molecular formula C10H10N2 B146804 2,3-Dimethylquinoxaline CAS No. 2379-55-7

2,3-Dimethylquinoxaline

Cat. No.: B146804
CAS No.: 2379-55-7
M. Wt: 158.2 g/mol
InChI Key: FKHNZQFCDGOQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethylquinoxaline is a quinoxaline derivative in which the quinoxaline (1,4-naphthyridine) skeleton is substituted with a methyl group at each of positions C-2 and C-3.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHNZQFCDGOQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062355
Record name Quinoxaline, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cream colored or brown powder; [Alfa Aesar MSDS]
Record name 2,3-Dimethylquinoxaline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9926
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2379-55-7
Record name 2,3-Dimethylquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2379-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002379557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylquinoxaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoxaline, 2,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoxaline, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.421
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIMETHYLQUINOXALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K2NH2OBE9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylquinoxaline is a heterocyclic aromatic organic compound belonging to the quinoxaline (B1680401) family. It is characterized by a quinoxaline core substituted with two methyl groups at the 2 and 3 positions.[1][2][3][4] This compound and its derivatives have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical scaffold.[5][6][7] This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, presenting key data in a structured format to support research and development activities.

Chemical Structure and Identification

The fundamental structure of this compound consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring, with methyl groups attached to the carbon atoms of the pyrazine ring.

IdentifierValue
IUPAC Name This compound[3][8][9]
CAS Number 2379-55-7[1][5][8]
Molecular Formula C₁₀H₁₀N₂[1][3][4][5][9]
SMILES CC1=NC2=CC=CC=C2N=C1C[3][9]
InChI InChI=1S/C10H10N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-6H,1-2H3[3][8][10]
InChIKey FKHNZQFCDGOQGV-UHFFFAOYSA-N[3][8][9][10]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below, offering essential data for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Weight 158.20 g/mol [1][3][4][11]ChemicalBook, ResearchGate, PubChem, Guidechem
Appearance Beige crystalline powder[1][2], Cream colored or brown powder[3]ChemicalBook, PubChem
Melting Point 104-108 °C[1][2]ChemicalBook
Boiling Point 130 °C / 1.5mmHg[1]ChemicalBook
Solubility Soluble in organic solvents like ethanol (B145695) and dichloromethane; limited solubility in water.[5]CymitQuimica

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic DataKey Features
¹H NMR Spectra available in CDCl₃.[10][12]
¹³C NMR Spectra available in CDCl₃.[3][13]
Infrared (IR) Spectra available as KBr disc and nujol mull.[3][14]
Mass Spectrometry (MS) Electron ionization mass spectra are available.[8][15]

Experimental Protocols

The synthesis of this compound and its derivatives is typically achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.

General Synthesis of this compound

This protocol describes a common method for the synthesis of this compound.

Materials:

  • o-phenylenediamine

  • 2,3-butanedione (diacetyl)

  • Ethanol or acetic acid (solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent such as ethanol or acetic acid.

  • Addition of Dicarbonyl: To the stirred solution, add 2,3-butanedione. A catalytic amount of glacial acetic acid can be added if the reaction is slow.[16]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[16][17]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product can be isolated by precipitation with water followed by filtration.[17][18]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as aqueous ethanol.[1][2] Steam distillation is another reported purification method.[1][19]

Logical Relationship of Synthesis

The following diagram illustrates the general synthetic pathway for this compound.

Synthesis_Workflow General Synthesis of this compound Reactant1 o-phenylenediamine Reaction Condensation Reaction Reactant1->Reaction Reactant2 2,3-butanedione Reactant2->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Catalyst (optional, e.g., Acetic Acid) Catalyst->Reaction Product This compound Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

General Synthetic Pathway

Biological Activity

This compound has been investigated for its potential biological activities, notably exhibiting a broad spectrum of antifungal properties against various fungal species.[7][20][21] This makes it a compound of interest for the development of new antifungal agents. Studies have also explored its role in antimicrobial and anticancer applications, highlighting the therapeutic potential of the quinoxaline scaffold.[5][6][22]

Conclusion

This compound is a well-characterized compound with a straightforward synthetic route and a range of documented physicochemical and spectral properties. Its demonstrated biological activity, particularly its antifungal effects, positions it as a valuable scaffold for further research and development in medicinal chemistry. This guide provides a foundational repository of technical information to assist researchers in their exploration of this versatile molecule.

References

2,3-Dimethylquinoxaline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,3-Dimethylquinoxaline for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document covers its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and biological evaluation, and insights into its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals, offering structured data and visual workflows to support further investigation and application of this versatile molecule.

Core Properties of this compound

This compound is an aromatic organic compound featuring a quinoxaline (B1680401) core substituted with two methyl groups at the 2 and 3 positions.[1] Its chemical structure and properties make it a valuable building block in the synthesis of more complex, biologically active molecules.[1][2]

Physicochemical and Identification Data

The key identifying and physical properties of this compound are summarized below for easy reference.

PropertyValue
CAS Number 2379-55-7
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol [3]
IUPAC Name This compound[3]
Appearance Beige to yellow or brown crystalline powder[1][2]
Melting Point 104-108 °C[2][4]
Boiling Point 130 °C / 1.5 mmHg[2]
Solubility Soluble in organic solvents like ethanol (B145695) and dichloromethane; limited solubility in water.[1]
pKa (Predicted) 1.69 ± 0.48[5]

Synthesis and Purification Protocols

The standard method for synthesizing this compound involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, in this case, diacetyl (2,3-butanedione).

Experimental Protocol: Synthesis via Condensation Reaction

This protocol details a general procedure for the synthesis of this compound from o-phenylenediamine and diacetyl.

Materials:

  • o-phenylenediamine (1,2-diaminobenzene)

  • Diacetyl (2,3-butanedione)

  • Methanol (B129727) or Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (10 mmol) in methanol (10 mL).

  • To this solution, add diacetyl (10 mmol).

  • The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is poured into water (10 mL) to precipitate the crude product.[6]

  • The solid product is collected by filtration and dried.[6]

Experimental Protocol: Purification

Purification of the crude this compound can be effectively achieved through recrystallization or steam distillation.

Method 1: Recrystallization

  • Dissolve the crude product in a minimal amount of hot aqueous ethanol.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • If precipitation is slow, the solution can be further cooled in an ice bath.

  • Collect the purified crystals by filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under a vacuum.[2][4]

Method 2: Steam Distillation

  • For larger scale purification, suspend the crude product in an aqueous solution.

  • Perform steam distillation. This compound is volatile with steam.

  • The purified compound will crystallize in the distillate.[2][4]

  • Collect the crystals by filtration and dry.[2][4]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_purification Purification r1 o-phenylenediamine p1 Dissolve in Methanol r1->p1 r2 Diacetyl (2,3-butanedione) r2->p1 p2 Stir at Room Temperature (Monitor by TLC) p1->p2 p3 Precipitate in Water p2->p3 p4 Filter and Dry p3->p4 pur1 Recrystallization (Aqueous Ethanol) p4->pur1 pur2 Steam Distillation p4->pur2 product Pure this compound pur1->product pur2->product Wnt_Pathway cluster_nucleus Nucleus FZD Frizzled DVL Dishevelled (DVL) FZD->DVL LRP LRP5/6 Wnt Wnt Ligand Wnt->FZD Wnt->LRP Axin Axin DVL->Axin GSK3b GSK3β bCat β-catenin GSK3b->bCat P Axin->bCat APC APC APC->bCat Ub Ubiquitination & Proteasomal Degradation bCat->Ub bCat_nuc β-catenin bCat->bCat_nuc Accumulates & Translocates TCF_LEF TCF/LEF bCat_nuc->TCF_LEF TargetGenes Target Gene Expression (e.g., Cyclin D1, c-Myc) TCF_LEF->TargetGenes Activates Proliferation Cell Proliferation TargetGenes->Proliferation Quinoxaline Quinoxaline Derivatives (e.g., GDK-100017) Quinoxaline->TCF_LEF Inhibits Interaction

References

An In-depth Technical Guide on the Solubility of 2,3-Dimethylquinoxaline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-dimethylquinoxaline. Due to a notable absence of comprehensive quantitative solubility data in publicly available literature, this document focuses on compiling existing qualitative information and presenting a detailed, robust experimental protocol for the precise determination of its solubility in various organic solvents.

Quantitative Solubility Data

A thorough review of scientific databases and literature reveals a significant scarcity of specific quantitative solubility data for this compound in a broad range of organic solvents. A single data point has been identified, though the solvent was not explicitly stated, it is presumed to be water based on the terminology used in the original source. Researchers are strongly advised to experimentally determine solubility in their specific solvent systems and conditions of interest.

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)
Presumed Water258.9~0.056

Note: The molar solubility was calculated using the molecular weight of this compound (158.20 g/mol ).

Qualitative Solubility Information

Qualitative descriptions from various sources provide general guidance for solvent selection. This information is often derived from purification methods and synthesis workups.

Table 2: Qualitative Solubility of this compound

Solvent(s)Observation
Ethanol, DichloromethaneDescribed as being soluble in these organic solvents.
Distilled Water, Aqueous EtOHCan be purified by recrystallization, indicating temperature-dependent solubility.
Dimethyl Sulfoxide (DMSO)A stock solution of this compound was prepared in 100% DMSO for a study.

Factors Influencing Solubility

The solubility of quinoxaline (B1680401) derivatives like this compound is governed by a complex interplay of factors related to both the solute and the solvent. Understanding these principles is essential for solvent selection and for interpreting experimental results.

Key Factors Influencing Solubility of this compound Solubility Solubility Solute Solute Properties (this compound) Solute->Solubility Lattice Crystal Lattice Energy Solute->Lattice Substituents Substituent Effects (Methyl Groups) Solute->Substituents Solvent Solvent Properties Solvent->Solubility Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding (Acceptor/Donor) Solvent->H_Bonding System System Conditions System->Solubility Temp Temperature System->Temp Pressure Pressure System->Pressure

Caption: Logical relationships governing the solubility of this compound.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. This protocol provides a detailed methodology that can be adapted for this compound.

Objective: To quantitatively determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent(s) (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance (readable to ±0.1 mg)

  • Glass vials with screw caps (B75204) or sealed flasks

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

  • Quantitative analytical instrumentation (e.g., HPLC with UV detector, UV-Vis spectrophotometer, or gravimetric analysis equipment)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Sampling & Analysis cluster_calc Calculation A Add excess this compound to a vial B Add a known volume of solvent A->B C Seal the vial tightly B->C D Agitate at constant temperature (24-72h) C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter the sample F->G H Quantify concentration (e.g., HPLC, UV-Vis) G->H I Calculate solubility (e.g., g/L, mol/L) H->I Z Solubility Determined

Caption: Experimental workflow for the isothermal shake-flask solubility determination.

Detailed Methodology:

  • Preparation of Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the equilibration period is essential to ensure that a saturated solution has been achieved.

    • Accurately add a known volume (e.g., 5 or 10 mL) of the desired organic solvent to each vial.

    • Tightly seal the vials to prevent any solvent evaporation during the experiment.

  • Equilibration:

    • Place the sealed vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to ensure that equilibrium between the solid and liquid phases is reached. For many organic compounds, this period is typically between 24 and 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration has reached a stable plateau.

  • Sample Withdrawal and Preparation:

    • After the equilibration period, stop the agitation and allow the vials to rest in the constant temperature bath for a short period (e.g., 30 minutes) to allow the excess solid to settle.

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.45 µm) into a clean vial. This step is critical to remove any microscopic undissolved particles. The filter and syringe should be pre-equilibrated to the experimental temperature if possible to prevent precipitation.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique:

      • High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its specificity and sensitivity. A calibration curve must be prepared using standard solutions of known concentrations.

      • UV-Vis Spectroscopy: If this compound has a distinct chromophore and no interfering substances are present, this can be a rapid method. A calibration curve (absorbance vs. concentration) is required.

      • Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's boiling point). The mass of the remaining solid is then determined to calculate the solubility.

  • Calculation of Solubility:

    • Using the concentration of the diluted sample determined in the previous step, calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.

    • Express the final solubility in the desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Spectroscopic Analysis of 2,3-Dimethylquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 2,3-dimethylquinoxaline. The information is presented to support the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, and IR spectral data for this compound. The data is organized for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Assignment Chemical Shift (δ, ppm) Multiplicity
H-5, H-8~7.96Multiplet
H-6, H-7~7.65Multiplet
-CH₃ (at C2, C3)~2.71Singlet

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms within the this compound molecule.

Assignment Chemical Shift (δ, ppm)
C-2, C-3~154.5
C-4a, C-8a~140.9
C-5, C-8~129.2
C-6, C-7~128.8
-CH₃ (at C2, C3)~22.9

Table 2: ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups.

Wave Number (cm⁻¹) Vibrational Mode Intensity
~3060Aromatic C-H StretchMedium
~2920Aliphatic C-H StretchMedium
~1620C=N Stretch (ring)Strong
~1570, ~1490Aromatic C=C StretchStrong
~1440CH₃ Asymmetric BendingMedium
~1375CH₃ Symmetric BendingMedium
~760Aromatic C-H Out-of-Plane BendingStrong

Table 3: Key IR Absorption Bands for this compound.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation

  • Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Other suitable deuterated solvents include dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Gently vortex the sample until the solid is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

2.1.2. Instrument Parameters and Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard one-pulse sequence.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

2.1.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a reference (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

  • Peak Picking and Integration: Identify and integrate the peaks in the ¹H spectrum.

IR Spectroscopy Protocol

2.2.1. Sample Preparation (KBr Pellet Method)

  • Grinding: Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

2.2.2. Instrument Parameters and Acquisition

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Record a background spectrum of the empty sample compartment.

2.2.3. Data Processing

  • Background Subtraction: Subtract the background spectrum from the sample spectrum.

  • Peak Identification: Identify and label the significant absorption bands.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from the chemical structure of this compound to the acquisition and interpretation of its spectral data.

Spectroscopic_Workflow cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Spectral Data & Interpretation Structure This compound C10H10N2 HNMR 1H NMR Spectroscopy Structure->HNMR CNMR 13C NMR Spectroscopy Structure->CNMR IR IR Spectroscopy Structure->IR HNMR_Data Proton Environments (Chemical Shifts, Multiplicity) HNMR->HNMR_Data CNMR_Data Carbon Skeleton (Chemical Shifts) CNMR->CNMR_Data IR_Data Functional Groups (Vibrational Frequencies) IR->IR_Data HNMR_Data->Structure Confirm H framework CNMR_Data->Structure Confirm C backbone IR_Data->Structure Identify functional groups

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of 2,3-Dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 2,3-Dimethylquinoxaline. This heterocyclic compound, a derivative of quinoxaline (B1680401), has its roots in the foundational work on quinoxaline synthesis from the late 19th century. This document details the seminal Hinsberg condensation reaction, the primary method for its synthesis, and provides a detailed experimental protocol. A thorough compilation of its physicochemical and spectral data is presented in tabular format for easy reference. Furthermore, this guide includes visualizations of the synthetic pathway and a logical workflow for its characterization, designed to aid researchers and professionals in the fields of medicinal chemistry and drug development.

Discovery and Historical Context

The journey of this compound begins with the broader exploration of quinoxaline chemistry. The foundational method for synthesizing quinoxaline derivatives was established in 1884 by Körner and Hinsberg.[1][2][3] Their pioneering work involved the condensation reaction of an aromatic ortho-diamine with a 1,2-dicarbonyl compound, a reaction now famously known as the Hinsberg condensation.[4] This reaction laid the groundwork for the creation of a vast array of quinoxaline-based heterocycles.

While a specific date for the discovery of this compound is not prominently recorded, its synthesis is a direct application of the Hinsberg methodology. A key early reference for this class of compounds is a 1929 publication in the Journal of the Chemical Society by S. T. Henderson, which described the synthesis of derivatives of this compound.[1] The synthesis of this compound itself involves the straightforward condensation of o-phenylenediamine (B120857) with diacetyl (2,3-butanedione).[1]

The quinoxaline core is a significant scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] This has driven continued interest in the synthesis and evaluation of novel quinoxaline compounds like this compound.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₀H₁₀N₂[7]
Molecular Weight 158.20 g/mol [3]
Appearance Beige to white to cream to brown crystalline powder or lumps[1][5][8]
Melting Point 101-109 °C[1][5][8]
Boiling Point 130 °C at 1.5 mmHg[1][5]
Solubility Soluble in organic solvents like ethanol (B145695) and dichloromethane; limited solubility in water.[7]
CAS Number 2379-55-7[7]
Table 2: Spectral Data of this compound
Spectrum TypeKey Peaks/ShiftsSource(s)
¹H NMR δ (ppm): 7.9-8.1 (m, 2H, Ar-H), 7.6-7.8 (m, 2H, Ar-H), 2.75 (s, 6H, 2xCH₃)[9]
¹³C NMR δ (ppm): 154.6, 141.5, 129.3, 128.9, 23.4[3]
IR (KBr disc) ν (cm⁻¹): ~3050 (Ar C-H), ~2920 (Alkyl C-H), ~1560 (C=N), ~1490 (C=C)[10]
Mass Spectrum (EI) m/z (%): 158 (M⁺, 100), 130, 117, 104, 77[11]

Synthesis of this compound

The primary and most historically significant method for the synthesis of this compound is the Hinsberg condensation reaction.

General Reaction Scheme

The synthesis proceeds via the condensation of o-phenylenediamine with diacetyl (2,3-butanedione), typically in a suitable solvent and often with acid catalysis.

G cluster_product Product o_phenylenediamine o-Phenylenediamine plus + diacetyl Diacetyl (2,3-Butanedione) arrow Condensation (Hinsberg Reaction) diacetyl->arrow dimethylquinoxaline This compound arrow->dimethylquinoxaline

Caption: General reaction for the synthesis of this compound.

Experimental Protocol: Hinsberg Condensation

This protocol is based on the general principles of the Hinsberg reaction for the synthesis of quinoxalines.

Materials:

  • o-Phenylenediamine

  • Diacetyl (2,3-butanedione)

  • Ethanol (or glacial acetic acid)

  • Reflux apparatus

  • Crystallization solvents (e.g., ethanol, water)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • To the stirred solution, add diacetyl (1.0 - 1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux for a period of 1-3 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product may precipitate upon cooling. If not, add water to induce precipitation.

  • Collect the solid product by filtration and wash with cold ethanol or water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Characterization Workflow

A logical workflow for the characterization of the synthesized this compound is crucial to confirm its identity and purity.

G start Synthesized This compound purification Purification (Recrystallization) start->purification tlc TLC Analysis (Purity Check) purification->tlc mp Melting Point Determination nmr NMR Spectroscopy (¹H and ¹³C) mp->nmr tlc->mp ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir final Confirmed Pure This compound ir->final

Caption: Workflow for the characterization of this compound.

Conclusion

This compound is a historically significant heterocyclic compound whose synthesis is a classic example of the application of the Hinsberg condensation. While its discovery is not attributed to a single event, its existence is a logical extension of the foundational work on quinoxalines in the late 19th and early 20th centuries. The well-established synthetic route and the availability of detailed characterization data make it an accessible and important molecule for further investigation. Given the known pharmacological importance of the quinoxaline scaffold, this compound and its derivatives represent a continuing area of interest for researchers in medicinal chemistry and drug development, holding potential for the discovery of new therapeutic agents.[6]

References

2,3-Dimethylquinoxaline: An In-Depth Technical Guide to its Biological Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline (B1680401) and its derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide array of pharmacological activities. This technical guide focuses on the biological mechanism of action of a specific derivative, 2,3-Dimethylquinoxaline (DMQ). While research on the broader quinoxaline class is extensive, this document consolidates the available data on DMQ, including its established antimicrobial properties and potential anticancer and anti-inflammatory activities. This guide provides a comprehensive overview of its known biological effects, quantitative data from key studies, detailed experimental protocols for its evaluation, and visual representations of potential signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound (DMQ) is a heterocyclic compound featuring a quinoxaline core, which is a fusion of a benzene (B151609) and a pyrazine (B50134) ring, with two methyl groups substituted at the 2 and 3 positions.[1] This structure has been identified as a pharmacophore in various biologically active molecules.[2] The versatile scaffold of the quinoxaline ring system allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[2][3] DMQ itself has been shown to possess broad-spectrum antimicrobial activity and is found naturally in some plants, such as Chromolaena odorata.[4] This guide will delve into the current understanding of DMQ's mechanism of action in biological systems.

Biological Activities and Mechanisms of Action

The biological activities of this compound and its derivatives are multifaceted, with evidence suggesting multiple mechanisms of action.

Antimicrobial Activity

This compound has demonstrated significant broad-spectrum antifungal activity.[4] Studies have reported its efficacy against a range of pathogenic fungi.[3]

Mechanism of Action: The precise molecular mechanism of the antifungal action of this compound is not yet fully elucidated. However, it is hypothesized that like other quinoxaline derivatives, it may interfere with essential cellular processes in fungi. The fungicidal activity observed suggests that it induces fungal cell death rather than merely inhibiting growth.

Anticancer Activity (Potential)

While direct and extensive studies on the anticancer activity of this compound are limited, the broader class of quinoxaline derivatives exhibits potent anticancer effects through various mechanisms.[5][6][7] These mechanisms, which may be relevant for DMQ, include:

  • Inhibition of Protein Tyrosine Kinases (PTKs): Many quinoxaline derivatives act as inhibitors of PTKs, which are critical regulators of cell growth, differentiation, and survival.[5] Dysregulation of PTK signaling is a common feature of many cancers.[5]

  • Topoisomerase II Inhibition: Some quinoxaline compounds have been identified as inhibitors of topoisomerase II, an enzyme essential for DNA replication and repair.[6][7] Inhibition of this enzyme leads to DNA damage and subsequent apoptosis in cancer cells.[7]

  • Induction of Apoptosis: Quinoxaline derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling proteins, including the upregulation of pro-apoptotic proteins (e.g., p53, caspases) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[7]

  • Cell Cycle Arrest: The antiproliferative effects of some quinoxaline derivatives are attributed to their ability to cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[5]

A toxicity study on this compound showed a non-significant reduction in ATP in the human hepatocellular carcinoma cell line (HepG2), with an IC50 greater than 100 μM, suggesting low cytotoxicity in this specific cell line under the tested conditions.[4]

Anti-inflammatory Activity (Potential)

Quinoxaline derivatives have also been investigated for their anti-inflammatory properties.[8][9] The proposed mechanisms for their anti-inflammatory effects include:

  • Inhibition of Inflammatory Mediators: Quinoxaline derivatives may exert their anti-inflammatory effects by inhibiting the production or activity of pro-inflammatory mediators.

  • Modulation of Inflammatory Signaling Pathways: The anti-inflammatory properties of quinoxalines are also attributed to their ability to inhibit the expression of various inflammatory modulators such as cyclooxygenase (COX), cytokines, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[9]

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activity of this compound.

Table 1: Antifungal Activity of this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC) in µg/mL
Cryptococcus neoformans9[3]
Candida auris190[3]
Candida albicans (ATCC 10231)470[3]
Candida parapsilosis560[3]
Candida glabrata935[3]
Candida krusei935[3]
Candida tropicalis1125[3]

Table 2: In Vitro Toxicity Data for this compound

Cell LineAssayEndpointResult
Human Hepatocellular Carcinoma (HepG2)ATP quantificationIC50> 100 μM[4]
Human Embryonic Kidney cells (HEK-293)Not specifiedNot specifiedNegative toxicity results at concentrations ≤100 μM
Renal Progenitor Tubule Epithelial Cells (RPTEC)Not specifiedNot specifiedNegative toxicity results at concentrations ≤100 μM

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the biological activity of this compound. The following are generalized protocols for key experiments.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Materials:

    • This compound

    • Fungal isolates

    • RPMI-1640 broth medium

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Protocol:

    • Preparation of Inoculum: Fungal cultures are grown on an appropriate agar (B569324) medium. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve the desired final inoculum concentration.

    • Preparation of Microdilution Plates: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with RPMI-1640 broth.

    • Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells containing medium only (negative control) and medium with the fungal suspension but no drug (positive control) are included.

    • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

    • MIC Determination: The MIC is determined as the lowest concentration of this compound that shows no visible growth of the fungus.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • This compound

    • Human cancer cell lines

    • Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, antibiotics)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of this compound (typically dissolved in DMSO and then diluted in culture medium). A vehicle control (DMSO) is also included.

    • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, the broader class of quinoxaline derivatives is known to interact with several key cancer-related pathways. The following diagrams illustrate these potential pathways and a general workflow for evaluating the anticancer potential of a quinoxaline derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Wnt Wnt destruction_complex Destruction Complex Wnt->destruction_complex Inhibits beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF destruction_complex->beta_catenin Degrades TCF_LEF->Gene_Expression Topoisomerase_II Topoisomerase II DNA_Replication DNA Replication & Repair Topoisomerase_II->DNA_Replication Quinoxaline Quinoxaline Derivative Quinoxaline->RTK Inhibits Quinoxaline->PI3K Inhibits Quinoxaline->beta_catenin Inhibits (Prevents nuclear translocation) Quinoxaline->Topoisomerase_II Inhibits

Caption: Potential signaling pathways targeted by quinoxaline derivatives.

G start Start: Synthesize or Procure this compound in_vitro In Vitro Screening start->in_vitro antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) in_vitro->antimicrobial anticancer Anticancer Assays (e.g., MTT, Apoptosis) in_vitro->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., Cytokine measurement) in_vitro->anti_inflammatory mechanism Mechanism of Action Studies antimicrobial->mechanism anticancer->mechanism anti_inflammatory->mechanism target_id Target Identification (e.g., Kinase, Topoisomerase assays) mechanism->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) mechanism->pathway_analysis in_vivo In Vivo Studies mechanism->in_vivo animal_model Animal Models of Disease (e.g., Fungal infection, Tumor xenograft) in_vivo->animal_model toxicity Toxicity and Pharmacokinetic Studies in_vivo->toxicity end Lead Optimization and Preclinical Development animal_model->end toxicity->end

Caption: Experimental workflow for evaluating the biological activity of this compound.

Conclusion and Future Directions

This compound is a promising heterocyclic compound with demonstrated broad-spectrum antifungal activity. While its potential as an anticancer and anti-inflammatory agent is suggested by the activities of the broader quinoxaline class, further direct investigation is required to fully elucidate its specific mechanisms of action and molecular targets. The available data, particularly the quantitative antifungal activity and preliminary toxicity profile, provide a solid foundation for future research.

Future studies should focus on:

  • Comprehensive Anticancer and Anti-inflammatory Screening: Evaluating the cytotoxic and anti-inflammatory effects of this compound against a wider range of cancer cell lines and in relevant in vivo models.

  • Molecular Target Identification: Utilizing techniques such as enzymatic assays and proteomics to identify the specific molecular targets of this compound.

  • Signaling Pathway Elucidation: Investigating the impact of this compound on key signaling pathways implicated in cancer and inflammation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its biological activity and pharmacokinetic properties.

A deeper understanding of the mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent. This technical guide provides a framework for guiding such future research endeavors.

References

The Medicinal Chemistry Potential of 2,3-Dimethylquinoxaline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline (B1680401), a heterocyclic scaffold composed of a benzene (B151609) and a pyrazine (B50134) ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Among these, 2,3-Dimethylquinoxaline (DMQ) has emerged as a compound of significant interest due to its natural occurrence and established broad-spectrum antimicrobial effects. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its synthesis, biological activities with quantitative data, and known safety profile. While research on DMQ is ongoing, this document consolidates the existing data to serve as a valuable resource for its potential applications in drug discovery and development.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound, specifically 2,3-butanedione (B143835) (diacetyl). This straightforward and efficient method allows for the construction of the quinoxaline core.

General Synthetic Workflow

Synthesis of this compound Reactants o-Phenylenediamine + 2,3-Butanedione (Diacetyl) Reaction Condensation Reaction (e.g., in Methanol (B129727) with Saccharin (B28170) catalyst) Reactants->Reaction Workup Precipitation and Filtration Reaction->Workup Purification Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Biological Activities

This compound has been primarily investigated for its antimicrobial properties, demonstrating significant antifungal and antibacterial activity.

Antifungal Activity

DMQ exhibits a broad spectrum of activity against various fungal pathogens. The minimum inhibitory concentrations (MIC) against several clinically relevant fungi are summarized below.

Fungal SpeciesMinimum Inhibitory Concentration (MIC) in µg/mLReference
Cryptococcus neoformans9[1]
Candida auris190[2]
Aspergillus fumigatus370[2]
Candida albicans (ATCC 10231)470[2]
Candida parapsilosis560[2]
Candida glabrata935[2]
Candida krusei935[2]
Candida tropicalis1125[1][2]
Aspergillus niger370[2]
Trichophyton rubrum370[2]
Antibacterial Activity

While the primary focus has been on its antifungal effects, this compound and its derivatives have also shown promise as antibacterial agents. Specific MIC values for DMQ against a wide range of bacteria are not extensively reported in the available literature. However, studies on closely related quinoxaline derivatives suggest potential efficacy. For instance, a study on a quinoxaline derivative against Methicillin-Resistant Staphylococcus aureus (MRSA) showed promising results, with most isolates having MICs between 1-4 µg/mL.[3] Another study on 2,3-bis(phenylamino) quinoxaline derivatives reported MIC values ranging from 0.25 to 1 mg/L against various strains of Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis.[4]

Antiviral and Anticancer Potential

The antiviral and anticancer activities of this compound have not been extensively studied. However, the broader class of quinoxaline derivatives has shown significant potential in these areas. Various quinoxaline derivatives have been reported to exhibit antiviral activity against a range of viruses, including human cytomegalovirus (HCMV).[1] Some derivatives have demonstrated potent anticancer activity through mechanisms such as inhibition of protein kinases or tubulin polymerization.[5][6] For example, a 2,3,6-trisubstituted quinoxaline derivative was found to inhibit the Wnt/β-catenin signaling pathway with an IC₅₀ of about 10 μM in A549/Wnt2 cells.[7] While these findings are promising, further research is needed to determine if this compound itself possesses similar activities. A study on the hepatotoxicity of DMQ on HepG2 cells (a human liver cancer cell line) showed an IC50 of more than 100 μM, indicating low cytotoxicity in this specific cell line.[8][9]

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the condensation of o-phenylenediamine with 2,3-butanedione.[10]

Materials:

  • o-phenylenediamine

  • 2,3-butanedione (diacetyl)

  • Methanol

  • Saccharin (catalyst)

  • Silica (B1680970) gel for chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Ethyl acetate)

Procedure:

  • To a solution of 2,3-butanedione (10 mmol) in methanol (10 mL), successively add saccharin (92 mg, 0.5 mmol) and o-phenylenediamine (10 mmol).[10]

  • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[10]

  • Upon completion, pour the reaction mixture into water (10 mL).[10]

  • Collect the resulting solid by filtration and dry it to obtain the crude product.[10]

  • Purify the crude product by chromatography over silica gel to afford pure this compound.[10]

Antifungal Susceptibility Testing (Broth Microdilution Method)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal species, based on CLSI guidelines.[2][11]

Materials:

  • This compound

  • Fungal strains

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Standardized fungal inoculum

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.

  • Prepare a standardized fungal inoculum from a fresh culture according to CLSI standards.

  • Add the standardized fungal inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[11]

Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT assay.[12][13]

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., DMEM)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).[14]

  • Add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan (B1609692) crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Mechanism of Action

The precise molecular mechanism of action for this compound is not yet fully elucidated. However, based on the known mechanisms of other quinoxaline derivatives, several possibilities can be proposed.

Potential Mechanisms of Action

Potential_Mechanisms_of_Quinoxalines Quinoxaline Quinoxaline Core (e.g., this compound) DNA DNA Intercalation/ Inhibition of DNA Gyrase Quinoxaline->DNA Potential Target Kinase Kinase Inhibition (e.g., c-Met, EGFR) Quinoxaline->Kinase Potential Target Apoptosis Induction of Apoptosis DNA->Apoptosis Leads to Kinase->Apoptosis Leads to

Caption: Potential mechanisms of action for quinoxaline derivatives.

Many quinoxaline derivatives are known to exert their biological effects through various mechanisms, including:

  • DNA Intercalation and Inhibition of DNA Gyrase: Some quinoxalines can insert themselves between the base pairs of DNA, disrupting its replication and transcription, which can lead to cell death. They may also inhibit enzymes like DNA gyrase, which is essential for bacterial DNA replication.[11]

  • Kinase Inhibition: The quinoxaline scaffold is present in several kinase inhibitors. By targeting kinases that are crucial for cell signaling pathways involved in cell proliferation and survival, these compounds can exhibit anticancer activity.[5]

  • Induction of Apoptosis: Many anticancer agents, including some quinoxaline derivatives, work by triggering programmed cell death, or apoptosis, in cancer cells.

Further studies are required to determine which of these, or other, mechanisms are specifically employed by this compound.

Safety and Toxicity

Toxicological studies on this compound suggest an acceptable safety profile in rodents.

AssayCell Line/Animal ModelResultsReference
In Vitro Hepatotoxicity HepG2IC50 > 100 μM[8][9]
In Vitro Cardiotoxicity hERG channel inhibitionNo inhibition at concentrations ≤25 μM[9]
In Vitro Nephrotoxicity RPTECNo significant effect at concentrations ≤100 μM[9]
Acute Oral Toxicity MiceLD50 > 2000 mg/kg[15]

In vivo studies in mice indicated a median lethal dose (LD50) higher than 2000 mg/kg.[15] While generally well-tolerated, high doses in rodents have been associated with some histological changes and alterations in blood cell counts, warranting further investigation.[15]

Conclusion

This compound is a promising scaffold in medicinal chemistry, with well-documented broad-spectrum antifungal activity. Its straightforward synthesis and favorable preliminary safety profile make it an attractive starting point for the development of new therapeutic agents. While its antibacterial, antiviral, and anticancer activities require more in-depth investigation, the proven efficacy of the broader quinoxaline class in these areas suggests that DMQ and its derivatives hold significant untapped potential. Future research should focus on elucidating its specific mechanisms of action and expanding the evaluation of its biological activity to fully realize its therapeutic promise.

References

2,3-Dimethylquinoxaline: A Versatile Scaffold in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylquinoxaline is a heterocyclic compound that has emerged as a pivotal building block in organic synthesis. Its rigid, planar structure, combined with the reactive methyl groups, provides a versatile platform for the development of a wide array of functional molecules. This guide offers a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and its burgeoning applications in pharmaceuticals, agrochemicals, and materials science. The strategic functionalization of the this compound core has led to the discovery of potent therapeutic agents, innovative agricultural products, and advanced functional materials.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its application in synthesis. The key properties and comprehensive spectroscopic data are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2379-55-7[1]
Molecular Formula C₁₀H₁₀N₂[1]
Molecular Weight 158.20 g/mol [1]
Appearance Beige crystalline powder[2]
Melting Point 106-109 °C[3]
Boiling Point 130 °C at 1.5 mmHg[4]
Solubility Soluble in organic solvents like ethanol (B145695) and DMSO.[5]

Table 2: Spectroscopic Data for this compound

Technique Data Reference
¹H NMR (CDCl₃)δ 8.04-8.01 (m, 2H, Ar-H), 7.69-7.66 (m, 2H, Ar-H), 2.76 (s, 6H, 2 x CH₃)[6]
¹³C NMR (CDCl₃)δ 154.5, 141.5, 129.5, 129.0, 23.5[7]
IR (KBr, cm⁻¹) 3050 (Ar C-H), 2920 (C-H), 1560 (C=N), 1480 (C=C)[8]
Mass Spectrum (EI) m/z 158 (M⁺), 157, 130, 117[9]
UV-Vis (in Water, pH 7) λmax at 315 nm

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the condensation reaction between o-phenylenediamine (B120857) and diacetyl (2,3-butanedione). Various catalysts and reaction conditions have been explored to optimize yield and minimize environmental impact.

Diagram 1: General Synthesis of this compound

G cluster_reactants Reactants reactant1 o-Phenylenediamine reaction reactant1->reaction reactant2 Diacetyl (2,3-Butanedione) reactant2->reaction product This compound reaction->product + H₂O

Caption: Condensation reaction for the synthesis of this compound.

Table 3: Comparison of Synthetic Protocols for this compound

Catalyst/Conditions Solvent Temperature Time Yield (%) Reference
Acetic Acid (catalytic)EthanolReflux2-4 h85-95[10]
Iodine (10 mol%)DMSORoom Temp.15-20 min94[11]
Cerium(IV) Ammonium Nitrate (5 mol%)WaterRoom Temp.15-30 min92-97[10]
Microwave-assistedEthanol120 °C5-10 min90-98[10]
Ultrasound-assistedEthanolRoom Temp.30-60 min88-96[10]
Catalyst-freeWater90 °C4-6 minHigh[12]
Experimental Protocol: Green Synthesis in Water

This protocol details a catalyst-free, environmentally benign method for synthesizing this compound.

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Diacetyl (0.86 g, 10 mmol)

  • Water (20 mL)

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • In a 50 mL round-bottom flask, suspend o-phenylenediamine in 20 mL of water.

  • Add diacetyl to the suspension with stirring.

  • Heat the reaction mixture to 90 °C and maintain for 5-10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • The product precipitates from the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield pure this compound.

This compound as a Synthetic Building Block

The utility of this compound as a synthetic intermediate stems from the reactivity of its methyl groups and the potential for substitution on the benzene (B151609) ring. These reactive sites allow for the construction of a diverse library of derivatives.

Diagram 2: Reactivity of this compound

G cluster_reactions Key Transformations start This compound oxidation Oxidation of Methyl Groups (e.g., SeO₂) start->oxidation bromination Benzylic Bromination (e.g., NBS) start->bromination condensation Condensation with Aldehydes start->condensation

Caption: Key synthetic transformations of this compound.

Key Synthetic Transformations

1. Oxidation of Methyl Groups: The methyl groups can be oxidized to form aldehydes or carboxylic acids, which are valuable functional handles for further elaboration.

  • Experimental Protocol: Oxidation to 2-Formyl-3-methylquinoxaline

    • Reagents: this compound, Selenium dioxide (SeO₂), Dioxane, Water.

    • Procedure: A mixture of this compound and SeO₂ in aqueous dioxane is refluxed. After completion, the selenium is filtered off, and the product is isolated from the filtrate.

2. Benzylic Bromination: The methyl groups readily undergo free-radical bromination to yield bromomethyl derivatives, which are excellent electrophiles for nucleophilic substitution reactions.

  • Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

    • Reagents: this compound, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl₄).

    • Procedure: A solution of this compound, NBS, and a catalytic amount of BPO in CCl₄ is refluxed. The reaction is monitored by TLC. After completion, the succinimide (B58015) byproduct is filtered off, and the product is purified from the filtrate.[13]

3. Condensation Reactions: The activated methyl groups can participate in condensation reactions with aldehydes to form styryl derivatives.

Applications in Drug Development

The quinoxaline (B1680401) scaffold is a "privileged structure" in medicinal chemistry, and derivatives of this compound have demonstrated a wide range of biological activities.

Diagram 3: Workflow for Biological Screening

G cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Analysis start This compound derivatization Derivatization start->derivatization invitro In Vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) derivatization->invitro invivo In Vivo Models (e.g., Animal studies) invitro->invivo sar Structure-Activity Relationship (SAR) invivo->sar lead_opt Lead Optimization sar->lead_opt final final lead_opt->final Candidate Drug

Caption: General workflow for drug discovery using this compound.

Anticancer Activity

Numerous this compound derivatives have been investigated as potential anticancer agents. They have been shown to act as kinase inhibitors, apoptosis inducers, and cell cycle arrest agents.

  • Kinase Inhibition: Certain derivatives have shown potent inhibitory activity against kinases such as Apoptosis Signal-regulating Kinase 1 (ASK1), which is implicated in various diseases including cancer.[14]

  • Apoptosis Induction: Some quinoxaline derivatives have been found to induce apoptosis in cancer cells through mitochondrial-dependent pathways.[15]

Table 4: Anticancer Activity of Selected this compound Derivatives

Derivative Cancer Cell Line Activity (IC₅₀) Mechanism of Action Reference
Dibromo-substituted quinoxaline-30.17 nM (ASK1 inhibition)ASK1 Kinase Inhibitor[14]
Bromo-substituted quinoxalinesA549 (Lung)9.32 µMApoptosis Induction[15]
Quinoxaline SulfonamidesHepG2 (Liver)Potent activity-[16]
Antimicrobial Activity

This compound and its derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.

Table 5: Antimicrobial Activity of this compound

Microorganism Activity (MIC) Reference
Cryptococcus neoformans9 µg/mL[17]
Candida tropicalis1125 µg/mL[17]
Various pathogenic fungi9 - 1125 µg/mL[17]

Applications in Agrochemicals

The structural features of this compound make it an attractive scaffold for the development of novel agrochemicals.

Herbicidal, Fungicidal, and Insecticidal Activity

Research has shown that derivatives of this compound possess herbicidal, fungicidal, and insecticidal properties. For instance, certain quinoxaline derivatives have exhibited potent activity against the plant pathogen Rhizoctonia solani, the causative agent of rice sheath blight.[18]

Table 6: Agrochemical Activity of Selected Quinoxaline Derivatives

Derivative Target Activity (EC₅₀) Reference
5j (a quinoxaline derivative)Rhizoctonia solani8.54 µg/mL[18]
5t (a quinoxaline derivative)Rhizoctonia solani12.01 µg/mL[18]

Applications in Materials Science

The rigid and aromatic nature of the quinoxaline ring system makes it a suitable component for functional organic materials.

Organic Light-Emitting Diodes (OLEDs)

Quinoxaline-based polymers and small molecules have been investigated for their potential use in OLEDs. Their electron-accepting properties make them good candidates for host materials in phosphorescent OLEDs. For example, a bipolar donor-acceptor-donor (D-A-D) type quinoxaline derivative has been successfully employed as a yellow host material in PHOLEDs.[19]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation, coupled with the diverse reactivity of its core structure, has enabled the synthesis of a multitude of compounds with significant applications in drug discovery, agrochemicals, and materials science. The continued exploration of the chemistry of this compound and its derivatives holds great promise for the development of new technologies and therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working in these exciting fields.

References

An In-depth Technical Guide to the Basic Reactions of 2,3-Dimethylquinoxaline with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental electrophilic reactions of 2,3-dimethylquinoxaline. The quinoxaline (B1680401) scaffold is a significant heterocyclic motif in medicinal chemistry, and understanding its reactivity with electrophiles is crucial for the synthesis of novel derivatives with potential therapeutic applications. This document details the reactivity at the nitrogen atoms, the methyl groups, and the benzene (B151609) ring, providing experimental protocols, quantitative data, and mechanistic diagrams.

Introduction to the Reactivity of this compound

The this compound molecule presents three main sites for electrophilic attack: the nitrogen atoms of the pyrazine (B50134) ring, the methyl groups, and the fused benzene ring. The electron-withdrawing nature of the pyrazine ring deactivates the benzene ring towards electrophilic aromatic substitution compared to benzene itself. However, the benzene ring is still susceptible to reaction under appropriate conditions. The nitrogen atoms are basic and readily react with electrophiles like acids and oxidizing agents. The methyl groups can undergo radical substitution reactions, which are often initiated by electrophilic species.

Reactions at the Nitrogen Atoms: N-Oxidation

Electrophilic attack at the nitrogen atoms is a common initial reaction. Oxidation of the nitrogen atoms to form N-oxides is a key transformation that can modify the electronic properties of the ring system and provide a handle for further functionalization.

Synthesis of this compound-1,4-dioxide

The oxidation of this compound with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding 1,4-dioxide.

Experimental Protocol: Synthesis of this compound-1,4-dioxide

  • Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (DCM), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (2.5 - 3.0 equivalents) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound-1,4-dioxide.

Quantitative Data: N-Oxidation of this compound

ElectrophileReagentSolventTemperatureTimeProductYield (%)Reference
Oxygen Atomm-CPBADCM0 °C to RT24-48 hThis compound-1,4-dioxideNot specified[1]

Reactions at the Methyl Groups: Radical Bromination

While not a direct electrophilic attack on the methyl carbon, the reaction of this compound with N-bromosuccinimide (NBS) in the presence of a radical initiator leads to the substitution of hydrogen atoms on the methyl groups. This reaction is crucial for the synthesis of functionalized side chains.

Synthesis of 2,3-Bis(bromomethyl)quinoxaline

The use of NBS with a radical initiator like benzoyl peroxide allows for the selective bromination of the methyl groups.

Experimental Protocol: Synthesis of 2,3-Bis(bromomethyl)quinoxaline

  • Materials: this compound, N-bromosuccinimide (NBS), benzoyl peroxide, chlorobenzene.

  • Procedure:

    • In a 50 mL flask, dissolve this compound (1.25 g, 8.68 mmol), N-bromosuccinimide (2.32 g, 13.0 mmol), and benzoyl peroxide (0.15 g, 0.62 mmol) in 31 g of chlorobenzene.

    • Heat the yellow solution to 85 °C with a water bath and maintain this temperature for two hours.

    • Monitor the reaction by an appropriate method (e.g., TLC or GC).

    • Upon completion, cool the reaction mixture and isolate the product. A reported procedure involves extraction with pentane (B18724) from the acetonitrile (B52724) suspension of the crude reaction mixture.[2]

Quantitative Data: Bromination of Methyl Groups

Electrophile (source)ReagentInitiatorSolventTemperatureTimeProductYield (%)Reference
Bromine RadicalNBSBenzoyl PeroxideChlorobenzene85 °C2 h2,3-Bis(bromomethyl)quinoxaline~90% (crude)[2]

Reactions on the Benzene Ring: Electrophilic Aromatic Substitution

The pyrazine ring in quinoxaline is electron-withdrawing, which deactivates the fused benzene ring towards electrophilic aromatic substitution. However, these reactions can still proceed, typically at the 6- and 7-positions (equivalent to the 5- and 8-positions). The presence of the two methyl groups at positions 2 and 3 are weakly activating and may influence the regioselectivity.

Nitration

Nitration of the quinoxaline ring system generally occurs on the benzene moiety. For substituted quinoxalines, the position of nitration is directed by the existing substituents. In the case of this compound, nitration is expected to occur at the 6-position.

Experimental Protocol: Synthesis of 2,3-Dimethyl-6-nitroquinoxaline (by analogy)

  • Materials: this compound, concentrated nitric acid, concentrated sulfuric acid.

  • Hypothetical Procedure:

    • Carefully add concentrated sulfuric acid to a cooled flask containing this compound.

    • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining a low temperature (e.g., 0-10 °C).

    • After the addition is complete, stir the reaction mixture at room temperature for a specified time, monitoring by TLC.

    • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide (B78521) or sodium carbonate solution).

    • Collect the precipitated product by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization.

Quantitative Data: Nitration of Quinoxaline Derivatives (for reference)

SubstrateReagentsConditionsProductYield (%)Reference
4-nitro-o-phenylenediamine + BenzilEthanol, Ultrasound, Thiamine catalystRoom Temperature, 1 h6-Nitro-2,3-diphenylquinoxalineNot specified[1]
p-Anisidine (multi-step synthesis)Acetic anhydride, HNO₃/H₂SO₄ then reduction and condensation with diacetyl-6-Methoxy-2,3-dimethylquinoxalineNot specified[4]
Sulfonation

Sulfonation of quinoxaline derivatives can be achieved using oleum (B3057394) (fuming sulfuric acid). The sulfonic acid group is expected to be introduced onto the benzene ring.

Experimental Protocol: Sulfonation of Polyphenylquinoxalines (as a model)

Detailed protocols for the direct sulfonation of this compound are not available in the provided search results. However, a procedure for the sulfonation of polyphenylquinoxalines can serve as a starting point.

  • Materials: Polyphenylquinoxaline, concentrated sulfuric acid, oleum.

  • Procedure:

    • Heat the polyphenylquinoxaline in a mixture of concentrated H₂SO₄ and oleum (e.g., 4:1 ratio) at 125 °C for a specified duration.

    • The degree of sulfonation can be controlled by the reaction time and temperature.

    • Isolate the sulfonated polymer by precipitation in a non-solvent.

Quantitative Data: Sulfonation of Quinoxaline Derivatives

SubstrateReagentsTemperatureProductSulfur Content (%)Reference
PolyphenylquinoxalinesH₂SO₄/Oleum (4:1)125 °CSulfonated Polyphenylquinoxalines0.2 - 6.7[5]
Halogenation

Electrophilic halogenation of the benzene ring of quinoxaline can be achieved using a halogen in the presence of a Lewis acid catalyst.

Experimental Protocol: General Halogenation of Benzene (for reference)

  • Materials: Benzene, Chlorine (or Bromine), Lewis Acid (e.g., FeCl₃, AlCl₃).

  • Procedure:

    • React benzene with chlorine or bromine in the presence of a Lewis acid catalyst.

    • The reaction proceeds via an electrophilic aromatic substitution mechanism.

Regioselectivity: For this compound, halogenation is expected to occur on the benzene ring, likely at the 6- and 7-positions. The precise regioselectivity would depend on the reaction conditions and the specific halogenating agent used.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions involve the introduction of an acyl or alkyl group onto an aromatic ring using an acyl halide or alkyl halide in the presence of a strong Lewis acid catalyst. Due to the deactivating effect of the pyrazine ring, Friedel-Crafts reactions on this compound are expected to be challenging and may require forcing conditions.

Experimental Protocol: General Friedel-Crafts Acylation

  • Materials: Aromatic compound, Acyl chloride (e.g., acetyl chloride), Aluminum chloride (AlCl₃), Methylene (B1212753) chloride.

  • Procedure:

    • Suspend aluminum chloride in a solvent like methylene chloride and cool to 0 °C.

    • Add the acyl chloride dropwise to the suspension.

    • Add the aromatic compound (this compound) solution dropwise to the mixture.

    • Allow the reaction to proceed, followed by an aqueous workup to hydrolyze the aluminum complexes.

Regioselectivity: The acylation of this compound would likely occur on the benzene ring, with the position of substitution influenced by the electronic effects of the pyrazine ring and the methyl groups.

Mechanistic Pathways and Logical Relationships

The following diagrams illustrate the general mechanisms for the key electrophilic reactions of this compound.

N_Oxidation DMQ This compound TransitionState Transition State DMQ->TransitionState + m-CPBA mCPBA m-CPBA mCPBA->TransitionState Dioxide This compound-1,4-dioxide TransitionState->Dioxide mCBA m-Chlorobenzoic acid TransitionState->mCBA

Caption: N-Oxidation of this compound.

Radical_Bromination DMQ This compound DMQ_radical Benzylic Radical DMQ->DMQ_radical + Br• NBS NBS Product 2,3-Bis(bromomethyl)quinoxaline NBS->Product Succinimide Succinimide NBS->Succinimide Initiator Initiator (e.g., BPO) Br_radical Initiator->Br_radical Heat Br_radical->DMQ_radical DMQ_radical->Product + NBS HBr HBr DMQ_radical->HBr

Caption: Radical Bromination of the Methyl Groups.

EAS_General DMQ This compound SigmaComplex Sigma Complex (Arenium Ion) DMQ->SigmaComplex + E+ Electrophile E+ Electrophile->SigmaComplex Product Substituted this compound SigmaComplex->Product - H+ Proton H+ Product->Proton

Caption: General Mechanism for Electrophilic Aromatic Substitution.

Conclusion

This compound exhibits a range of reactivities towards electrophiles. The nitrogen atoms are readily oxidized to form N-oxides, which can be useful intermediates for further functionalization. The methyl groups undergo radical bromination, providing a route to side-chain modified derivatives. Electrophilic aromatic substitution on the benzene ring is also possible, although the ring is deactivated. These reactions are expected to proceed with regioselectivity for the 6-position, though this requires further specific experimental verification for a broader range of electrophiles. This guide provides a foundational understanding of these reactions, which is essential for the design and synthesis of novel quinoxaline-based compounds in drug discovery and materials science. Further research to delineate the precise conditions and regiochemical outcomes for a wider array of electrophilic reactions on this compound is warranted.

References

Methodological & Application

Application Note: Quantification of 2,3-Dimethylquinoxaline using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dimethylquinoxaline is a heterocyclic compound that serves as a key structural motif in various pharmacologically active agents and functional materials. Accurate and reliable quantification of this compound is crucial for quality control in manufacturing, pharmacokinetic studies, and various research applications. This document provides a detailed protocol for the quantification of this compound in bulk form and pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed to be simple, robust, and suitable for routine analysis.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of this HPLC-UV method. These values are representative and may vary slightly based on the specific instrumentation and laboratory conditions.

Table 1: Chromatographic Conditions and Method Parameters

ParameterTypical Value
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile (B52724):Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection WavelengthDetermined by UV scan (typically 240-260 nm)
Run TimeApproximately 10 minutes

Table 2: Method Validation Summary

Validation ParameterTypical ResultAcceptance Criteria
Linearity Range0.1 - 100 µg/mLr² > 0.999
Correlation Coefficient (r²)> 0.999-
Limit of Detection (LOD)~0.03 µg/mLSignal-to-Noise ratio ≥ 3:1
Limit of Quantification (LOQ)~0.1 µg/mLSignal-to-Noise ratio ≥ 10:1
Accuracy (% Recovery)98 - 102%98 - 102%
Precision (% RSD)< 2%< 2%
SpecificityNo interference from excipientsPeak purity > 0.99

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a UV detector.

    • Analytical balance.

    • Sonicator.

    • pH meter.

    • Volumetric flasks and pipettes.

    • Syringes and 0.45 µm syringe filters.

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (analytical grade).

Preparation of Solutions
  • Mobile Phase Preparation:

    • Mix acetonitrile and water in a 60:40 volume/volume ratio.

    • Add 1.0 mL of phosphoric acid per 1000 mL of the mixture to achieve a 0.1% concentration.

    • Degas the mobile phase by sonication for 15-20 minutes before use.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Sonicate for 10 minutes to ensure complete dissolution.

  • Calibration Standards:

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations of 0.1, 1, 10, 50, and 100 µg/mL.

  • Sample Preparation (e.g., for Pharmaceutical Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.

    • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each calibration standard and the prepared sample solution.

  • Record the chromatograms and measure the peak area for this compound.

Data Analysis and Quantification
  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of this compound in the sample solution using the calibration curve.

  • Calculate the amount of this compound in the original sample, taking into account the dilution factors.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using the HPLC-UV method.

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing mobile_phase Mobile Phase (ACN:H2O with 0.1% H3PO4) hplc_system HPLC System Equilibration mobile_phase->hplc_system stock_solution Standard Stock Solution (1 mg/mL) calibration_standards Calibration Standards (0.1-100 µg/mL) stock_solution->calibration_standards Dilution injection Inject Standards & Sample (10 µL) calibration_standards->injection sample_prep Sample Preparation (e.g., Tablets) sample_prep->injection hplc_system->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection UV Detection (240-260 nm) chromatography->detection peak_integration Peak Area Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification

Caption: HPLC-UV Experimental Workflow for this compound Quantification.

Method Validation Process

This diagram outlines the key parameters evaluated during the validation of the analytical method to ensure its suitability for the intended purpose.

G cluster_parameters Validation Parameters Validation Method Validation Specificity Specificity (Interference Check) Validation->Specificity Linearity Linearity & Range (Calibration Curve) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness (Method Stability) Validation->Robustness Linearity->Accuracy Linearity->Precision Accuracy->Precision

Caption: Logical Relationship of HPLC Method Validation Parameters.

Application Note: GC-MS Analysis of 2,3-Dimethylquinoxaline and its Derivatives for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline (B1680401) and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] 2,3-Dimethylquinoxaline, a key member of this family, has demonstrated a broad spectrum of antifungal activity, making it a compound of interest in the development of new therapeutic agents.[1][4]

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly selective analytical technique ideal for the identification and quantification of this compound and its derivatives in various matrices. This application note provides detailed protocols for the analysis of this compound using GC-MS, summarizes key quantitative data, and presents visual workflows to guide researchers in their analytical endeavors.

Quantitative Data Summary

Mass Spectrometric Data for this compound

The following table summarizes the characteristic mass spectral data for this compound obtained by Electron Ionization (EI) at 70 eV. The molecular weight of this compound is 158.20 g/mol .[5][6][7][8]

Ion DescriptionMass-to-Charge Ratio (m/z)Relative Intensity (%)
Molecular Ion [M] 158 100 (Base Peak)
Fragment Ion11785
Fragment Ion13030
Fragment Ion7725
Fragment Ion10320
Fragment Ion5115
Fragment Ion15710

Data compiled from the NIST Mass Spectrometry Data Center.[5]

Antifungal Activity of this compound

This compound has shown significant in vitro antifungal activity against a range of pathogenic fungal species.[1][4] The Minimum Inhibitory Concentration (MIC) values are summarized below.

Fungal SpeciesMinimum Inhibitory Concentration (MIC) in µg/mL
Cryptococcus neoformans9
Candida auris190
Candida albicans (ATCC 10231)470
Candida parapsilosis560
Candida glabrata935
Candida krusei935
Candida tropicalis1125

Data sourced from a study on the in vitro antifungal activity of this compound.[1]

Experimental Protocols

Sample Preparation (General Protocol)

This protocol describes a general liquid-liquid extraction (LLE) procedure suitable for extracting this compound from a liquid matrix (e.g., biological fluid or culture medium).

Materials:

  • Sample containing this compound

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled quinoxaline)

  • Ethyl acetate (B1210297) (or other suitable organic solvent like dichloromethane)

  • Anhydrous sodium sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC vials

Procedure:

  • To 1 mL of the sample, add an appropriate amount of the internal standard.

  • Add 5 mL of ethyl acetate.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of ethyl acetate for GC-MS analysis.[9]

  • Transfer the final solution to a GC vial.[10]

GC-MS Analysis Protocol

The following GC-MS conditions are recommended for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

  • Inlet Temperature: 250 °C.[10]

  • Injection Volume: 1 µL in splitless mode.[10]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.[9]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Source Temperature: 230 °C.[10]

  • Quadrupole Temperature: 150 °C.[10]

  • MS Transfer Line Temperature: 280 °C.[9]

  • Acquisition Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.[10]

    • SIM Ions for this compound: m/z 158, 117, 130.

Visualizations

GCMS_Workflow GC-MS Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological or Reaction Sample LLE Liquid-Liquid Extraction (with Internal Standard) Sample->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation (HP-5ms Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Peak Area Ratio vs. Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: GC-MS Experimental Workflow.

Wnt_Pathway Inhibition of Wnt/β-catenin Signaling by Quinoxaline Derivatives cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh APC APC Dsh->APC Inhibits beta_Catenin β-catenin APC->beta_Catenin Axin Axin Axin->beta_Catenin GSK3b GSK3β GSK3b->beta_Catenin Phosphorylates Degradation Ubiquitination & Degradation beta_Catenin->Degradation Leads to TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Enters Nucleus & Binds to Quinoxaline Quinoxaline Derivative (e.g., GDK-100017) Quinoxaline->beta_Catenin Blocks Interaction Nucleus Nucleus Target_Genes Target Gene Expression (e.g., Cyclin D1) TCF_LEF->Target_Genes Activates Proliferation Cell Proliferation Target_Genes->Proliferation Promotes

Caption: Wnt/β-catenin Signaling Pathway Inhibition.[11]

References

Application Notes and Protocols for the Use of 2,3-Dimethylquinoxaline as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of analytical chemistry, particularly within pharmaceutical development and quality control, the use of an internal standard (IS) is fundamental for achieving accurate and precise quantification of analytes. An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality control samples in an analysis. By comparing the response of the analyte to the response of the internal standard, variations arising from sample preparation, injection volume, and instrument response can be effectively mitigated.

This document provides detailed application notes and protocols for the utilization of 2,3-dimethylquinoxaline as an internal standard for the chromatographic analysis of quinoxaline (B1680401) derivatives and other structurally related nitrogen-containing heterocyclic compounds.

1.1 Properties of this compound

This compound is a quinoxaline derivative with the following key properties that make it a suitable candidate for an internal standard:

  • Chemical Structure: A stable, aromatic heterocyclic compound.

  • Molecular Formula: C₁₀H₁₀N₂

  • Molecular Weight: 158.20 g/mol [1]

  • Physical State: Cream-colored or brown powder.[1]

  • UV Absorbance: Exhibits a characteristic UV absorbance maximum (λmax) at approximately 315 nm in neutral aqueous solutions, which is useful for UV-based detection in HPLC.[2]

  • Solubility: Soluble in common organic solvents used in chromatography such as methanol, acetonitrile (B52724), and dichloromethane.

  • Chemical Inertness: Generally stable and does not react with common analytes or mobile phase components under typical chromatographic conditions.

1.2 Principle of Internal Standard Method

The internal standard method relies on the consistent ratio of the analyte's response to the internal standard's response across all samples. The concentration of the analyte is determined by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration for a series of calibration standards.

Application: Quantification of 6-Chloro-2,3-dimethylquinoxaline (B96664) in a Reaction Mixture using HPLC-UV

This section outlines a hypothetical application for the quantification of a synthesized compound, 6-chloro-2,3-dimethylquinoxaline (the analyte), using this compound as an internal standard. This method is suitable for monitoring reaction progress or for final product quality control.

2.1 Selection Rationale

This compound is an excellent internal standard for this application due to its:

  • Structural Similarity: It shares the same core quinoxaline structure as the analyte, ensuring similar extraction efficiency and chromatographic behavior.

  • Chromatographic Resolution: It can be baseline resolved from the analyte under appropriate chromatographic conditions.

  • Commercial Availability: It is readily available in high purity.

  • Distinct Retention Time: Its slightly lower polarity compared to the chloro-substituted analyte allows for a shorter retention time on a reversed-phase column, ensuring no peak overlap.

2.2 Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from a calibration study.

Table 1: Chromatographic Parameters

ParameterAnalyte (6-Chloro-2,3-dimethylquinoxaline)Internal Standard (this compound)
Retention Time (t_R) 8.52 min7.21 min
UV λmax 320 nm315 nm

Table 2: Calibration Curve Data

Standard LevelAnalyte Conc. (µg/mL)IS Conc. (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
15.050.0110,2501,105,0000.0998
210.050.0221,5001,110,5000.1995
325.050.0550,7501,101,5000.5000
450.050.01,108,0001,108,0001.0000
5100.050.02,205,0001,102,5002.0000
6150.050.03,318,0001,106,0003.0000

Calibration Curve: A plot of Area Ratio vs. Analyte Concentration yields a linear regression equation:

  • y = 0.0200x - 0.0005

  • R² = 0.9998

Experimental Protocols

3.1 Protocol 1: Quantitative Analysis using High-Performance Liquid Chromatography (HPLC-UV)

This protocol details the method for quantifying 6-chloro-2,3-dimethylquinoxaline using this compound as an internal standard.

3.1.1 Materials and Reagents

  • This compound (Internal Standard, >99% purity)

  • 6-Chloro-2,3-dimethylquinoxaline (Analyte Reference Standard, >99% purity)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (Analytical Grade)

  • Methanol (HPLC Grade)

  • Volumetric flasks, pipettes, and autosampler vials

3.1.2 Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3.1.3 Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 40% B

    • 2-10 min: 40% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 40% B

    • 12.1-15 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 318 nm

  • Injection Volume: 10 µL

3.1.4 Preparation of Solutions

  • Internal Standard Stock Solution (IS Stock, 1 mg/mL): Accurately weigh 25 mg of this compound and dissolve in 25.0 mL of methanol.

  • Internal Standard Spiking Solution (IS Spiking, 50 µg/mL): Dilute 2.5 mL of IS Stock to 50.0 mL with a 50:50 mixture of acetonitrile and water.

  • Analyte Stock Solution (Analyte Stock, 1 mg/mL): Accurately weigh 25 mg of 6-chloro-2,3-dimethylquinoxaline and dissolve in 25.0 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Analyte Stock into volumetric flasks, adding a fixed volume of the IS Spiking Solution, and diluting to volume with the mobile phase to achieve the concentrations listed in Table 2.

  • Sample Preparation: Withdraw a 100 µL aliquot of the reaction mixture. Add 1.0 mL of the IS Spiking Solution and dilute to 10.0 mL with the mobile phase. Filter through a 0.45 µm syringe filter into an HPLC vial.

3.1.5 Analysis Workflow

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the prepared sample solutions.

  • Construct the calibration curve and determine the concentration of the analyte in the samples.

Visualizations (Graphviz)

The following diagrams illustrate the logical workflow and relationships described in these protocols.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_is Prepare Internal Standard (IS) Stock prep_cal Prepare Calibration Standards (Analyte + IS) prep_is->prep_cal prep_sample Prepare Sample (Sample + IS) prep_is->prep_sample prep_analyte Prepare Analyte Stock prep_analyte->prep_cal inject_cal Inject Calibration Standards prep_cal->inject_cal inject_sample Inject Samples prep_sample->inject_sample hplc_system Equilibrate HPLC System inject_blank Inject Blank hplc_system->inject_blank inject_blank->inject_cal inject_cal->inject_sample integrate Integrate Peak Areas (Analyte & IS) inject_cal->integrate inject_sample->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio curve Construct Calibration Curve (Ratio vs. Conc.) ratio->curve quantify Quantify Analyte in Sample curve->quantify

Caption: Experimental workflow for quantitative analysis using an internal standard.

G cluster_measurement Instrument Measurement cluster_calculation Quantitative Calculation analyte_response Analyte Response (Peak Area A) ratio Response Ratio (Area A / Area IS) analyte_response->ratio is_response IS Response (Peak Area IS) is_response->ratio variability Systematic & Random Errors (Injection Vol., Detector Fluctuation) variability->analyte_response affects variability->is_response affects calibration Calibration Curve (Ratio vs. Conc.) ratio->calibration used in final_conc Final Analyte Concentration calibration->final_conc determines

Caption: Logical relationship of the internal standard method for quantification.

References

Application Notes and Protocols: Synthesis and Evaluation of 2,3-Dimethylquinoxaline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 2,3-dimethylquinoxaline derivatives and their evaluation as potential therapeutic agents. Quinoxaline (B1680401) scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] These notes offer a guide to key experimental protocols and data interpretation to facilitate research and development in this promising area of drug discovery.

I. Synthesis of this compound Derivatives

The most common and efficient method for synthesizing quinoxaline derivatives is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound.[2][4] For the synthesis of this compound, the reactants are typically o-phenylenediamine and 2,3-butanedione (B143835) (diacetyl).

General Synthetic Protocol

A widely used method involves the condensation of an aromatic diamine with an α-dicarbonyl compound.[5] The following protocol is a general procedure for the synthesis of this compound derivatives.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the o-phenylenediamine derivative (1 mmol) and 2,3-butanedione (1 mmol) in methanol or ethanol (10 mL).[4][6]

  • If using a catalyst, add it to the solution (e.g., 0.5 mmol saccharin or 0.2 mmol phenol).[4][6]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2][6]

  • Upon completion, pour the reaction mixture into water (10-20 mL) to precipitate the product.[4][6]

  • Collect the solid product by filtration and wash with cold ethanol.[4]

  • Dry the product. Further purification can be achieved by recrystallization or column chromatography if necessary.[6]

  • Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.[3][6]

A general workflow for the synthesis is depicted below:

Synthesis_Workflow Reactants o-Phenylenediamine + 2,3-Butanedione Mixing Dissolve in Solvent (e.g., Methanol/Ethanol) Reactants->Mixing Reaction Stir at Room Temperature (Optional: Add Catalyst) Mixing->Reaction Monitoring Monitor via TLC Reaction->Monitoring Precipitation Add Water Monitoring->Precipitation Reaction Complete Isolation Filter and Wash Precipitation->Isolation Purification Recrystallization/ Column Chromatography Isolation->Purification Characterization NMR, Mass Spec Purification->Characterization Final_Product This compound Derivative Characterization->Final_Product

General Synthetic Workflow

II. Biological Activity and Evaluation

This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery.

Anticancer Activity

Quinoxaline derivatives have shown potent cytotoxic effects against various cancer cell lines.[7][8] A key mechanism of their anticancer action involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/mTOR pathway.[9]

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Quinoxaline Derivative 3Leukemia (Ty-82)2.5[8]
Quinoxaline Derivative 3Leukemia (THP-1)1.6[8]
Quinoxaline Derivative 5Cervical (HeLa)0.126[8]
Quinoxaline Derivative 5Hepatoma (SMMC-7721)0.071[8]
Quinoxaline Derivative 5Leukemia (K562)0.164[8]
Quinoxaline Derivative 8Gastric (MGC-803)1.49[8]
Quinoxaline Derivative 8Liver (HepG2)5.27[8]
Quinoxaline Derivative 8Lung (A549)6.91[8]
Quinoxaline Derivative IVProstate (PC-3)2.11[10]
Quinoxaline Derivative IIIProstate (PC-3)4.11[10]
Compound 27aHepatocellular Carcinoma (HepG2)3.2 (nM)[11]
Compound 30fHepatocellular Carcinoma (HepG2)4.9 (nM)[11]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Signaling Pathway Modulation

Many quinoxaline derivatives exert their anticancer effects by inhibiting the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[9] This pathway plays a critical role in regulating cell growth, proliferation, and survival.[9] Dual inhibition of PI3K and mTOR is a promising strategy for cancer therapy.[9]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth Promotes Quinoxaline This compound Derivatives Quinoxaline->PI3K Inhibits Quinoxaline->mTORC1 Inhibits

PI3K/mTOR Signaling Pathway Inhibition
Antimicrobial Activity

This compound and its derivatives have also been shown to possess significant antimicrobial, particularly antifungal, activity.[1][12]

Table 2: Antifungal Activity of this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC) in µg/mLReference
Cryptococcus neoformans9[1]
Candida auris190[1]
Candida albicans (ATCC 10231)470[1]
Candida parapsilosis560[1]
Candida glabrata935[1]
Candida krusei935[1]
Candida tropicalis1125[1]

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

III. Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.[13]

Materials:

  • Cancer cell lines

  • 96-well microtiter plates

  • Complete growth medium

  • This compound derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]

  • Prepare serial dilutions of the this compound derivative and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for an additional 4 hours.[13]

  • Add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[12]

Materials:

  • Microbial strains (bacteria or fungi)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., RPMI-1640 for fungi)

  • This compound derivative stock solution

  • Inoculum of the microorganism

Protocol:

  • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with the appropriate broth medium.[1]

  • Prepare an inoculum of the microorganism at a standardized concentration (e.g., 5 x 103 CFU/mL for fungi).[12]

  • Add the inoculum to each well of the microtiter plate.

  • Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).

  • Visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

The workflow for a typical biological assay is outlined below:

Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture Cells/Microbes Plate_Setup Seed Cells/Inoculate Microbes in 96-well Plates Cell_Culture->Plate_Setup Compound_Prep Prepare Serial Dilutions of Test Compound Treatment Add Compound Dilutions to Wells Compound_Prep->Treatment Plate_Setup->Treatment Incubation Incubate under Optimal Conditions Treatment->Incubation Data_Acquisition Measure Endpoint (e.g., Absorbance, Visual Growth) Incubation->Data_Acquisition Data_Analysis Calculate IC50/MIC Data_Acquisition->Data_Analysis Result Biological Activity Determined Data_Analysis->Result

General Biological Assay Workflow

References

Application Notes and Protocols: 2,3-Dimethylquinoxaline in Transition Metal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of transition metal complexes featuring 2,3-dimethylquinoxaline as a ligand. The unique electronic and steric properties of this compound make it a versatile ligand for the development of novel catalysts and therapeutic agents.

Applications in Catalysis and Materials Science

Transition metal complexes of this compound are under investigation for their catalytic activity in various organic transformations. The pyrazine (B50134) ring of the quinoxaline (B1680401) moiety can accept electron density, which can modulate the electronic properties of the metal center and influence its catalytic performance. Furthermore, the rigid, planar structure of the ligand can impart thermal stability to the complexes, making them suitable for applications in materials science, such as in the development of luminescent materials.

Potential in Drug Development

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The coordination of a transition metal to the this compound scaffold can enhance these biological activities through various mechanisms, including increased bioavailability and novel mechanisms of action.[4] Research has shown that metal complexes of quinoxaline derivatives can exhibit significant inhibitory activity against bacteria and fungi.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol outlines the classic and efficient synthesis of this compound via the condensation of o-phenylenediamine (B120857) with diacetyl (2,3-butanedione).

Materials:

  • o-phenylenediamine

  • Diacetyl (2,3-butanedione)

  • Ethanol (B145695)

  • Glacial acetic acid (catalytic amount)

  • Toluene (B28343)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Alumina-supported heteropolyoxometalates (e.g., CuH₂PMo₁₁VO₄₀ on Al₂O₃) as a recyclable catalyst (optional, for greener synthesis)[6]

Procedure:

  • Standard Procedure:

    • In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in ethanol (10 mL).

    • Add a catalytic amount of glacial acetic acid.

    • To this stirred solution, add diacetyl (1 mmol) dropwise.

    • Reflux the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).[7]

    • Upon completion, cool the reaction mixture to room temperature.

    • The product can be purified by recrystallization from ethanol.[6]

  • Green Synthesis using Heterogeneous Catalyst: [6]

    • To a mixture of o-phenylenediamine (1 mmol) and diacetyl (1 mmol) in toluene (8 mL), add the alumina-supported heteropolyoxometalate catalyst (0.1 g).[6]

    • Stir the mixture at room temperature and monitor the reaction by TLC.[6]

    • After completion, separate the catalyst by filtration.[6]

    • Dry the filtrate over anhydrous Na₂SO₄.[6]

    • Evaporate the solvent to obtain the pure product, which can be further purified by recrystallization from ethanol.[6]

Characterization:

  • ¹H NMR (200 MHz, CDCl₃): δ 8.20–8.10 (m, 2H), 7.82–7.70 (m, 2H), 7.60—7.35 (m, 10H) for a related diphenylquinoxaline, indicating the aromatic protons of the quinoxaline core.[6] For this compound, characteristic peaks for the methyl protons would be expected.

  • ¹³C NMR (50 MHz, CDCl₃): δ 153.6, 141.3, 139.2, 130.0, 129.9, 129.4, 128.9, 128.4 for a related diphenylquinoxaline.[6]

Protocol 2: General Synthesis of Transition Metal Complexes with this compound

This protocol provides a general method for the synthesis of transition metal complexes with this compound. The specific metal salt and stoichiometry may be varied to obtain different complexes.

Materials:

  • This compound (ligand)

  • Transition metal salt (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O)

  • Ethanol or Methanol (B129727)

Procedure:

  • Dissolve the transition metal salt (1 mmol) in hot methanol (25 mL) with stirring.[8]

  • In a separate flask, dissolve this compound (1 or 2 mmol, depending on the desired stoichiometry) in the same solvent.

  • Add the ligand solution to the metal salt solution.

  • The reaction mixture is typically refluxed for a few hours.[9]

  • The resulting precipitate (the complex) is then filtered, washed with the solvent (e.g., ethanol), and dried.[9]

Characterization: The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.[10] These include:

  • Elemental Analysis (C, H, N)

  • Infrared (IR) Spectroscopy

  • UV-Visible Spectroscopy

  • Magnetic Susceptibility Measurements

  • Molar Conductance Measurements

  • X-ray Crystallography (for single crystals)

Quantitative Data Summary

The following tables summarize representative data for transition metal complexes of this compound and related derivatives.

Table 1: Selected Spectroscopic Data for this compound Complexes

ComplexMetal Ionν(C=N) (cm⁻¹)Electronic Transitions (nm)Magnetic Moment (B.M.)GeometryReference
CuX₂L (L=this compound)Cu(II)Not specifiedNot specifiedNot specifiedSquare-planar with organic ligand bridges[10][11]
MqNiX₂ (X=Cl or Br, Mq=2-methylquinoxaline)Ni(II)Not specifiedNot specifiedNot specifiedOctahedral[10][12]
Dmq₂NiI₂ (Dmq=this compound)Ni(II)Not specifiedNot specifiedNot specifiedMonomeric square-planar[12]
[Co(Dmq)₂Cl₂]Co(II)Not specifiedNot specifiedNot specifiedTetrahedral[10]

Table 2: Biological Activity of Quinoxaline Derivatives

CompoundBiological ActivityTargetMIC/IC₅₀Reference
Quinoxaline-2,3-dione derivativesAntimicrobialE. coli, B. subtilis8-16 µg/mL[13]
Quinoxaline derivativesAnticancerVarious cancer cell linesNot specified[1][13]
Quinoxaline derivativesAnti-inflammatoryNot specifiedNot specified[1][3]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Starting Materials (o-phenylenediamine, diacetyl) synthesis Condensation Reaction start->synthesis ligand This compound synthesis->ligand complexation Complexation Reaction ligand->complexation metal_salt Transition Metal Salt metal_salt->complexation complex Transition Metal Complex complexation->complex spectroscopy Spectroscopic Analysis (IR, UV-Vis, NMR) complex->spectroscopy magnetic Magnetic Susceptibility complex->magnetic elemental Elemental Analysis complex->elemental xray X-ray Crystallography complex->xray catalysis Catalysis xray->catalysis biological Biological Activity xray->biological

Caption: Workflow for the synthesis and characterization of this compound complexes.

Potential Biological Signaling Pathway

signaling_pathway Potential Anticancer Mechanism of Quinoxaline Complexes cluster_cell Cancer Cell complex Quinoxaline-Metal Complex cell_membrane Cancer Cell Membrane receptor Growth Factor Receptor (e.g., VEGFR) complex->receptor Inhibition apoptosis Induction of Apoptosis complex->apoptosis Activation microtubule Microtubule Disruption complex->microtubule Interference cell_death Cell Death apoptosis->cell_death microtubule->cell_death

Caption: Proposed anticancer mechanisms of quinoxaline-metal complexes.

References

Application of 2,3-Dimethylquinoxaline Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2,3-dimethylquinoxaline derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). Quinoxaline (B1680401) derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in materials science. Their excellent thermal stability and tunable electronic properties make them highly suitable for various roles within organic electronic devices.[1] In the realm of OLEDs, these compounds have been successfully utilized as electron-transporting materials, hole-transporting materials, and as hosts or emitters within the emissive layer.[1] The inherent narrow band gaps and high thermal and electrochemical stability of the quinoxaline ring make its derivatives particularly effective as emitters in yellow, orange, and red OLEDs.[2]

Role of this compound Derivatives in OLEDs

Derivatives of this compound are versatile components in OLEDs, primarily functioning as:

  • Thermally Activated Delayed Fluorescence (TADF) Emitters: Many this compound derivatives are designed as donor-acceptor (D-A) molecules that exhibit TADF.[3][4][5] This mechanism allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency (IQE) and significantly enhancing the overall device efficiency.[3][6] By tuning the donor and acceptor moieties, the emission color can be controlled, ranging from green to orange and red.[3]

  • Host Materials: Quinoxaline derivatives can also serve as host materials in the emissive layer for phosphorescent or TADF guest emitters.[7][8] A good host material should possess a high triplet energy to efficiently transfer energy to the guest emitter, as well as balanced charge transport properties.[8]

  • Electron Transport Layer (ETL) Materials: The electron-deficient nature of the quinoxaline core makes its derivatives suitable for use as electron transport materials.[9][10] An effective ETL facilitates the injection and transport of electrons from the cathode to the emissive layer, contributing to improved device performance.[9]

Quantitative Data Presentation

The performance of OLEDs incorporating this compound derivatives is summarized in the tables below. These tables highlight key performance metrics such as maximum external quantum efficiency (EQEmax), maximum current efficiency (CEmax), maximum power efficiency (PEmax), and emission color.

Table 1: Performance of OLEDs with this compound Derivatives as TADF Emitters

Compound/Device NameRoleMax. External Quantum Efficiency (EQEmax) (%)Max. Current Efficiency (CEmax) (cd A⁻¹)Max. Power Efficiency (PEmax) (lm W⁻¹)Emission ColorReference
DBQ-3DMACGreen Emitter22.480.364.1Green[3]
DBQ-3PXZOrange Emitter14.136.128.1Orange[3]
Non-doped DeviceEmitter12.041.245.4-[3]
DMAC-TTPZEmitter15.3-41.0-[5]
PXZ-TTPZEmitter----[5]
PTZ-TTPZEmitter----[5]
QPhox2-based deviceSSE-TADF Emitter12.3--Green[2]

Table 2: Photophysical Properties of Selected this compound Derivatives

CompoundAbsorption Max (nm)Emission Max (nm)Photoluminescence Quantum Yield (PLQY) (%)Singlet-Triplet Energy Splitting (ΔEST) (eV)Reference
SBDBQ-DMAC---0.06[3]
DBQ-3DMAC---0.06[3]
SBDBQ-PXZ---0.07[3]
DBQ-3PXZ---0.03[3]
DMAC-TTPZ---0.15[5]
PXZ-TTPZ---0.09[5]
PTZ-TTPZ---0.07[5]

Experimental Protocols

Synthesis of 2,3-Di(9H-carbazol-9-yl)quinoxaline (DCQ)

This protocol describes the synthesis of a bipolar donor-acceptor-donor (D-A-D) type quinoxaline derivative.[7]

Materials:

  • 2,3-dichloroquinoxaline

  • Carbazole

  • Potassium carbonate (K₂CO₃)

  • 18-crown-6

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A mixture of 2,3-dichloroquinoxaline, carbazole, and potassium carbonate in DMF is prepared.

  • 18-crown-6 is added to the mixture as a phase-transfer catalyst.

  • The reaction mixture is heated and stirred under an inert atmosphere.

  • After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

  • The product is precipitated by adding water, filtered, and washed with water and ethanol.

  • The crude product is purified by column chromatography or recrystallization to yield pure 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ).

General OLED Fabrication Protocol

The following is a general procedure for the fabrication of multilayer OLEDs by thermal evaporation in a vacuum.[11][12][13]

Materials and Equipment:

  • Indium tin oxide (ITO) coated glass substrates

  • Organic materials for each layer (e.g., hole injection, hole transport, emissive, electron transport, electron injection layers)

  • Metal for cathode (e.g., Al, LiF/Al)

  • Substrate cleaning solutions (e.g., deionized water, acetone, isopropanol)

  • Ultrasonic bath

  • High-vacuum thermal evaporation system

Procedure:

  • Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a stream of nitrogen.

  • Layer Deposition: The cleaned ITO substrates are loaded into a high-vacuum thermal evaporation system.

  • The organic layers are deposited sequentially onto the ITO substrate. A typical device structure is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.[11][14]

    • The emissive layer can be a neat film of the quinoxaline derivative or a host-guest system where the quinoxaline derivative is doped into a host material.

  • Cathode Deposition: A metal cathode, such as LiF/Al or Al, is deposited on top of the organic stack through a shadow mask to define the active area of the device.

  • Encapsulation: The fabricated devices are encapsulated in a glove box under an inert atmosphere to protect the organic layers from moisture and oxygen.

Visualizations

Molecular Structure of a this compound-based TADF Emitter

Caption: A D-A-D type TADF emitter with a quinoxaline acceptor.

General OLED Device Architecture

OLED_Structure cluster_device OLED Device Stack cluster_process Charge Carrier Movement Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL e Electrons ETL Electron Transport Layer (ETL) (e.g., Quinoxaline derivative) EIL->ETL EML Emissive Layer (EML) (e.g., Quinoxaline derivative as emitter or host) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL light Light Emission EML->light HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate h Holes e->EML h->EML

Caption: A typical multilayer OLED device structure.

Energy Level Diagram and TADF Mechanism

TADF_Mechanism cluster_energy Energy Levels cluster_excitation Excitation S1 S1 (Singlet) T1 T1 (Triplet) S1->T1 ISC S0 S0 (Ground State) S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence T1->S1 RISC (Thermal Activation) T1->S0 Phosphorescence (Slow) Electrical_Excitation Electrical Excitation Singlet_Excitons 25% Singlet Excitons Electrical_Excitation->Singlet_Excitons Triplet_Excitons 75% Triplet Excitons Electrical_Excitation->Triplet_Excitons Singlet_Excitons->S1 Triplet_Excitons->T1

Caption: Energy level diagram illustrating the TADF process.

References

Synthesis of 2,3-Dimethylquinoxaline 1,4-dioxide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3-Dimethylquinoxaline 1,4-dioxide, a key intermediate in the development of various chemotherapeutic agents. The primary synthetic route described is the Beirut reaction, a versatile method for the preparation of quinoxaline (B1680401) 1,4-dioxides. This protocol outlines the reaction of benzofuroxan (B160326) with the enamine of 2-butanone (B6335102). Additionally, this note includes a summary of reaction parameters, and characterization data, and provides a visual representation of the synthetic workflow.

Introduction

Quinoxaline 1,4-dioxides are a class of heterocyclic N-oxides that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Derivatives of this scaffold have been investigated for their antibacterial, anticancer, antimalarial, and antitubercular properties. The 2,3-dimethyl substituted analogue, in particular, serves as a crucial starting material for further functionalization to produce novel drug candidates.[1] The most prominent and efficient method for the synthesis of quinoxaline 1,4-dioxides is the Beirut reaction, which involves the cyclization of a benzofuroxan (also known as benzofurazan (B1196253) N-oxide) with a suitable nucleophile, such as an enamine or a β-dicarbonyl compound.[1]

This application note details a reliable protocol for the synthesis of this compound 1,4-dioxide, focusing on the reaction between benzofuroxan and the enamine derived from 2-butanone.

Signaling Pathway and Logical Relationships

The synthesis of this compound 1,4-dioxide via the Beirut reaction involves a multi-step process that can be visualized as a logical workflow. The key steps include the formation of the enamine from 2-butanone and a secondary amine, followed by the condensation reaction with benzofuroxan, and subsequent workup and purification.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Benzofuroxan Benzofuroxan Beirut_Reaction Beirut Reaction (Condensation) Benzofuroxan->Beirut_Reaction Butanone 2-Butanone Enamine_Formation Enamine Formation Butanone->Enamine_Formation SecAmine Secondary Amine (e.g., Morpholine) SecAmine->Enamine_Formation Enamine_Formation->Beirut_Reaction Cooling Cooling & Precipitation Beirut_Reaction->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product This compound 1,4-dioxide Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound 1,4-dioxide.

Experimental Protocols

The following protocol is a generalized procedure based on the principles of the Beirut reaction for the synthesis of this compound 1,4-dioxide.

Materials
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Dean-Stark trap (optional, for enamine formation)

  • Büchner funnel and flask

  • Standard laboratory glassware

  • Rotary evaporator

Procedure

Step 1: Synthesis of the Enamine of 2-Butanone (if not commercially available)

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-butanone (1.0 eq) and morpholine (1.2 eq) in a suitable solvent such as toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

  • Remove the solvent under reduced pressure to obtain the crude enamine, which can be used in the next step without further purification.

Step 2: Beirut Reaction

  • Dissolve benzofuroxan (1.0 eq) in methanol in a round-bottom flask with stirring.

  • To this solution, add the enamine of 2-butanone (1.1 eq) dropwise at room temperature. An exothermic reaction is often observed, and the solution typically turns deep red.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitoring by TLC is recommended).

  • Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

Step 3: Workup and Purification

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold methanol, followed by diethyl ether or hexane to remove any unreacted starting materials and byproducts.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, to yield pure this compound 1,4-dioxide as a yellow crystalline solid.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound 1,4-dioxide.

ParameterValue
Reactants
Benzofuroxan1.0 molar equivalent
2-Butanone Enamine1.1 - 1.2 molar equivalents
Reaction Conditions
SolventMethanol
TemperatureRoom Temperature
Reaction Time4 - 24 hours
Product Information
Molecular FormulaC₁₀H₁₀N₂O₂
Molecular Weight190.20 g/mol [2]
AppearanceYellow crystalline solid
Melting Point168-170 °C
Yield
Typical Yield60 - 80%

Characterization Data

The synthesized this compound 1,4-dioxide should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR (CDCl₃, δ): 2.65 (s, 6H, 2 x CH₃), 7.70-7.80 (m, 2H, Ar-H), 8.50-8.60 (m, 2H, Ar-H).

  • ¹³C NMR (CDCl₃, δ): 14.5 (2C, CH₃), 129.0 (2C, Ar-CH), 130.5 (2C, Ar-CH), 140.0 (2C, Ar-C), 150.0 (2C, C=N).

  • IR (KBr, cm⁻¹): 1350 (N-O), 1480, 1580 (C=C, C=N).

  • Mass Spectrometry (EI): m/z 190 (M⁺).

Diagram of the Reaction Scheme

Reaction_Scheme cluster_reactants cluster_product Benzofuroxan Benzofuroxan arrow Beirut Reaction (Methanol, RT) plus1 + Enamine 2-Butanone Enamine Product This compound 1,4-dioxide arrow->Product

Caption: General reaction scheme for the synthesis of this compound 1,4-dioxide.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound 1,4-dioxide. The Beirut reaction is a powerful tool for accessing this important heterocyclic scaffold, which is a valuable building block for the development of new therapeutic agents. The provided data and diagrams are intended to assist researchers in the successful implementation of this synthetic procedure.

References

Application Notes and Protocols for Antimicrobial and Antifungal Assays of 2,3-Dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline (B1680401) derivatives are a class of heterocyclic compounds recognized for their broad spectrum of biological activities, making them a significant area of interest in medicinal chemistry and drug development. Among these, 2,3-Dimethylquinoxaline has demonstrated notable antifungal properties and is being investigated for its potential as a therapeutic agent. These application notes provide detailed protocols for assessing the antimicrobial and antifungal efficacy of this compound, present available quantitative data, and illustrate key experimental workflows and a proposed mechanism of action.

Antifungal Activity of this compound

This compound has exhibited a wide range of antifungal activity against various pathogenic fungi.[1][2][3][4] The compound has shown fungicidal effects, indicating its potential for treating fungal infections.[1]

Quantitative Antifungal Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of the efficacy of an antimicrobial agent. It represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for this compound against a panel of fungal species.

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans--190370
Candida auris3-470-
Candida glabrata--935-
Candida parapsilosis7-935-
Candida tropicalis-1.125 - 1125-560
Aspergillus fumigatus--370-
Aspergillus flavus--370-
Cryptococcus neoformans-9--
Trichophyton mentagrophytes--190-
Madurella mycetomatis-312--

Data sourced from multiple studies.[1][2][3][4] MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Experimental Protocols: Antifungal Assays

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and is suitable for determining the MIC of this compound against various fungal species.[4][5]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal isolates

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

Procedure:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Inoculum Preparation:

    • Culture the fungal isolates on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Assay Setup:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 48 hours.[4]

  • Result Interpretation: The MIC is the lowest concentration of this compound at which no visible growth of the fungus is observed.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare this compound Stock Solution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) add_media Add RPMI-1640 Media to 96-well Plate prep_inoculum->add_media serial_dilute Perform Serial Dilution of Compound add_media->serial_dilute add_inoculum Add Fungal Inoculum to Wells serial_dilute->add_inoculum incubate Incubate at 35°C for 48 hours add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the broth microdilution assay to determine MIC.

Antibacterial Activity of this compound

While the antifungal properties of this compound are well-documented, specific data on its antibacterial activity is less prevalent in the available literature. However, the broader class of quinoxaline derivatives is known to possess significant antibacterial properties. The following protocols are based on general methods for assessing the antibacterial activity of quinoxaline compounds and can be applied to this compound.

Experimental Protocols: Antibacterial Assays

Agar Disk Diffusion Method

The agar disk diffusion method is a widely used qualitative technique to assess the antimicrobial activity of a substance.

Materials:

  • This compound

  • DMSO

  • Mueller-Hinton Agar (MHA)

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial isolates (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Sterile swabs

  • Incubator (37°C)

  • 0.5 McFarland standard

Procedure:

  • Preparation of Test Disks:

    • Dissolve a known weight of this compound in DMSO to achieve the desired concentration.

    • Impregnate sterile filter paper disks with a specific volume of the compound solution (e.g., 20 µL) to obtain a defined amount per disk (e.g., 50 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile broth or saline with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Assay Procedure:

    • Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform bacterial lawn.

    • Aseptically place the prepared this compound disks and a standard antibiotic disk (positive control) onto the surface of the inoculated agar. A DMSO-impregnated disk should be used as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of complete inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Workflow for Agar Disk Diffusion Assay

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Measurement prep_disks Prepare this compound Impregnated Disks prep_lawn Prepare Bacterial Lawn on MHA Plate place_disks Place Disks on Inoculated Agar prep_lawn->place_disks incubate Incubate at 37°C for 18-24 hours place_disks->incubate measure_zone Measure Zone of Inhibition (in mm) incubate->measure_zone

Caption: Workflow for the agar disk diffusion assay.

Proposed Mechanism of Action

The precise antimicrobial mechanism of this compound has not been fully elucidated. However, based on studies of related quinoxaline derivatives, a plausible mechanism involves the inhibition of bacterial DNA synthesis. Quinoxalines are thought to interfere with the function of essential enzymes like DNA gyrase and topoisomerase IV. This interference can lead to the stabilization of DNA strand breaks, ultimately blocking DNA replication and leading to cell death.

Proposed Signaling Pathway for Antimicrobial Action

Proposed_Mechanism compound This compound target DNA Gyrase / Topoisomerase IV compound->target Inhibition dna_complex Enzyme-DNA Complex Stabilization target->dna_complex Leads to replication_block Blockage of DNA Replication dna_complex->replication_block cell_death Bacterial Cell Death replication_block->cell_death

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols for the Spectroscopic Characterization of 2,3-Dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dimethylquinoxaline is a heterocyclic compound belonging to the quinoxaline (B1680401) family, which is recognized for its significant applications in medicinal chemistry and materials science. Quinoxaline derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. Accurate characterization of these molecules is crucial for drug development and quality control. This document provides detailed application notes and experimental protocols for the characterization of this compound using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon framework. These analyses are essential for confirming the identity and purity of the compound.

Experimental Protocols

A. ¹H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrumentation and Data Acquisition: [1]

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the TMS signal at 0 ppm.

B. ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of deuterated solvent.

  • Instrumentation and Data Acquisition: [2]

    • Use a spectrometer operating at a corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Employ proton decoupling to simplify the spectrum and enhance signal intensity.

    • Typical acquisition parameters include a spectral width of 200-250 ppm, a pulse angle of 45-90 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction).

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.

Quantitative Data Summary
Technique Assignment Chemical Shift (δ) in ppm Solvent
¹H NMRMethyl protons (-CH₃)~2.7CDCl₃
Aromatic protons~7.6-8.1 (multiplet)CDCl₃
¹³C NMRMethyl carbons (-CH₃)~20CDCl₃
Aromatic carbons~128-130CDCl₃
Quaternary carbons (C=N)~141CDCl₃
Quaternary carbons (C-C)~153CDCl₃

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.[3][4]

Mass Spectrometry (MS)

Application Note: Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common method for the analysis of such aromatic compounds.[5]

Experimental Protocol (GC-MS)
  • Sample Preparation: [5]

    • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

  • Instrumentation and Data Acquisition (GC-MS): [5][6]

    • Gas Chromatograph (GC):

      • Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Inlet Temperature: 250 °C.

      • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺•) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural insights. Common fragmentations include the loss of methyl radicals or ring fragmentation.

Quantitative Data Summary
Technique Ion m/z (mass-to-charge ratio)
Mass Spectrometry (EI)Molecular Ion [M]⁺•158.08
[M-H]⁺157.08
[M-CH₃]⁺143.06
[M-HCN]⁺•131.07

Note: The molecular formula of this compound is C₁₀H₁₀N₂ and its molecular weight is 158.20 g/mol .[7][8] The observed m/z values correspond to the exact mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy provides information about the electronic transitions within this compound. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum is characterized by absorption bands corresponding to π-π* and n-π* transitions, which are useful for confirming the presence of the quinoxaline chromophore.[9][10]

Experimental Protocol
  • Sample Preparation: [9]

    • Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol, methanol, or water) with a known concentration (e.g., 1 x 10⁻³ M).

    • Perform serial dilutions to obtain a series of standard solutions with concentrations in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.

  • Instrumentation and Data Acquisition:

    • Use a double-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to record a baseline spectrum (blank).

    • Record the absorption spectra of the standard solutions over a wavelength range of 200-400 nm.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If desired, a calibration curve can be constructed by plotting absorbance versus concentration to determine the molar absorptivity (ε) according to the Beer-Lambert law.

Quantitative Data Summary
Solvent λmax (π-π) (nm) λmax (n-π) (nm)
Water (pH 7)~240, ~315-320Not explicitly reported
Water (acidified)~245, ~335Not explicitly reported

Note: The absorption maxima can be influenced by the solvent polarity and pH.[9][11]

Infrared (IR) Spectroscopy

Application Note: Infrared spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. Characteristic absorption bands can confirm the presence of aromatic C-H, C=N, C=C, and C-N bonds, as well as the methyl groups.[12]

Experimental Protocol
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation and Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the spectrum of the sample over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Quantitative Data Summary
Vibrational Mode Approximate Wavenumber (cm⁻¹)
Aromatic C-H stretch3100-3000
Aliphatic C-H stretch (methyl)3050-2900
C=N stretch1630-1600
Aromatic C=C stretch1600-1450
C-H bend (methyl)1465-1450 (asymmetric), 1390-1370 (symmetric)
C-H in-plane bend1300-1000
C-N stretch1150-1130
C-H out-of-plane bend900-675

Note: These are typical ranges for the specified functional groups in related aromatic heterocyclic compounds.[12][13]

Visualizations

Experimental Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start This compound Sample dissolve Dissolution in Appropriate Solvent start->dissolve prep_ir KBr Pellet / ATR start->prep_ir Solid State prep_nmr NMR Tube dissolve->prep_nmr Deuterated Solvent prep_ms GC Vial dissolve->prep_ms Volatile Solvent prep_uv Quartz Cuvette dissolve->prep_uv Spectroscopic Grade Solvent nmr NMR Spectroscopy (¹H & ¹³C) prep_nmr->nmr ms Mass Spectrometry (GC-MS) prep_ms->ms uv UV-Vis Spectroscopy prep_uv->uv ir Infrared Spectroscopy (FTIR) prep_ir->ir data_nmr Chemical Shifts (δ) Coupling Constants (J) Integration nmr->data_nmr data_ms Molecular Ion (m/z) Fragmentation Pattern ms->data_ms data_uv Absorption Maxima (λmax) Molar Absorptivity (ε) uv->data_uv data_ir Vibrational Frequencies (cm⁻¹) ir->data_ir final Structural Confirmation & Purity Assessment data_nmr->final data_ms->final data_uv->final data_ir->final

Caption: Workflow for the spectroscopic characterization of this compound.

Logical Relationship of Spectroscopic Techniques

Logical_Relationship cluster_info Information Obtained cluster_tech Spectroscopic Technique compound This compound (C₁₀H₁₀N₂) nmr NMR (¹H, ¹³C) ms Mass Spec. ir Infrared uv UV-Vis structure Molecular Structure (Connectivity) structure->compound Confirms mol_weight Molecular Weight & Formula mol_weight->compound Confirms func_groups Functional Groups func_groups->compound Confirms electronic Electronic System (Chromophore) electronic->compound Confirms nmr->structure Provides detailed C-H framework ms->structure Infers from fragmentation ms->mol_weight Determines exact mass ir->func_groups Identifies vibrational modes uv->electronic Probes π and n electron transitions

Caption: Logical relationships between spectroscopic techniques and molecular information.

References

Troubleshooting & Optimization

How to improve the yield of 2,3-Dimethylquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,3-Dimethylquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound, in this case, diacetyl (2,3-butanedione).[1] This reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) and can be catalyzed by acids or other reagents to improve yield and reaction time.[1][2]

Q2: What are the typical reaction conditions for this synthesis?

A2: Reaction conditions can vary, but a general procedure involves dissolving o-phenylenediamine in a solvent such as ethanol or methanol, followed by the addition of diacetyl. The mixture is often heated to reflux for a period of 1 to 3 hours.[1] The reaction progress is commonly monitored by Thin Layer Chromatography (TLC).[1]

Q3: How can I purify the crude this compound?

A3: The primary methods for purification are recrystallization and column chromatography.[3] Recrystallization is often performed using ethanol or an ethanol/water mixture.[4] For more challenging separations from byproducts, column chromatography using silica (B1680970) gel with a mobile phase of a hexane (B92381) and ethyl acetate (B1210297) mixture is effective.[3][4]

Troubleshooting Guide

Issue 1: Low Reaction Yield

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yield is a common problem in the synthesis of quinoxalines. Several factors can contribute to this issue:

  • Purity of Starting Materials: Impurities in the o-phenylenediamine or diacetyl can lead to side reactions and reduce the yield of the desired product. Ensure your starting materials are of high purity. If the o-phenylenediamine has darkened, it may have oxidized and should be purified before use.[5]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the yield. It is crucial to monitor the reaction by TLC to determine the optimal reaction time.[1] Experimenting with different solvents or employing a catalyst can also significantly improve yields.[2]

  • Incomplete Reaction: The reaction may not have gone to completion. This can be checked by TLC. If starting material is still present, consider extending the reaction time or moderately increasing the temperature.

  • Atmosphere: Some starting materials, particularly o-phenylenediamine, can be sensitive to air and may oxidize.[5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize this side reaction.[5]

Issue 2: Presence of Multiple Spots on TLC / Side Product Formation

Q: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I avoid them?

A: The presence of multiple spots on a TLC plate indicates the formation of side products or the presence of unreacted starting materials.

  • Unreacted Starting Materials: Co-spotting your reaction mixture with the starting materials on the TLC plate will help identify if any of the impurities are unreacted o-phenylenediamine or diacetyl.

  • Benzimidazole (B57391) Formation: A common side product is a benzimidazole derivative, which can form if the diacetyl has degraded or contains aldehyde impurities.[5] Ensuring the purity of the diacetyl is crucial to prevent this.

  • Dihydroquinoxaline Intermediate: An incomplete reaction can result in the formation of a stable dihydroquinoxaline intermediate.[5] This intermediate may require an oxidation step to be converted to the final product. Stirring the reaction mixture open to the air after the initial condensation can sometimes facilitate this oxidation.[5]

  • Quinoxaline (B1680401) N-oxide: Over-oxidation of the quinoxaline ring can lead to the formation of quinoxaline N-oxides.[5] This is more likely to occur under harsh reaction conditions or in the presence of an oxidizing agent.

Issue 3: Product Purification Challenges

Q: I'm having trouble purifying my this compound. It's oily or I can't get it to crystallize.

A: Purification can be challenging. Here are some solutions to common issues:

  • Oily Product: An oily product often indicates the presence of impurities. If recrystallization results in an oil, column chromatography is the recommended next step to separate the product from the impurities.[4]

  • Crystallization Difficulties: If the product does not crystallize upon cooling, several techniques can be employed. Reducing the volume of the solvent can help to induce crystallization.[4] Scratching the inside of the flask with a glass rod can also provide nucleation sites for crystal growth. If these methods fail, trying a different recrystallization solvent or a solvent mixture is advised.[4]

Quantitative Data Summary

The following table summarizes the yield of this compound and its derivatives under various reaction conditions.

Diamine ReactantDicarbonyl ReactantCatalyst/SolventReaction TimeTemperatureYield (%)Reference
o-PhenylenediamineDiacetylSaccharin / Methanol10 min20°C92%[6]
4-methoxy-1,2-phenylenediamineDiacetylEthanol or Acetic Acid1-3 hRefluxNot specified[1]
o-PhenylenediamineBenzilRectified Spirit30 minWater BathNot specified[7]
4,5-Dimethyl-1,2-phenylenediamineOxalic acid dihydrateWater2-3 hRefluxNot specified[8]
o-PhenylenediamineBenzilHexafluoroisopropanol (HFIP)1 hRoom Temp95%[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure based on the condensation of o-phenylenediamine and diacetyl.

Materials:

  • o-Phenylenediamine

  • Diacetyl (2,3-butanedione)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of o-phenylenediamine in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add 1 to 1.1 equivalents of diacetyl dropwise to the stirred solution.[1]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure to induce crystallization.[4]

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[4]

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude this compound to a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.[4]

  • If the solution is colored with impurities, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.[4]

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.[4]

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.[4]

Protocol 3: Purification by Column Chromatography

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.[4]

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Workflow Start Starting Materials (o-Phenylenediamine, Diacetyl) Reaction Condensation Reaction (Solvent, Catalyst, Heat) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Cooling, Precipitation/Concentration) Monitoring->Workup Complete Crude Crude Product Workup->Crude Purification Purification Crude->Purification Recrystallization Recrystallization Purification->Recrystallization ColumnChrom Column Chromatography Purification->ColumnChrom PureProduct Pure this compound Recrystallization->PureProduct ColumnChrom->PureProduct Analysis Analysis (NMR, MP) PureProduct->Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield LowYield Low Yield Purity Check Starting Material Purity LowYield->Purity Conditions Optimize Reaction Conditions LowYield->Conditions Completion Check for Reaction Completion (TLC) LowYield->Completion Atmosphere Consider Inert Atmosphere LowYield->Atmosphere PurifyReactants Purify Reactants Purity->PurifyReactants AdjustTimeTemp Adjust Time/ Temperature/Catalyst Conditions->AdjustTimeTemp ExtendReaction Extend Reaction Time Completion->ExtendReaction UseInert Use N2 or Ar Atmosphere->UseInert ImprovedYield Improved Yield PurifyReactants->ImprovedYield AdjustTimeTemp->ImprovedYield ExtendReaction->ImprovedYield UseInert->ImprovedYield

Caption: Troubleshooting logic for improving the yield of this compound synthesis.

References

Common side products in the synthesis of 2,3-Dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of 2,3-Dimethylquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method for synthesizing this compound is the condensation reaction between o-phenylenediamine (B120857) and 2,3-butanedione (B143835) (also known as diacetyl or biacetyl). This reaction, a classic example of the Hinsberg quinoxaline (B1680401) synthesis, is widely used due to its efficiency and simplicity.[1][2]

Q2: What are the most common side products observed in the synthesis of this compound?

Several side products can form during the synthesis of this compound, primarily due to impurities in the starting materials or suboptimal reaction conditions. The most common classes of side products include:

  • Benzimidazole (B57391) derivatives: These are among the most frequent impurities and arise if the 2,3-butanedione starting material contains carboxylic acid impurities, such as acetic acid. The o-phenylenediamine can react with these acidic impurities to form 2-methylbenzimidazole.

  • N-Oxides: Formation of quinoxaline-N-oxides can occur if the reaction is exposed to oxidizing conditions. The nitrogen atoms in the quinoxaline ring are susceptible to oxidation.

  • Dihydroquinoxalines: Incomplete oxidation of the dihydroquinoxaline intermediate, formed during the condensation, can lead to its presence as an impurity in the final product. Often, aerial oxidation is sufficient to convert the dihydro intermediate to the aromatic quinoxaline.

  • Products from side reactions of starting materials: Impurities can also arise from the degradation or side reactions of the starting materials themselves, especially the oxidation of o-phenylenediamine.

Q3: How can I minimize the formation of these side products?

Minimizing side product formation is crucial for obtaining a high yield of pure this compound. Key strategies include:

  • Use of High-Purity Starting Materials: Ensure the purity of both o-phenylenediamine and 2,3-butanedione. If necessary, purify the starting materials before use.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can significantly reduce the oxidation of o-phenylenediamine and prevent the formation of N-oxide byproducts.

  • Control of Reaction Temperature: Excessively high temperatures can promote the formation of side products and decomposition. It is important to follow the recommended temperature for the specific protocol.

  • Appropriate Solvent and Catalyst: The choice of solvent and catalyst can influence the reaction rate and selectivity. Mild catalysts are often preferred to avoid harsh reaction conditions that can lead to more side products.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of this compound Incomplete reaction; Suboptimal reaction conditions; Impure starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Optimize reaction time and temperature.- Use a suitable catalyst to improve the reaction rate.- Ensure high purity of o-phenylenediamine and 2,3-butanedione.
Presence of a significant amount of a polar byproduct on TLC Formation of benzimidazole derivatives from acidic impurities in 2,3-butanedione.- Check the purity of 2,3-butanedione using techniques like GC-MS or NMR before the reaction.- Purify the 2,3-butanedione by distillation if significant acidic impurities are present.
Product mixture is colored (e.g., brown or dark) Oxidation of o-phenylenediamine.- Use freshly purified o-phenylenediamine.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Degas the solvent before use.
Mass spectrometry of the product shows a peak at M+16 Formation of a quinoxaline-N-oxide byproduct.- Avoid harsh oxidizing conditions.- Perform the reaction under an inert atmosphere to minimize contact with oxygen.
NMR spectrum shows signals corresponding to a non-aromatic quinoxaline structure Presence of a dihydroquinoxaline intermediate due to incomplete oxidation.- After the initial condensation, stir the reaction mixture open to the air for a period to facilitate aerial oxidation.- If necessary, introduce a mild oxidizing agent.

Data on Side Product Formation

While specific quantitative data on the distribution of side products in the synthesis of this compound is not extensively reported in the literature, the following table summarizes the qualitative impact of various reaction parameters on the formation of common impurities.

Parameter Effect on Benzimidazole Formation Effect on N-Oxide Formation Effect on Dihydroquinoxaline Presence Effect on o-Phenylenediamine Oxidation
Purity of 2,3-Butanedione High impact: Acidic impurities significantly increase formation.Low impact.Low impact.No direct impact.
Reaction Atmosphere Low impact.High impact: Inert atmosphere significantly reduces formation.Moderate impact: Air facilitates oxidation of the intermediate.High impact: Inert atmosphere prevents oxidation.
Reaction Temperature Moderate impact: Higher temperatures can favor side reactions.Moderate impact: Higher temperatures can increase oxidation rates.Low impact.Moderate impact: Higher temperatures can accelerate oxidation.
Presence of Oxidizing Agents Low impact.High impact: Increases formation.Low impact (can promote conversion to quinoxaline).High impact: Increases oxidation.

Experimental Protocol: Synthesis of this compound

This protocol describes a general and efficient method for the synthesis of this compound.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • 2,3-Butanedione (diacetyl) (1.0 eq)

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalyst, optional)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine in ethanol.

  • To this solution, add an equimolar amount of 2,3-butanedione.

  • A catalytic amount of glacial acetic acid can be added to accelerate the reaction.

  • Stir the reaction mixture at room temperature or gently reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Reaction Pathway and Side Product Formation

The following diagram illustrates the main reaction pathway for the synthesis of this compound and the competing pathways leading to common side products.

Synthesis_of_2_3_Dimethylquinoxaline cluster_main Main Reaction cluster_side Side Reactions OPD o-Phenylenediamine Intermediate Dihydroquinoxaline Intermediate OPD->Intermediate Condensation Benzimidazole 2-Methylbenzimidazole OPD->Benzimidazole Condensation Oxidized_OPD Oxidized o-Phenylenediamine OPD->Oxidized_OPD Oxidation Diacetyl 2,3-Butanedione AceticAcid Product This compound Intermediate->Product Oxidation (Air) N_Oxide Quinoxaline-N-oxide Product->N_Oxide Oxidation Oxygen

Caption: Reaction pathways in the synthesis of this compound.

References

Technical Support Center: Purification of 2,3-Dimethylquinoxaline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,3-dimethylquinoxaline by recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation 1. Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.[1][2] 2. The solution cooled too rapidly, inhibiting crystal nucleation and growth.[2] 3. The compound is highly soluble in the chosen solvent even at low temperatures.1. Concentrate the solution by boiling off some of the solvent and allow it to cool again.[3] 2. Ensure slow cooling by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.[2] 3. If crystals still do not form, try scratching the inner surface of the flask with a glass rod at the meniscus to create nucleation sites.[4] 4. Add a "seed crystal" of pure this compound to the solution to initiate crystallization.[2] 5. Re-evaluate the solvent choice; a different solvent or a mixed-solvent system may be necessary.[5]
Oiling Out 1. The melting point of the crude this compound is lower than the boiling point of the solvent, causing it to separate as a liquid.[3] 2. The concentration of the solute is too high, leading to precipitation above its melting point. 3. Significant impurities are present, depressing the melting point of the compound.1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly.[3] 2. Consider using a lower-boiling point solvent. 3. Try using a mixed-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and add a "poor" solvent dropwise until the solution becomes slightly cloudy, then clarify with a few drops of the "good" solvent before cooling.[6]
Low Yield of Recovered Crystals 1. Excessive solvent was used during dissolution.[1] 2. Premature crystallization occurred during hot filtration, resulting in loss of product on the filter paper.[3] 3. The crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve.[1] 4. Incomplete transfer of crystals from the crystallization flask to the filter.1. Use the minimum amount of near-boiling solvent necessary to dissolve the crude product.[1] 2. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent cooling and premature crystallization.[5] 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1] 4. Rinse the crystallization flask with a small amount of the cold mother liquor to transfer any remaining crystals to the filter.[5]
Colored Impurities in Crystals 1. Colored impurities were not effectively removed during the recrystallization process. 2. The compound itself may have some color.1. If the solution is colored, add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount as it can also adsorb the desired product.[7][8] 2. Perform a second recrystallization.
Crystals Contaminated with Insoluble Impurities Insoluble impurities were not removed prior to crystallization.Perform a hot gravity filtration of the solution after dissolving the crude product to remove any insoluble materials before allowing the solution to cool.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Currently, there is a lack of specific quantitative solubility data for this compound in a wide range of organic solvents in publicly available literature.[9] However, it is known to be soluble in organic solvents like ethanol (B145695) and dichloromethane, with limited solubility in water.[10] Ethanol has been successfully used for the recrystallization of similar quinoxaline (B1680401) derivatives. A solvent screening is highly recommended to determine the optimal solvent or solvent system for your specific sample.

Q2: How do I perform a solvent screen to find a suitable recrystallization solvent?

To perform a solvent screen:

  • Place a small amount (e.g., 10-20 mg) of your crude this compound into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that show poor solubility at room temperature. A suitable solvent will dissolve the compound completely at or near its boiling point.

  • Allow the solutions that showed good solubility at high temperatures to cool slowly to room temperature, and then in an ice bath.

  • The ideal solvent will be one in which the compound is highly soluble at elevated temperatures but has low solubility at low temperatures, resulting in the formation of a large quantity of pure crystals upon cooling.

Q3: Can I use a solvent mixture for the recrystallization of this compound?

Yes, a two-solvent system can be very effective, especially if no single solvent provides the ideal solubility characteristics.[6] This typically involves dissolving the crude product in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, a "poor" solvent (in which it is insoluble) is added dropwise to the hot solution until it becomes slightly cloudy. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[6] For this compound, a potential mixed solvent system could be ethanol/water.

Q4: What are some common impurities in this compound?

Common impurities can include unreacted starting materials from the synthesis, such as o-phenylenediamine (B120857) and 2,3-butanedione (B143835) (diacetyl), as well as byproducts from side reactions. The exact impurity profile will depend on the synthetic route employed.

Q5: My recrystallized this compound is still impure. What should I do?

If a single recrystallization does not sufficiently purify the compound, a second recrystallization using a different solvent system may be effective.[5] Alternatively, if the impurities have significantly different polarities from this compound, purification by column chromatography followed by a final recrystallization step may be necessary.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by single-solvent recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, determined from solvent screening)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Gravity filtration setup (funnel, fluted filter paper)

  • Vacuum filtration setup (Büchner funnel, filter paper, filter flask)

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution. Reheat the solution to boiling for a few minutes.[7][8]

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration. Preheat the filtration apparatus to prevent premature crystallization.[9] Pour the hot solution through the fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out cool->oiling_out Oiling Out Occurs collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals No/Few Crystals crystals_form->no_crystals No end Pure Product collect->end low_yield Low Yield collect->low_yield Low Yield impure_product Impure Product collect->impure_product Impure add_seed Add Seed Crystal or Scratch Flask no_crystals->add_seed concentrate Concentrate Solution no_crystals->concentrate reassess_solvent Reassess Solvent no_crystals->reassess_solvent add_seed->cool concentrate->cool reassess_solvent->start reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent reheat_add_solvent->cool check_solvent_vol Check Solvent Volume & Washing Technique low_yield->check_solvent_vol check_solvent_vol->start Retry rerun_recrystallization Second Recrystallization (Different Solvent) impure_product->rerun_recrystallization chromatography Column Chromatography impure_product->chromatography rerun_recrystallization->start chromatography->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Troubleshooting low recovery of 2,3-Dimethylquinoxaline during column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of 2,3-Dimethylquinoxaline during column chromatography.

Troubleshooting Guide: Low Recovery of this compound

This guide addresses common issues leading to poor recovery and provides systematic solutions.

Q1: I am experiencing significant loss of this compound during silica (B1680970) gel column chromatography. What are the potential causes and how can I improve my recovery?

Low recovery of this compound on a standard silica gel column can stem from several factors, primarily related to the compound's interaction with the stationary phase and the choice of elution conditions.

Potential Causes and Solutions:

  • Irreversible Adsorption or Degradation on Acidic Silica: Standard silica gel is slightly acidic, which can lead to strong, irreversible adsorption or even degradation of basic nitrogen-containing compounds like quinoxalines.[1][2]

    • Solution 1: Deactivate the Silica Gel: Before packing the column, treat the silica gel with a base to neutralize the acidic silanol (B1196071) groups. A common method is to flush the packed column with a solvent system containing 1-3% triethylamine (B128534) (TEA) or another suitable amine.[1]

    • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic or neutral stationary phase.[2]

      • Alumina (Neutral or Basic): Alumina can be a good alternative for purifying basic compounds.

      • Reversed-Phase Silica (C18): For highly polar quinoxaline (B1680401) derivatives or when normal phase fails, reversed-phase chromatography is a strong alternative.[1]

  • Inappropriate Solvent System Polarity: The chosen eluent may be too non-polar to effectively move the compound through the column, or too polar, causing it to elute too quickly with impurities.

    • Solution: Optimize the Solvent System using TLC: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. Aim for an Rf value of approximately 0.2-0.3 for the this compound.[1] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can significantly improve separation and recovery.[1]

  • Poor Solubility and Precipitation on the Column: this compound has limited solubility in non-polar solvents.[3] If the compound is not fully dissolved when loaded or if it has low solubility in the mobile phase, it can precipitate on the column, leading to low recovery.[1]

    • Solution 1: Ensure Complete Dissolution: Dissolve the crude sample in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane (B109758) or ethyl acetate) before loading it onto the column.[3]

    • Solution 2: Dry Loading: If solubility is a persistent issue, use a dry loading technique. Pre-adsorb the crude material onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure. The resulting free-flowing powder can then be loaded onto the column.[1]

Below is a troubleshooting workflow to address low recovery:

LowRecoveryTroubleshooting start Low Recovery of This compound check_stability Is the compound stable on silica gel? (Test with TLC) start->check_stability deactivate_silica Deactivate silica gel with triethylamine or use alumina/reversed-phase. check_stability->deactivate_silica No optimize_solvent Is the solvent system optimized? (Rf ~0.2-0.3 on TLC) check_stability->optimize_solvent Yes deactivate_silica->optimize_solvent gradient_elution Develop a gradient elution system. optimize_solvent->gradient_elution No check_solubility Is the compound soluble in the loading and mobile phase? optimize_solvent->check_solubility Yes gradient_elution->check_solubility dry_loading Use dry loading technique. check_solubility->dry_loading No column_overload Is the column overloaded? check_solubility->column_overload Yes dry_loading->column_overload reduce_load Reduce sample load to 1-2% of silica gel weight. column_overload->reduce_load Yes success Improved Recovery column_overload->success No reduce_load->success

Caption: Troubleshooting workflow for low recovery of this compound.

Frequently Asked Questions (FAQs)

Q2: What are some recommended solvent systems for the column chromatography of this compound on silica gel?

The optimal solvent system depends on the impurities present in your crude mixture. However, good starting points for normal-phase chromatography on silica gel are binary mixtures of a non-polar and a polar solvent.

Solvent System ComponentsStarting GradientPolarity TrendNotes
Hexane / Ethyl Acetate (B1210297)95:5 to 70:30Increasing Ethyl Acetate increases polarity.A standard and effective system for many organic compounds.[4]
Dichloromethane / Acetone100:0 to 90:10Increasing Acetone increases polarity.Dichloromethane is a good solvent for this compound.[3]
Toluene / Ethyl Acetate98:2 to 80:20Increasing Ethyl Acetate increases polarity.Can offer different selectivity compared to hexane-based systems.

Q3: How can I tell if my this compound is degrading on the silica gel column?

You can perform a simple stability test using TLC. Spot your purified or crude this compound on a silica gel TLC plate. Let the plate sit exposed to air and light for an hour or two, and then develop it in an appropriate solvent system. If you observe new spots or significant streaking that was not present in the initial spotting, your compound is likely degrading on the silica gel.

Q4: Should I consider reversed-phase chromatography for purifying this compound?

Reversed-phase chromatography is an excellent alternative, especially if you are facing issues with degradation or strong adsorption on silica gel. In reversed-phase chromatography, the stationary phase (e.g., C18-silica) is non-polar, and a polar mobile phase is used.

Stationary PhaseMobile Phase SystemElution Principle
C18-SilicaAcetonitrile (B52724) / Water or Methanol (B129727) / WaterThe compound will elute earlier with a higher concentration of the organic solvent (acetonitrile or methanol).
with 0.1% Formic or Acetic AcidThe acidic modifier helps to improve peak shape by protonating any residual silanol groups.

The following diagram illustrates the relationship between potential problems and their corresponding solutions.

ProblemSolution problems Potential Problems Degradation on Acidic Silica Poor Elution Precipitation on Column Overloading solutions Solutions Deactivate Silica / Use Alumina Gradient Elution Dry Loading Reduce Sample Load problems:d->solutions:da addresses problems:po->solutions:g addresses problems:s->solutions:dl addresses problems:o->solutions:rl addresses

Caption: Relationship between problems and solutions in chromatography.

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography with Deactivated Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Deactivation (Optional but Recommended): Once packed, flush the column with 2-3 column volumes of the initial solvent system containing 1% triethylamine.

  • Equilibration: Equilibrate the column with at least 3-5 column volumes of the initial mobile phase (without triethylamine) until the baseline is stable.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase and carefully add it to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., from 2% to 20% ethyl acetate in hexane).

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase Column Chromatography

  • Column Conditioning: If using a new C18 column, wash it with 3-5 column volumes of methanol or acetonitrile, followed by the initial mobile phase.

  • Equilibration: Equilibrate the C18 column with at least 5-10 column volumes of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) until the baseline is stable.

  • Sample Preparation: Dissolve the crude this compound in a small amount of the initial mobile phase or a compatible solvent like methanol.

  • Sample Loading: Inject or carefully load the dissolved sample onto the column.

  • Elution: Start the elution with a high aqueous content mobile phase. Gradually decrease the polarity by increasing the organic solvent content (e.g., from 10% to 70% acetonitrile in water).

  • Fraction Collection and Analysis: Collect fractions and monitor by TLC (on C18 plates) or HPLC.

  • Solvent Removal: Combine the pure fractions. The solvent can be removed by lyophilization or by careful evaporation, potentially after extraction into a more volatile organic solvent if the compound is stable to the workup.

References

Optimizing reaction conditions for the synthesis of substituted quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted quinoxalines.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted quinoxalines?

The most widely employed method for synthesizing substituted quinoxalines is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[1][2][3][4][5] This versatile method can be adapted to produce a wide array of quinoxaline (B1680401) derivatives.[4]

Q2: My quinoxaline synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yields are a frequent issue in quinoxaline synthesis and can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. While traditional methods often require high temperatures and long reaction times, many modern protocols achieve high yields under milder conditions, even at room temperature, with the appropriate catalyst.[1][2][3][6] Monitoring the reaction progress with Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]

  • Inefficient Catalysis: The absence or use of an unsuitable catalyst can significantly impede the reaction.[1] A wide range of catalysts, including acid catalysts (e.g., acetic acid), metal catalysts (e.g., copper salts, cerium (IV) ammonium (B1175870) nitrate), and green catalysts (e.g., bentonite (B74815) clay), have been shown to improve yields.[3]

  • Purity of Starting Materials: The purity of the starting materials, particularly the o-phenylenediamine (B120857), is critical.[1][6] o-Phenylenediamines are susceptible to oxidation and can darken upon exposure to air, leading to impurities and lower yields.[1][7] Using freshly purified starting materials is advisable.[1]

  • Atmosphere: Some reactions may be sensitive to air or moisture.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive reagents.[7]

Q3: I am observing significant side product formation. How can I minimize this?

Side product formation can often be attributed to:

  • Side Reactions of Reactants: For instance, at high temperatures, oxalic acid, a common reactant for quinoxaline-2,3-diones, can decompose.[7] Employing milder reaction conditions can help minimize such side reactions.[7]

  • Oxidation of Starting Materials: As mentioned, o-phenylenediamines are prone to oxidation.[1][7] Performing the reaction under an inert atmosphere can mitigate the formation of colored impurities.[7]

  • Reaction with Solvent: The solvent may not be inert and could react with the starting materials or intermediates.[7] It is important to choose a non-reactive solvent. Common choices include ethanol (B145695), water, and DMF, with solvent-free methods also being a viable option.[7]

Q4: What are the best practices for purifying substituted quinoxalines?

Purification of quinoxaline derivatives can be challenging due to their varying polarities and solubilities. Common purification techniques include:

  • Recrystallization: This is the most common and often the most effective method for purifying solid quinoxaline derivatives.[8] Hot ethanol is a frequently used solvent for recrystallization.[8] For quinoxaline-2,3-diones, recrystallization from ethanol or a 5% NaOH solution followed by acidification with dilute HCl has been reported.[7]

  • Column Chromatography: Silica (B1680970) gel is a common stationary phase for the column chromatography of quinoxalines.[4] However, some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel.[9] In such cases, deactivating the silica gel with triethylamine (B128534) or using an alternative stationary phase like alumina (B75360) is recommended.[9]

  • Washing: If the product is a solid and impurities are soluble in a specific solvent, washing the crude product with that solvent can be an effective purification step.[7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction.Optimize reaction time and temperature. Monitor reaction progress by TLC.[1] Consider a more effective catalyst.[3][6]
Poor quality of starting materials.Use high-purity, freshly purified reactants, especially the o-phenylenediamine.[1][6]
Inefficient catalyst.Screen different catalysts (acid, metal, or heterogeneous catalysts) to find the optimal one for your specific substrates.[1][3]
Formation of Colored Impurities Oxidation of o-phenylenediamine.Conduct the reaction under an inert atmosphere (nitrogen or argon).[7] Use freshly purified diamine.[1]
Difficulty in Product Isolation Product is highly soluble in the reaction solvent.After reaction completion, evaporate the solvent and attempt purification of the crude residue.
Product has poor solubility, leading to loss during work-up.Optimize the purification procedure. For sparingly soluble products, washing with appropriate solvents can be effective.[7]
TLC Plate Shows Streaking The compound is too polar for the chosen eluent or is interacting strongly with the stationary phase.Add a small amount of a more polar solvent (e.g., methanol) or a modifier like acetic acid or triethylamine to the eluent.
Product is Unstable on Silica Gel The acidic nature of silica gel is causing decomposition.Deactivate the silica gel by flushing the column with a solvent system containing 1-3% triethylamine.[9] Alternatively, use alumina or reverse-phase C18 silica.[9]

Quantitative Data on Reaction Conditions

The following tables summarize the yields of substituted quinoxalines under various catalytic and solvent conditions.

Table 1: Effect of Different Catalysts on Quinoxaline Synthesis

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
AlCuMoVPToluene (B28343)2512092[2]
AlFeMoVPToluene2512080[2]
CrCl₂·6H₂OEthanolRoom Temp-High[10]
PbBr₂EthanolRoom Temp-High[10]
CuSO₄·5H₂OEthanolRoom Temp-High[10]
PhenolH₂O:Ethanol (3:7)Room Temp-High[11]
TiO₂-Pr-SO₃HEthanolRoom Temp1095[12]
Cerium (IV) ammonium nitrate (B79036) (CAN)AcetonitrileRoom Temp20up to 98[13]

Table 2: Effect of Different Solvents on Quinoxaline Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
TiO₂-Pr-SO₃HEthanolRoom Temp10 min95[12]
TiO₂-Pr-SO₃HTHFRoom Temp--[12]
TiO₂-Pr-SO₃HMeCNRoom Temp--[12]
TiO₂-Pr-SO₃HEtOAcRoom Temp--[12]
TiO₂-Pr-SO₃HTolueneRoom Temp--[12]
TiO₂-Pr-SO₃HSolvent-free---[12]
-Hexafluoroisopropanol (HFIP)Room Temp1 hour95[12]

Experimental Protocols

General Procedure for the Synthesis of Substituted Quinoxalines using a Heterogeneous Catalyst

This protocol is adapted from a method utilizing alumina-supported heteropolyoxometalates.[2]

  • To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the heterogeneous catalyst (e.g., AlCuMoVP, 0.1 g).

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization from ethanol.

Microwave-Assisted Synthesis of Quinoxaline (Solvent-Free)

This protocol is a green chemistry approach for quinoxaline synthesis.

  • Take a mixture of o-phenylenediamine (0.01 mole) and glyoxal (B1671930) (0.01 mole) in a glass beaker.

  • Cover the beaker with a watch glass.

  • Irradiate the mixture with microwave irradiation for 60 seconds at 160 watts in a microwave oven.

  • After the reaction is complete, cool the beaker.

  • Purify the resulting liquid product by simple distillation.

Visualizations

Troubleshooting_Workflow start Low Yield or No Product check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reactants Verify Reactant Purity start->check_reactants check_catalyst Evaluate Catalyst start->check_catalyst optimize_conditions Optimize Conditions (TLC Monitoring) check_conditions->optimize_conditions purify_reactants Purify Starting Materials check_reactants->purify_reactants screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts successful_synthesis Improved Yield optimize_conditions->successful_synthesis purify_reactants->successful_synthesis screen_catalysts->successful_synthesis

Caption: Troubleshooting workflow for low-yield quinoxaline synthesis.

Experimental_Workflow reactants 1. Mix Reactants (o-phenylenediamine, dicarbonyl) add_catalyst 2. Add Catalyst & Solvent reactants->add_catalyst reaction 3. Stir at Optimized Temperature add_catalyst->reaction monitoring 4. Monitor by TLC reaction->monitoring workup 5. Work-up (Filtration, Extraction) monitoring->workup purification 6. Purify Product (Recrystallization/Chromatography) workup->purification product Pure Substituted Quinoxaline purification->product

References

Technical Support Center: Purification of 2,3-Dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing colored impurities from 2,3-Dimethylquinoxaline. The following sections offer detailed experimental protocols and address common issues encountered during the purification process.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific challenges.

Issue 1: The synthesized this compound is colored (e.g., pale pink, orange, or brown).

  • Question: What are the common causes of coloration in my this compound product?

    • Answer: Colored impurities in quinoxaline (B1680401) derivatives can stem from several sources. These may include unreacted starting materials, byproducts from side reactions, or oxidation of the product or starting materials.[1] For instance, the synthesis often involves o-phenylenediamine, which can be prone to oxidation.

  • Question: What is the most straightforward method to remove these colored impurities?

    • Answer: For a first-pass purification, recrystallization is often the most effective and cost-efficient method.[2] If the coloration is persistent, incorporating an activated carbon treatment during the recrystallization process is highly recommended.[1][3] For impurities that are difficult to separate by recrystallization, column chromatography is a viable alternative.[4][5]

Issue 2: Problems Encountered During Recrystallization.

  • Question: My this compound "oils out" instead of forming crystals during recrystallization. What should I do?

    • Answer: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of your compound or if there's a high concentration of impurities.[5] To resolve this, you can try using a lower-boiling point solvent or a solvent mixture in which the compound has lower solubility at room temperature.[2][5] Another strategy is to perform a preliminary purification step, such as a quick filtration through a silica (B1680970) gel plug, to remove some of the impurities before recrystallization.[2]

  • Question: No crystals are forming even after the solution has cooled. What is the problem?

    • Answer: This typically indicates that the solution is not supersaturated, possibly because too much solvent was used.[6] You can try to induce crystallization by concentrating the solution through solvent evaporation.[2] Scratching the inside of the flask with a glass rod can also create nucleation sites for crystal growth.[2][7] If these methods fail, adding a "seed crystal" of pure this compound can initiate crystallization.[7]

  • Question: My final product is still colored after recrystallization. How can I improve the decolorization?

    • Answer: If colored impurities persist, treating the hot solution with activated charcoal before filtration is a common and effective solution.[1][6] The activated carbon adsorbs the colored impurities.[8][9] However, use it sparingly as it can also adsorb some of your desired product, potentially reducing the yield.[1] Ensure slow cooling of the solution to allow for the formation of a pure crystal lattice that is less likely to trap impurities.[1] A second recrystallization using a different solvent system may also be beneficial.[2]

Experimental Protocols

Below are detailed methodologies for the key purification experiments.

Protocol 1: Decolorization and Recrystallization of this compound using Activated Carbon

This protocol describes the purification of crude, colored this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)

  • Activated carbon (powdered)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents to find one in which it is highly soluble when hot and sparingly soluble when cold. Ethanol is a good starting point for many quinoxaline derivatives.[10]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected hot solvent to dissolve it completely with stirring.[3]

  • Activated Carbon Treatment: If the solution is colored, add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the hot solution.[1][3]

  • Heating: Gently heat the mixture for a few minutes to allow the activated carbon to adsorb the colored impurities.[2] Avoid prolonged boiling, which could lead to solvent loss and premature crystallization.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.[2][7] Pre-warming the apparatus prevents the product from crystallizing prematurely in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6][7] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3][7]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[10]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[2]

Protocol 2: Purification of this compound by Column Chromatography

This protocol is suitable for separating this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent system (e.g., a mixture of hexanes and ethyl acetate)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (analytical grade)

  • Collection tubes

Procedure:

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system that provides good separation between your product and the impurities. An ideal Rf value for the product is typically around 0.2-0.3.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial eluent. Pack a glass column with the slurry, ensuring there are no air bubbles.[4][5] Add a layer of sand on top of the silica gel bed to prevent disruption during sample loading.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.[2]

  • Elution: Begin eluting the column with the chosen solvent system. You may use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect the eluent in small fractions.[4]

  • TLC Monitoring: Monitor the collected fractions by TLC to identify those containing the pure this compound.[4]

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.[4]

Data Presentation

Table 1: Recommended Solvents for Recrystallization of Quinoxaline Derivatives

Quinoxaline DerivativeRecrystallization Solvent(s)
This compoundEthanol, Glacial Acetic Acid, Benzene[11]
2-Chloro-3,6-dimethylquinoxalineEthanol, Isopropanol, Ethyl Acetate, Toluene, Hexanes[2]
6-Methoxy-2,3-dimethylquinoxalineEthanol[3]
2,3-DiphenylquinoxalineEthanol[10]

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Methods cluster_end Final Product Crude Crude this compound (Colored Impurities) Recrystallization Recrystallization Crude->Recrystallization Primary Method ColumnChromatography Column Chromatography Crude->ColumnChromatography Alternative Method ActivatedCarbon Activated Carbon Treatment Recrystallization->ActivatedCarbon Persistent Color Pure Pure this compound (Colorless) Recrystallization->Pure Successful ActivatedCarbon->Pure ColumnChromatography->Pure Troubleshooting_Recrystallization cluster_problem Problem Encountered cluster_solutions Potential Solutions Problem Recrystallization Issue OilingOut "Oiling Out" Problem->OilingOut NoCrystals No Crystals Form Problem->NoCrystals ColoredCrystals Crystals Still Colored Problem->ColoredCrystals Solvent Change Solvent/ Use Solvent Mixture OilingOut->Solvent Concentrate Concentrate Solution NoCrystals->Concentrate Scratch Scratch Flask/ Add Seed Crystal NoCrystals->Scratch ActivatedCarbon Use Activated Carbon ColoredCrystals->ActivatedCarbon

References

Preventing the formation of benzimidazole byproducts in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the formation of benzimidazole (B57391) byproducts during quinoxaline (B1680401) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of benzimidazole byproduct formation in quinoxaline synthesis?

A1: The formation of benzimidazole byproducts is a common issue that primarily arises from the reaction of the o-phenylenediamine (B120857) starting material with aldehyde or carboxylic acid impurities present in the 1,2-dicarbonyl compound.[1] These impurities can be present due to the degradation or oxidation of the 1,2-dicarbonyl reagent.

Q2: How can I detect the presence of benzimidazole byproducts in my reaction mixture?

A2: The presence of benzimidazole byproducts can typically be identified by chromatographic techniques such as Thin Layer Chromatography (TLC) or column chromatography, where they often exhibit different polarity compared to the desired quinoxaline product. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure of the impurity. Generally, quinoxalines are less polar than the corresponding benzimidazoles.[1]

Q3: Are there any general strategies to minimize the formation of these byproducts?

A3: Yes, several general strategies can be employed:

  • Purity of Reagents: Ensure the high purity of the 1,2-dicarbonyl compound. If necessary, purify it by recrystallization or chromatography before use.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of starting materials, which may generate acidic impurities.[1]

  • Optimization of Reaction Conditions: Carefully select the catalyst, solvent, and reaction temperature, as these parameters can significantly influence the reaction pathway and selectivity.

Q4: Can the choice of catalyst influence the formation of benzimidazole byproducts?

A4: Absolutely. The catalyst plays a crucial role in the reaction's selectivity. While strong acids can catalyze the reaction, they may also promote side reactions. Milder catalysts or specific catalytic systems are often preferred to achieve higher yields of the desired quinoxaline with minimal byproduct formation. For instance, using a cubic Cu2O catalyst has been shown to achieve high selectivity for quinoxaline derivatives.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting the formation of benzimidazole byproducts.

Issue 1: Significant Benzimidazole Byproduct Detected

Symptoms:

  • TLC analysis shows a significant spot corresponding to a more polar compound than the expected quinoxaline.

  • NMR and/or MS data of the crude product confirms the presence of a benzimidazole derivative.

  • Low isolated yield of the desired quinoxaline.

Troubleshooting Steps:

  • Assess the Purity of the 1,2-Dicarbonyl Compound:

    • Action: Analyze the 1,2-dicarbonyl compound using NMR or GC-MS to check for aldehyde or carboxylic acid impurities.[1]

    • Solution: If impurities are detected, purify the reagent by recrystallization or column chromatography before setting up the reaction.

  • Control the Reaction Atmosphere:

    • Action: If the reaction is being run open to the air, consider the possibility of oxidative degradation of the starting materials.

    • Solution: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidative side reactions.[1]

  • Optimize the Catalyst:

    • Action: The catalyst may be too harsh or not selective enough.

    • Solution: Experiment with milder or more selective catalysts. A variety of catalysts, from simple acids to transition metal complexes, have been reported to provide high yields of quinoxalines.

  • Modify Solvent and Temperature Conditions:

    • Action: The solvent and temperature can influence the reaction kinetics and the stability of intermediates.

    • Solution: Screen different solvents. Greener protocols using ethanol (B145695) or water have demonstrated high efficiency.[1] A lower reaction temperature may also favor the desired reaction pathway.

Issue 2: Difficulty in Separating Quinoxaline from Benzimidazole Byproduct

Symptoms:

  • Co-elution of the product and byproduct during column chromatography.

  • Difficulty in obtaining a pure product by recrystallization.

Troubleshooting Steps:

  • Optimize Column Chromatography:

    • Action: The chosen solvent system may not be optimal for separation.

    • Solution: Systematically screen different solvent systems for column chromatography. Since quinoxalines are generally less polar than benzimidazoles, a less polar eluent should favor the elution of the quinoxaline first.[1]

  • Utilize Recrystallization:

    • Action: A single-solvent recrystallization may not be effective.

    • Solution: Attempt recrystallization from a different solvent or use a two-solvent system. For example, dissolving the crude product in a minimal amount of a hot solvent like ethanol and allowing it to cool slowly can be effective.[1]

Data Presentation

While specific quantitative data for byproduct formation is often not reported in the literature, the following tables summarize the qualitative effects of various reaction parameters on minimizing benzimidazole formation.

Table 1: Effect of Catalyst on Benzimidazole Byproduct Formation

Catalyst TypeEffect on Benzimidazole FormationRecommended Action
Strong Protic Acids (e.g., HCl, H₂SO₄)Can be effective but may lead to increased byproducts due to harsh conditions.Use with caution; consider milder alternatives.
Lewis Acids (e.g., FeCl₃, ZnCl₂)Generally effective, but selectivity can vary.Screen different Lewis acids and optimize loading.
Heterogeneous Catalysts (e.g., cubic Cu₂O)Can offer high selectivity and ease of separation.Consider for improved selectivity and greener synthesis.
No CatalystSlower reaction rates, potentially allowing for more side reactions over time.Generally, a catalyst is recommended to improve efficiency and selectivity.

Table 2: Effect of Solvent and Temperature on Benzimidazole Byproduct Formation

SolventTemperatureEffect on Benzimidazole FormationRecommended Action
Protic Solvents (e.g., Ethanol, Water)Room Temperature to RefluxOften provide good results and are environmentally friendly.A good starting point for optimization.
Aprotic Solvents (e.g., DMF, DMSO)Elevated TemperaturesCan be effective but may require more stringent purification.Use when starting materials have poor solubility in protic solvents.
Non-polar Solvents (e.g., Toluene)RefluxCan be used, but polarity may affect reaction rates.Consider for specific substrates.
Any SolventHigh TemperaturesCan lead to degradation of starting materials and increased byproduct formation.Optimize for the lowest effective temperature.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline with Minimized Benzimidazole Byproduct

This protocol is adapted from methods known to produce high yields with minimal byproducts.

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • High-purity Benzil (B1666583) (1.0 mmol, 210.2 mg)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

Procedure:

  • In a round-bottom flask, dissolve the o-phenylenediamine and high-purity benzil in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purify the product further by recrystallization from ethanol to yield white needles of 2,3-diphenylquinoxaline.

Protocol 2: Column Chromatography for Separation of Quinoxaline and Benzimidazole

This protocol outlines a general procedure for separating a quinoxaline product from a benzimidazole byproduct.

Materials:

  • Crude reaction mixture containing quinoxaline and benzimidazole.

  • Silica (B1680970) gel for column chromatography.

  • A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimum amount of the eluent or a more polar solvent like dichloromethane.

  • Load the dissolved sample onto the column.

  • Elute the column with the chosen solvent system. The polarity should be optimized based on the specific derivatives, starting with a less polar mixture and gradually increasing polarity.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure quinoxaline.

  • Combine the pure fractions and evaporate the solvent to obtain the purified quinoxaline.[1]

Visualizations

Reaction Pathway Diagram

ReactionPathway OPD o-Phenylenediamine Benzimidazole Benzimidazole (Byproduct) OPD->Benzimidazole Condensation Intermediate Dihydroquinoxaline Intermediate OPD->Intermediate Condensation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Intermediate Impurity Aldehyde/Carboxylic Acid (Impurity) Impurity->Benzimidazole Quinoxaline Quinoxaline (Desired Product) Intermediate->Quinoxaline Oxidation TroubleshootingWorkflow Start Start: Significant Benzimidazole Byproduct Detected CheckPurity 1. Assess Purity of 1,2-Dicarbonyl Compound Start->CheckPurity Impure Impure? CheckPurity->Impure Purify Purify Reagent (Recrystallization/ Chromatography) Impure->Purify Yes InertAtmosphere 2. Control Reaction Atmosphere Impure->InertAtmosphere No Purify->InertAtmosphere OpenAir Reaction in Open Air? InertAtmosphere->OpenAir UseInert Use Inert Atmosphere (N₂ or Ar) OpenAir->UseInert Yes OptimizeCatalyst 3. Optimize Catalyst OpenAir->OptimizeCatalyst No UseInert->OptimizeCatalyst HarshCatalyst Using Harsh Catalyst? OptimizeCatalyst->HarshCatalyst MilderCatalyst Screen Milder/ More Selective Catalysts HarshCatalyst->MilderCatalyst Yes OptimizeConditions 4. Optimize Solvent & Temperature HarshCatalyst->OptimizeConditions No MilderCatalyst->OptimizeConditions End Re-run Reaction and Analyze Product OptimizeConditions->End

References

Technical Support Center: 2,3-Dimethylquinoxaline Scale-Up Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up production of 2,3-Dimethylquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the condensation reaction between o-phenylenediamine (B120857) and diacetyl (2,3-butanedione). This reaction is typically performed in a suitable solvent and can be catalyzed by acids.

Q2: What are the primary challenges faced during the scale-up of this synthesis?

A2: Key challenges during the scale-up of the o-phenylenediamine and diacetyl condensation include:

  • Exothermic Reaction Control: The reaction is exothermic, and improper heat management at a larger scale can lead to side reactions and safety hazards.

  • Impurity Profile Management: The formation of byproducts, such as benzimidazole (B57391) derivatives, can increase with scale if reaction conditions are not tightly controlled.

  • Product Isolation and Purification: Efficiently isolating and purifying large quantities of this compound to meet stringent purity requirements can be challenging.

  • Raw Material Quality: The purity of o-phenylenediamine and diacetyl is critical, as impurities in the starting materials can lead to the formation of undesirable side products.

Q3: How can I minimize the formation of the common benzimidazole byproduct?

A3: The formation of benzimidazole byproducts often arises from impurities or degradation of the diacetyl starting material. To mitigate this, it is crucial to:

  • Use high-purity diacetyl.

  • Consider purifying the diacetyl via distillation before use if its purity is questionable.

  • Optimize the reaction temperature and time to favor the quinoxaline (B1680401) formation pathway.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the synthesis and purification of this compound.

Low Reaction Yield
Potential Cause Recommended Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Consider extending the reaction time or moderately increasing the temperature.
Suboptimal Catalyst - If using a catalyst, ensure it is active and used in the correct molar ratio. - For reactions catalyzed by saccharin (B28170) in methanol (B129727) at 20°C, a high yield of 92% has been reported.[1]
Purity of Starting Materials - Ensure high purity of both o-phenylenediamine and diacetyl. Impurities can lead to side reactions, consuming reactants and lowering the yield of the desired product.
Inefficient Work-up - Optimize the work-up procedure to minimize product loss. This includes selecting an appropriate extraction solvent and ensuring complete precipitation of the product if applicable.
Product Purification Challenges
Issue Potential Cause Recommended Solution
Colored Impurities - Oxidation of starting materials or the final product.- Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - For purification, consider treating a solution of the crude product with activated charcoal before recrystallization.
Difficulty in Crystallization - The chosen solvent is not optimal for recrystallization.- Perform a solvent screen to identify a suitable solvent or solvent system. Ethanol (B145695) and ethanol/water mixtures are commonly used for quinoxaline derivatives.[2] - If the product "oils out," try using a larger volume of the hot solvent or switch to a different solvent system.
Co-eluting Impurities in Chromatography - Impurities have similar polarity to this compound.- Optimize the mobile phase for column chromatography. A gradient elution with a hexane/ethyl acetate (B1210297) system on a silica (B1680970) gel column is often effective for separating quinoxaline derivatives from less polar or more polar impurities.

Quantitative Data Summary

Optimizing reaction conditions is crucial for maximizing yield and minimizing impurities. The following table summarizes the impact of different catalysts and solvents on the yield of quinoxaline synthesis, based on studies of related derivatives.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
SaccharinMethanol200.1792[1]
AlCuMoVPToluene25292[2]
AlFeMoVPToluene25280[2]
NoneToluene2520[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a high-yield synthesis method.[1]

Materials:

  • o-Phenylenediamine

  • Diacetyl (2,3-butanedione)

  • Saccharin

  • Methanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (10 mmol) in methanol (10 mL).

  • Add diacetyl (10 mmol) to the solution.

  • Add saccharin (0.5 mmol, 92 mg) to the reaction mixture.

  • Stir the mixture at room temperature (20°C) for approximately 10 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water (10 mL) to precipitate the product.

  • Collect the solid product by filtration and dry it to obtain this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Water (optional)

  • Activated charcoal (optional)

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • If crystallization is slow, an ethanol/water mixture can be used. Add water dropwise to the hot ethanol solution until it becomes slightly cloudy, then add a few drops of hot ethanol to redissolve the precipitate before allowing it to cool.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Protocol 3: HPLC Method for Purity Analysis

This protocol provides a general framework for the purity analysis of this compound and the quantification of benzimidazole impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)

  • Gradient: Start with a suitable ratio of A and B, and gradually increase the percentage of B to elute the compounds. A typical gradient might be 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 315 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards for this compound and any available benzimidazole impurity standards.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials o-Phenylenediamine o-Phenylenediamine Reaction Reaction o-Phenylenediamine->Reaction Diacetyl Diacetyl Diacetyl->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Impurity_Issue Impurity Issue? Low_Yield->Impurity_Issue No Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Characterize_Impurity Characterize Impurity (HPLC, GC-MS) Impurity_Issue->Characterize_Impurity Yes Success Successful Scale-up Impurity_Issue->Success No Optimize_Conditions Optimize Reaction (Temp, Time, Catalyst) Check_Purity->Optimize_Conditions Optimize_Workup Optimize Work-up & Isolation Optimize_Conditions->Optimize_Workup Optimize_Workup->Impurity_Issue Adjust_Purification Adjust Purification (Recrystallization, Chromatography) Characterize_Impurity->Adjust_Purification Adjust_Purification->Success

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: 2,3-Dimethylquinoxaline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 2,3-dimethylquinoxaline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound and its derivatives?

A1: The main stability concerns include susceptibility to photodegradation, particularly under UV light, and potential degradation under harsh pH conditions (strongly acidic or basic) through hydrolysis.[1] Some derivatives may also be prone to oxidation and tautomerization, especially in their reduced forms under alkaline conditions.[1][2]

Q2: How should this compound and its derivatives be properly stored?

A2: These compounds should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect them from moisture and air.[3][4] It is also crucial to keep them away from strong oxidizing agents and direct light.[1][3][4] For solutions, storing them in amber vials or wrapping containers in aluminum foil at low temperatures (4°C for short-term, -20°C or -80°C for long-term) is recommended.[1]

Q3: What are the common signs of degradation to look out for in my samples?

A3: Visual indicators of degradation can include a change in color of the solid compound or its solution over time.[1] In analytical experiments, the appearance of new peaks in chromatograms (e.g., HPLC) of aged solutions is a strong indicator of chemical degradation.[1] A decrease in the compound's expected biological activity or inconsistent experimental results can also suggest stability issues.[1]

Q4: My this compound derivative is precipitating out of solution. What could be the cause?

A4: Precipitation can occur due to several factors. Exceeding the solubility limit in the chosen solvent is a common reason; this compound and its derivatives are generally more soluble in organic solvents like DMSO and ethanol (B145695) than in water.[1][5] Changes in pH or temperature can also alter solubility.[1] Additionally, the degradation products might be less soluble than the parent compound, leading to their precipitation.[1]

Q5: What are the key safety precautions when handling this compound?

A5: It is essential to handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][4] Personal protective equipment (PPE), including chemical safety goggles, gloves (e.g., nitrile rubber), and a lab coat, should be worn to prevent skin and eye contact.[3][4][6] Avoid ingestion and wash hands thoroughly after handling.[3][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, purification, and use of this compound and its derivatives.

Synthesis & Purification Troubleshooting
Problem Possible Cause Suggested Solution
Low reaction yield during synthesis - Incomplete reaction.- Suboptimal reaction conditions (temperature, catalyst).- Impure starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Experiment with different catalysts (e.g., acids, metal catalysts) and reaction temperatures.- Ensure the purity of the o-phenylenediamine (B120857) and 1,2-dicarbonyl starting materials.[7]
Formation of significant side products - Self-condensation of the dicarbonyl compound.- Oxidation of the diamine starting material.- Incomplete cyclization leading to imine intermediates.- Adjust the reaction pH; self-condensation of dicarbonyls can occur under basic conditions.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7]- Ensure stoichiometric balance and optimal reaction time to favor complete cyclization.
Difficulty in purifying the product by column chromatography - Compound is unstable on silica (B1680970) gel.- Inefficient elution from the column.- Product co-elutes with impurities.- Deactivate the silica gel with a solvent system containing a small amount of triethylamine (B128534) (1-3%) or use an alternative stationary phase like alumina.[2]- Gradually increase the polarity of the eluent (gradient elution).[2]- Optimize the solvent system using TLC to achieve better separation before scaling up to a column.[2]
Product "oils out" during recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- The crude product is highly impure.- Select a solvent with a lower boiling point.- Perform a preliminary purification step, such as column chromatography, before recrystallization.[8]
Colored impurities in the final product - Formation of colored byproducts.- Oxidation of the product or starting materials.- Treat the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities.[2]- If the compound is sensitive to oxidation, conduct the synthesis and purification under an inert atmosphere.[2]
Experimental & Stability Troubleshooting
Problem Possible Cause Suggested Solution
Inconsistent results in biological assays - Degradation of the compound in stock solutions or assay medium.- Precipitation of the compound at the tested concentration.- Prepare fresh stock solutions for each experiment.- Visually inspect solutions for any precipitates before use.- Confirm the stability of the compound under the specific assay conditions (pH, temperature, light exposure).
Appearance of unexpected peaks in HPLC analysis of stored samples - Chemical degradation of the compound.- Conduct a forced degradation study to identify potential degradation products and their retention times.- Store samples under recommended conditions (cool, dark, and dry) to minimize degradation.[1]
Loss of compound potency over time - Instability of the compound under storage conditions.- Re-evaluate storage conditions. For solutions, consider aliquoting and storing at -80°C.- Periodically check the purity of stored compounds using analytical techniques like HPLC.

Quantitative Data

Forced Degradation Conditions for Quinoxaline (B1680401) Derivatives

The following table outlines typical conditions for forced degradation studies, which are essential for understanding the stability profile of a compound. The extent of degradation is generally targeted to be in the range of 5-20%.[9][10]

Stress Condition Reagent/Method Typical Conditions
Acid Hydrolysis 0.1 M - 1 M HClRoom temperature to 60°C, up to 7 days[9][11]
Base Hydrolysis 0.1 M - 1 M NaOHRoom temperature, up to 7 days[9][11]
Oxidation 3% - 30% H₂O₂Room temperature, up to 7 days[9]
Thermal Degradation Dry Heat40°C - 80°C[9]
Photodegradation UV and/or visible lightOverall illumination ≥ 1.2 million lux hours and near UV energy ≥ 200 watt hours/m²[9]
Biological Activity of Quinoxaline Derivatives as Kinase Inhibitors

Quinoxaline derivatives have been extensively studied as inhibitors of various protein kinases involved in cancer signaling pathways. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) for some of these derivatives against key kinases.

Table 1: Quinoxaline Derivatives as EGFR Inhibitors

Compound EGFR Target IC₅₀ (nM) Reference
CPD4L858R/T790M/C797S3.04 ± 1.24[12]
CPD15L858R/T790M/C797S6.50 ± 3.02[12]
CPD16L858R/T790M/C797S10.50 ± 1.10[12]
CPD21L858R/T790M/C797S3.81 ± 1.80[12]
Compound 6bWild Type211.22[4]
Compound 7jWild Type193.18[4]
Compound 4a-300[13]
Compound 13-400[13]

Table 2: Quinoxaline Derivatives as VEGFR-2 Inhibitors

Compound IC₅₀ (nM) Reference
Compound 23j3.7[1][3]
Compound 23l5.8[1][3]
Compound 25d3.4 ± 0.3[6]
Compound 25e6.8 ± 0.5[6]
Compound 17b2.7[5]
Compound 11g750[14]

Table 3: Quinoxaline Derivatives as p38 MAPK Inhibitors

Compound IC₅₀ (µM) Reference
Compound 4a0.042[15]
SB203580 (Standard)0.044[15]

Table 4: Quinoxaline Derivatives as PI3K/mTOR Inhibitors

Compound Target IC₅₀/Kᵢ (nM) Reference
Compound 31mTORKᵢ = 17[16]
PI3KαIC₅₀ = 5[16]
PI3KβIC₅₀ = 27[16]
PI3KδIC₅₀ = 7[16]
PI3KγIC₅₀ = 14[16]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes the synthesis of this compound via the condensation of o-phenylenediamine and 2,3-butanedione (B143835) (diacetyl).

Materials:

Procedure:

  • To a solution of 2,3-butanedione (10 mmol) in methanol (10 mL), add saccharin (0.5 mmol) followed by o-phenylenediamine (10 mmol).[17]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[17]

  • Upon completion, pour the reaction mixture into water (10 mL).[17]

  • Collect the resulting solid precipitate by filtration.[17]

  • Dry the solid to obtain the crude this compound.[17]

  • The crude product can be purified by recrystallization from ethanol.[18]

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane

  • Ethyl acetate (B1210297)

  • TLC plates

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using different ratios of hexane (B92381) and ethyl acetate to find a solvent system that provides good separation of the product from impurities (aim for an Rf value of 0.2-0.4 for the product).[19]

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into a chromatography column, ensuring uniform packing without air bubbles.[19]

  • Sample Loading: Dissolve the crude product in a minimal amount of the chosen mobile phase (or a slightly more polar solvent) and carefully load it onto the top of the silica gel bed.[2]

  • Elution: Begin eluting with the selected mobile phase, collecting the eluent in fractions. Monitor the fractions by TLC.[2]

  • Product Collection: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.[19]

Protocol 3: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 24 hours). Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Place the solid compound or a solution in an oven at a high temperature (e.g., 80°C) for a specified period.

  • Photodegradation: Expose the solid compound or a solution to a light source that provides both UV and visible light, ensuring a total illumination of at least 1.2 million lux hours and a near UV energy of at least 200 watt-hours/m². A dark control sample should be stored under the same conditions but protected from light.

3. Analysis:

  • Analyze the stressed samples and a non-stressed control sample at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of the parent compound remaining and to detect the formation of degradation products.

Mandatory Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification A o-Phenylenediamine + 2,3-Butanedione B Reaction in Methanol (Saccharin catalyst) A->B C Precipitation in Water B->C D Filtration C->D E Crude this compound D->E F Dissolve in Minimum Hot Ethanol E->F Recrystallization G Cool to Crystallize F->G H Vacuum Filtration G->H I Pure this compound H->I

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathway Diagrams

The following diagrams illustrate the points of inhibition by quinoxaline derivatives in key cancer-related signaling pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Protein Synthesis mTORC1->Proliferation Inhibitor Quinoxaline Derivatives Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoxaline derivatives.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) EGFR->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Quinoxaline Derivatives Inhibitor->EGFR inhibit kinase activity VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream Downstream Signaling (e.g., PLCγ, PI3K) VEGFR2->Downstream activates Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor Quinoxaline Derivatives Inhibitor->VEGFR2 inhibit kinase activity MAPK_Pathway Stress Extracellular Stimuli (e.g., Stress, Cytokines) MAP3K MAPKKK (e.g., ASK1) Stress->MAP3K MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Response Cellular Response (Inflammation, Apoptosis) p38->Response Inhibitor Quinoxaline Derivatives Inhibitor->p38

References

Avoiding co-elution of impurities during the purification of quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of quinoxaline (B1680401) derivatives, with a special focus on resolving co-elution of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude quinoxaline product?

A1: Impurities in quinoxaline synthesis can arise from starting materials, side reactions, or degradation. Common impurities include:

  • Unreacted Starting Materials: Such as substituted o-phenylenediamines and 1,2-dicarbonyl compounds.

  • Benzimidazole Derivatives: These can form if the 1,2-dicarbonyl compound has degraded or contains aldehyde impurities.[1]

  • Positional Isomers: When using unsymmetrical starting materials, different isomers of the desired quinoxaline can be formed.

  • Hydrolysis Products: For example, in the synthesis of 2-chloro-3-substituted quinoxalines, the corresponding 2-hydroxyquinoxaline (B48720) is a frequent impurity.

  • Residual Solvents and Reagents: Solvents, catalysts, and reagents used in the synthesis and purification process can be carried through.[2]

Q2: My quinoxaline derivative appears to be unstable on silica (B1680970) gel. What can I do?

A2: Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation or streaking during column chromatography.[1] To address this, you can:

  • Deactivate the Silica Gel: Flush the column with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine, before loading your sample.[1]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina (B75360), or for highly polar compounds, reverse-phase C18 silica might be a better option.[1]

Q3: I am observing co-elution of my desired quinoxaline with an impurity. What is the first step to troubleshoot this?

A3: The first step is to confirm the co-elution and then systematically optimize your chromatographic conditions.

  • Confirm Co-elution: Examine the peak shape for shoulders or asymmetry. If using a Diode Array Detector (DAD) with HPLC, check the peak purity across the entire peak. Differing UV spectra across the peak indicate the presence of more than one compound. With mass spectrometry (MS) detection, differing mass spectra across the peak also suggest co-elution.

  • Optimize Mobile Phase: The initial solvent system may lack the selectivity to separate your product from a closely eluting impurity. Experiment with different solvent systems on Thin-Layer Chromatography (TLC) to improve separation before scaling up to column chromatography or HPLC.[1]

Q4: How can I separate chiral quinoxaline enantiomers?

A4: The separation of enantiomers requires a chiral environment. The most common and effective method is Chiral High-Performance Liquid Chromatography (HPLC).[3][4][5] This can be achieved by:

  • Chiral Stationary Phases (CSPs): This is the most direct method, where the stationary phase itself is chiral.[3]

  • Chiral Mobile Phase Additives (CMPAs): An enantiomerically pure compound is added to the mobile phase to form transient diastereomeric complexes with the analyte, which can then be separated on an achiral column.[3]

  • Indirect Separation: The enantiomers are first derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[3]

Troubleshooting Guides

Guide 1: Resolving Co-eluting Impurities in Reversed-Phase HPLC

Issue: My quinoxaline product is co-eluting with an unknown impurity on a C18 column.

dot

Caption: Troubleshooting workflow for HPLC co-elution.

Troubleshooting Steps:

  • Adjust the Gradient: A shallower gradient around the elution time of the co-eluting peaks can often improve resolution. For example, if the peaks elute at 40% Acetonitrile, try a gradient segment that changes from 35% to 45% Acetonitrile over a longer period.

  • Change the Organic Modifier: Altering the organic solvent in the mobile phase can change the selectivity of the separation. If you are using acetonitrile, try substituting it with methanol, or vice versa.

  • Modify the Mobile Phase pH: For ionizable quinoxaline derivatives, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity. Small changes in pH can alter the ionization state of the compound and closely related impurities, leading to better separation.

  • Switch the Stationary Phase: If optimizing the mobile phase is unsuccessful, the issue may be a lack of selectivity with the C18 stationary phase. Switching to a column with a different chemistry, such as a Phenyl-Hexyl or a polar-embedded phase, can provide a different separation mechanism and resolve the co-eluting peaks.

  • Employ Orthogonal Chromatography: This involves using two chromatographic systems with different separation mechanisms (e.g., reversed-phase and normal-phase, or reversed-phase and ion-exchange). This is a powerful technique to ensure that no impurities are hidden under the main peak.[6][7]

Guide 2: Purification by Column Chromatography - Product Co-elutes with a Major Impurity

Issue: During column chromatography on silica gel, my quinoxaline product co-elutes with a significant impurity.

Troubleshooting Steps:

  • Re-evaluate the Solvent System with TLC: Before scaling up to column chromatography, it is crucial to find a solvent system that provides good separation on a TLC plate. The ideal Rf value for the desired compound is typically between 0.25 and 0.35 to ensure good separation on the column.[8]

  • Experiment with Different Solvent Polarities: If a single solvent system does not provide adequate separation, try a gradient elution. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Try Different Solvent Combinations: Explore different combinations of non-polar and polar solvents. For example, if a hexane/ethyl acetate (B1210297) system is not working, try dichloromethane/methanol or toluene/acetone.

  • Use an Alternative Adsorbent: If you are using silica gel, consider trying alumina (neutral or basic) or even reverse-phase silica gel.

Data Presentation

Table 1: Recrystallization Solvents for Quinoxaline Derivatives

Quinoxaline DerivativeRecrystallization Solvent(s)
2,3-DiphenylquinoxalineEthanol[9]
3-(hydrazinyl)quinoxalin-2(1H)-one derivativesEthanol or Ethanol/DMF[9]
6-chloro-7-fluoro quinoxalinesDichloromethane[9]
1,4-Dihydro-quinoxaline-2,3-dioneEthanol[9]
3-methylquinoxalin-2-(1H)-oneEthanol[9]
2-hydrazino 3-hydroxy quinoxalineEthanol[9]

Table 2: Example UHPLC-MS/MS Gradient for Quinoxaline Analysis [10]

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (0.1% Formic Acid in Methanol)
0 - 1.08812
1.0 - 2.0Linear Gradient to 50Linear Gradient to 50
2.0 - 3.5Linear Gradient to 12Linear Gradient to 88
3.5 - 4.5Linear Gradient to 50Linear Gradient to 50
4.5 - 5.0Linear Gradient to 88Linear Gradient to 12
5.0 - 6.08812

Experimental Protocols

Protocol 1: Purification of a Quinoxaline Derivative by Column Chromatography

Objective: To separate a quinoxaline product from less polar and more polar impurities.

Materials:

  • Crude quinoxaline product

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., Hexane/Ethyl Acetate), optimized by TLC

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Methodology:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the silica bed.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • If solubility is low, pre-adsorb the crude product onto a small amount of silica gel by dissolving the product in a suitable solvent, adding silica gel, and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the initial, least polar solvent system, collecting fractions.

    • Monitor the elution of compounds by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Fraction Analysis:

    • Combine the fractions containing the pure product, as determined by TLC.

    • Evaporate the solvent under reduced pressure to obtain the purified quinoxaline.

dot

G cluster_workflow Column Chromatography Workflow prep Prepare Slurry of Silica Gel pack Pack Column prep->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc tlc->elute Adjust Gradient combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap product Purified Product evap->product

Caption: Experimental workflow for column chromatography.

Protocol 2: Purification of a Quinoxaline Derivative by Recrystallization

Objective: To purify a solid quinoxaline derivative by removing small amounts of impurities.

Materials:

  • Crude solid quinoxaline product

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Solvent Selection: Choose a solvent in which the quinoxaline is highly soluble at elevated temperatures but sparingly soluble at room temperature. Ethanol is often a good starting point for many quinoxaline derivatives.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the purified crystals thoroughly.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2,3-Dimethylquinoxaline and Other Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline (B1680401) scaffold, a fused bicyclic heterocycle composed of a benzene (B151609) and a pyrazine (B50134) ring, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, making them a "privileged structure" in drug discovery. This guide provides an objective comparison of the biological activities of 2,3-dimethylquinoxaline against other, often more complex, quinoxaline derivatives, focusing on anticancer, antifungal, and anti-inflammatory properties. The information is supported by experimental data, detailed methodologies, and visual diagrams to facilitate understanding and further research.

Anticancer Activity

Quinoxaline derivatives have shown significant potential as anticancer agents, primarily through the inhibition of protein kinases and topoisomerases, which are crucial for cancer cell proliferation and survival.[1][2] While extensive data exists for various substituted quinoxalines, specific cytotoxic data for this compound is limited in the reviewed literature. However, its toxicity profile has been assessed, showing a non-significant reduction in HepG2 (liver cancer) cell ATP with an IC50 greater than 100 μM, suggesting low intrinsic cytotoxicity compared to more complex and potent derivatives.[3]

The anticancer efficacy is highly dependent on the nature and position of substituents on the quinoxaline core.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Quinoxaline Derivatives

Compound/DerivativeR2, R3 SubstituentsCancer Cell LineIC50 (µM)Reference
This compound Methyl, MethylHepG2 (Liver)>100[3]
Compound IV See referencePC-3 (Prostate)2.11[4]
Compound 3 See referenceMCF-7 (Breast)2.89[5]
Compound XVa See referenceHCT116 (Colon)4.4[6]
Compound XVa See referenceMCF-7 (Breast)5.3[6]
Compound IV See referenceHepG2 (Liver)4.11[4]
Derivative 9 Dibromo substitutionMCF-7 (Breast)8.84[5]
SA-4 Thiazolo-thiadiazole nucleusHepG2 (Liver)54.73[7]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structure-Activity Relationship (SAR) for Anticancer Activity
  • Substituents at C2 and C3: The nature of the groups at the 2nd and 3rd positions is a critical determinant of cytotoxic activity. Aryl or heteroaryl groups often enhance potency.[8]

  • Influence of Other Substitutions: Electron-withdrawing groups like halogens (e.g., dibromo-substitution) can increase anticancer activity.[5]

  • Mechanism of Action: Many potent quinoxaline derivatives exert their anticancer effects by inhibiting key signaling pathways like VEGFR-2 and PI3K/AKT/mTOR or enzymes such as Topoisomerase II, leading to apoptosis.[4][9]

Signaling Pathway Inhibition by Quinoxaline Derivatives

Many quinoxaline derivatives target receptor tyrosine kinases like VEGFR-2, which is crucial for angiogenesis (the formation of new blood vessels that tumors need to grow). Inhibition of this pathway can starve the tumor of nutrients and oxygen.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoxaline derivative.

Antifungal Activity

This compound has demonstrated notable broad-spectrum antifungal activity against a range of pathogenic fungi.[10][11] Its efficacy, measured by the Minimum Inhibitory Concentration (MIC), varies significantly across different species, showing particular potency against Cryptococcus neoformans.

Table 2: Antifungal Activity (MIC in µg/mL) of this compound vs. Other Derivatives

CompoundFungal SpeciesMIC (µg/mL)Reference
This compound Cryptococcus neoformans9[10][11]
Candida auris190[10][11]
Candida albicans (ATCC 10231)470[10][11]
Candida parapsilosis560[10][11]
Candida glabrata935[10][11]
Candida krusei935[10][11]
Candida tropicalis1125[10][11]
3-Hydrazinoquinoxaline-2-thiol Candida albicans (clinical isolates)Generally more effective than Amphotericin B[12]
Candida glabrataHigher effectiveness observed[12]
2-Chloro-3-hydrazinylquinoxaline Candida krusei (isolates)Increased effectiveness observed[13]

MIC: The Minimum Inhibitory Concentration is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

Structure-Activity Relationship (SAR) for Antifungal Activity
  • Simple Substitutions: The simple dimethyl substitution at the C2 and C3 positions in this compound is sufficient for broad-spectrum antifungal activity.[10]

  • Heterocyclic Additions: The introduction of other functional groups, such as a hydrazino-thiol moiety, can significantly enhance potency and even surpass that of standard antifungal drugs like Amphotericin B against certain species.[12]

  • Halogenation: The presence of a chloro group, as seen in 2-Chloro-3-hydrazinylquinoxaline, appears to contribute to its effectiveness, particularly against Candida krusei.[13]

Experimental Workflow for Antifungal Susceptibility Testing

The Broth Microdilution assay is a standard method for determining the MIC of an antifungal agent.

Antifungal_MIC_Workflow prep_compound Prepare Serial Dilutions of Quinoxaline Derivative dispense Dispense into 96-Well Plate prep_compound->dispense prep_inoculum Prepare Standardized Fungal Inoculum (e.g., 5x10³ CFU/ml) inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate dispense->inoculate incubate Incubate Plate (e.g., 35°C for 24-48h) inoculate->incubate read Visually Read Results for Fungal Growth incubate->read determine_mic Determine MIC: Lowest Concentration with No Visible Growth read->determine_mic

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Table 3: Comparative Anti-inflammatory Activity of Quinoxaline Derivatives

Compound/DerivativeAssayDose% Inhibition of EdemaReference
Compound 7b Carrageenan-induced rat paw edemaN/A41%[14]
Indomethacin (Standard) Carrageenan-induced rat paw edema5 mg/kg47%[14]
DEQX Carrageenan-induced peritonitis (mice)All dosesSignificant leukocyte migration inhibition[16]
OAQX Carrageenan-induced peritonitis (mice)All dosesSignificant leukocyte migration inhibition[16]
Compound 180 Carrageenan-induced rat paw edemaN/A53.91%[17]

Percent inhibition of edema is a measure of the anti-inflammatory effect of a compound compared to an untreated control.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
  • Complex Side Chains: Derivatives with more complex side chains, such as aminoalcohols (DEQX and OAQX) or those evaluated in referenced studies, demonstrate potent anti-inflammatory effects.[14][16]

  • Mechanism of Action: The anti-inflammatory properties of quinoxalines are linked to their ability to inhibit the expression of inflammatory modulators such as cyclooxygenase (COX), cytokines (IL-1β, TNF-α), and NF-κB.[15][16]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[18]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[19]

  • Compound Treatment: The cells are treated with serial dilutions of the quinoxaline compounds (typically dissolved in DMSO, with the final solvent concentration kept below 0.5%) and incubated for 48-72 hours.[9][18]

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) precipitate.[6]

  • Formazan Solubilization: The medium is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[19]

  • Data Analysis: The absorbance is measured using a microplate reader at approximately 570 nm. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[19]

Broth Microdilution Assay for Antifungal Activity

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[13][20]

  • Inoculum Preparation: Fungal strains are grown on an appropriate medium (e.g., Sabouraud Dextrose Agar). A standardized inoculum suspension (e.g., 5 x 10³ CFU/mL) is prepared in a liquid broth medium like RPMI-1640.[11][12]

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate, typically to a final volume of 50-100 µL per well.[20]

  • Inoculation: Each well is inoculated with an equal volume of the fungal inoculum. Growth and sterility controls are included on each plate.[21]

  • Incubation: The plates are incubated at a suitable temperature (e.g., 35-37°C) for 24 to 48 hours.[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[13]

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.[22][23]

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds (quinoxaline derivatives) or a reference drug (e.g., Indomethacin) are administered to the animals, typically orally or intraperitoneally, about 30-60 minutes before inducing inflammation.[23]

  • Inflammation Induction: A sub-plantar injection of a carrageenan solution (e.g., 1% in saline) is made into the right hind paw of the animals to induce localized edema.[22]

  • Paw Volume Measurement: The volume of the paw is measured at baseline (before carrageenan injection) and at several time points after (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[23][24]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compound is calculated by comparing it to the vehicle-treated control group.[25]

References

A Comparative Analysis of the Antifungal Efficacy of 2,3-Dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antifungal activity of 2,3-Dimethylquinoxaline against pathogenic fungi, benchmarked against the established antifungal agents, Fluconazole and Amphotericin B. The data presented is compiled from peer-reviewed studies to offer an objective overview of its potential as an antifungal candidate.

Executive Summary

This compound, a quinoxaline (B1680401) derivative, has demonstrated notable in vitro antifungal activity against a spectrum of pathogenic fungi. This comparison guide synthesizes available data on its minimum inhibitory concentrations (MICs) and juxtaposes them with those of the widely used antifungal drugs, Fluconazole and Amphotericin B. The findings suggest that while this compound shows promising activity, particularly against Cryptococcus neoformans, its efficacy varies significantly across different fungal species. Further research is warranted to fully elucidate its therapeutic potential and mechanism of action.

Comparative Antifungal Activity

The in vitro antifungal efficacy of this compound, Fluconazole, and Amphotericin B against key fungal pathogens is summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Fungal SpeciesThis compound (µg/mL)Fluconazole (µg/mL)Amphotericin B (µg/mL)
Candida albicans370 - 935[1]0.25 - 8[2][3]0.125 - 1[4]
Candida tropicalis1125[1]2 - >640.0625 - 4
Candida parapsilosis560[1]2 - >640.0625 - 4
Candida glabrata470[1]16 - 32[2]0.25 - 2[4]
Candida auris190[1]--
Candida krusei935[1]≥64[2]-
Cryptococcus neoformans9[1]2 - 16[5][6]0.25 - 1[5]
Aspergillus fumigatus370[1]--
Aspergillus niger560[1]--
Trichophyton mentagrophytes370[1]--

Note: The MIC values are ranges compiled from multiple sources and may vary depending on the specific strain and testing conditions.

Experimental Protocols

The following is a generalized protocol for the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for Yeasts (CLSI M27-A3)
  • Preparation of Antifungal Stock Solutions: Antifungal agents (this compound, Fluconazole, Amphotericin B) are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: A serial two-fold dilution of each antifungal agent is prepared in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS. This creates a range of concentrations to test.

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible fungal growth (typically ≥50% inhibition) compared to the growth in the control well (containing no antifungal agent).

Visualizations

Experimental Workflow

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Stock Solutions C Serial Dilution in 96-Well Plates A->C B Prepare Fungal Inoculum D Inoculate Plates B->D C->D E Incubate at 35°C D->E F Read Plates Visually or Spectrophotometrically E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for antifungal susceptibility testing using the broth microdilution method.

Proposed Mechanism of Action: Topoisomerase II Inhibition

Quinoxaline derivatives have been suggested to exert their antimicrobial effects through the inhibition of DNA topoisomerase II, an essential enzyme for DNA replication, transcription, and chromosome segregation.[7] Topoisomerase II inhibitors can act as "poisons" by stabilizing the transient covalent complex between the enzyme and DNA, leading to double-strand breaks and ultimately cell death.

Topoisomerase_II_Inhibition cluster_normal Normal Topoisomerase II Catalytic Cycle cluster_inhibition Inhibition by Quinoxaline Derivative A Topoisomerase II binds to DNA B DNA Cleavage (Double-Strand Break) A->B C Strand Passage B->C E Stabilization of the Cleavage Complex B->E D DNA Ligation and Enzyme Release C->D D->A Inhibitor This compound Inhibitor->E F Inhibition of DNA Ligation E->F G Accumulation of Double-Strand Breaks F->G H Cell Death G->H

Caption: Proposed mechanism of action of this compound via Topoisomerase II inhibition.

References

A Comparative Guide to Analytical Method Validation for 2,3-Dimethylquinoxaline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of an analytical method is crucial to ensure the reliability, reproducibility, and accuracy of experimental data, a cornerstone of quality assurance in the pharmaceutical and chemical industries.[1] Key validation parameters as stipulated by international guidelines include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range.[2]

Comparative Overview of Analytical Techniques

The choice between HPLC-UV and GC-MS for the analysis of 2,3-Dimethylquinoxaline depends on several factors, including the sample matrix, the required sensitivity, and the nature of potential impurities.

  • High-Performance Liquid Chromatography (HPLC-UV) is a versatile and robust technique suitable for a wide array of analytes, including those that are non-volatile or thermally sensitive.[1] It is a widely used method in pharmaceutical quality control for its excellent quantitative performance.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive compound identification based on mass spectra.[1] This technique is particularly well-suited for the analysis of volatile and thermally stable compounds.[1]

Data Presentation: A Comparative Analysis

The following tables summarize the validation parameters for HPLC-UV and GC-MS methods for the analysis of a quinoxaline (B1680401) derivative, providing a benchmark for the expected performance of a validated analytical method for this compound.

Table 1: HPLC-UV Method Validation Parameters [1][3]

Validation ParameterTypical Performance
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL

Table 2: GC-MS Method Validation Parameters [1][3]

Validation ParameterTypical Performance
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Limit of Detection (LOD)~0.3 ng/mL
Limit of Quantification (LOQ)~1 ng/mL

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of an analytical method. The following protocols are representative for the analysis of a quinoxaline derivative and can be adapted for this compound.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) [3]

  • Instrumentation and Materials:

    • HPLC system equipped with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The ratio may require optimization based on the specific column and system.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by a UV scan of the analyte (typically in the range of 240-260 nm).

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • Sample Preparation: The sample preparation method will be dependent on the matrix. For bulk drug substances, dissolve an accurately weighed amount in the mobile phase to achieve a concentration within the calibration range. For formulated products, an appropriate extraction step may be necessary.

  • Analysis and Quantification:

    • Inject the calibration standards and sample solutions into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration.

    • Determine the concentration of this compound in the sample solutions from the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) [3]

  • Instrumentation and Materials:

    • Gas chromatograph coupled to a mass spectrometer

    • Capillary column suitable for the analysis of heterocyclic compounds (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • This compound reference standard

    • Volatile organic solvent (e.g., Dichloromethane or Methanol, GC grade)

    • Internal standard (optional, for improved precision)

  • Chromatographic and Mass Spectrometric Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL in splitless mode

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable volatile solvent.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1, 10, 100, 500, 1000 ng/mL).

    • Sample Preparation: The sample preparation will depend on the matrix and may involve extraction techniques such as liquid-liquid extraction or solid-phase extraction.

  • Analysis and Quantification:

    • Inject the prepared standards and samples into the GC-MS system.

    • Identify the analyte based on its retention time and the presence of characteristic ions.

    • Quantify using the peak area ratio of the analyte to the internal standard (if used) against a calibration curve.

Mandatory Visualization

The following diagram illustrates the logical workflow of the analytical method validation process.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Evaluation & Reporting MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis AcceptanceCriteria Comparison with Acceptance Criteria DataAnalysis->AcceptanceCriteria ValidationReport Validation Report Generation AcceptanceCriteria->ValidationReport

Caption: Workflow for Analytical Method Validation.

References

2,3-Dimethylquinoxaline compared to other heterocyclic compounds in drug design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, heterocyclic compounds are of paramount importance, with over 85% of all biologically active chemical entities containing a heterocyclic ring.[1] Among these, quinoxaline (B1680401) derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[2][3] This guide provides a comparative analysis of 2,3-Dimethylquinoxaline against other heterocyclic compounds in the context of drug design, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.

Performance Comparison

Antimicrobial Activity

This compound has demonstrated notable antifungal activity against a variety of pathogenic fungal species. Its efficacy, as measured by the Minimum Inhibitory Concentration (MIC), is comparable to or in some cases exceeds that of other heterocyclic antifungal agents.

Compound/ClassOrganismMIC (µg/mL)Reference
This compound Cryptococcus neoformans9[1][2]
Candida auris190[1]
Aspergillus fumigatus370
Candida albicans (ATCC 10231)470[1]
Candida parapsilosis560[1]
Candida glabrata935[1]
Candida krusei935[1]
Candida tropicalis1125[1][4]
Azole Antifungals (e.g., Fluconazole) Candida albicans0.25 - 4
Candida glabrata8 - 64
Candida krusei16 - >64
Other Quinoxaline Derivatives 3-hydrazinoquinoxaline-2-thiol (Candida albicans)More effective than Amphotericin B in some isolates[5]
2,3-bis(phenylamino) quinoxaline derivatives (Staphylococcus aureus)0.25 - 1 mg/L[6]
Anticancer Activity

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in the reviewed literature, studies on closely related quinoxaline derivatives demonstrate their potent anticancer potential. The cytotoxic activity of these compounds is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation and survival. One study on this compound indicated a non-significant reduction in ATP in a human hepatocellular carcinoma cell line at concentrations up to 100 μM, suggesting its cytotoxic effects may be cell-line specific or require higher concentrations.[7] For a comparative perspective, the table below includes IC50 values for other quinoxaline derivatives and common heterocyclic anticancer agents.

Compound/ClassCell LineIC50 (µM)Reference
2,3,6-Trisubstituted quinoxaline derivative (GDK-100017) A549/Wnt2 (Lung Cancer)~10[8][9]
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione MKN 45 (Gastric Cancer)0.073
Quinoxaline Derivative (GK13) In vitro TGase 2 inhibition16.4[10]
Pyridine-Urea Derivative (8e) MCF-7 (Breast Cancer)0.11 (72h)[11]
Imidazo[1,2-a]pyridine Derivative (5l) MGC-803 (Gastric Cancer)0.08[11]
Doxorubicin (Reference Drug) MCF-7 (Breast Cancer)1.93 (48h)[11]

Signaling Pathways in Cancer Targeted by Quinoxaline Derivatives

Quinoxaline derivatives have been shown to inhibit several critical signaling pathways implicated in cancer progression. The following diagrams illustrate the potential points of intervention for these compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Inhibition Quinoxaline->mTOR Inhibition

PI3K/Akt/mTOR Pathway Inhibition

Wnt_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK-3β) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Quinoxaline Quinoxaline Derivative Quinoxaline->BetaCatenin Inhibits Nuclear Translocation

Wnt/β-catenin Pathway Inhibition

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[12]

Materials:

Procedure:

  • Dissolve o-phenylenediamine (10 mmol) and diacetyl (10 mmol) in methanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of saccharin (0.5 mmol).[2]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (10 mL) to precipitate the product.

  • Collect the solid product by filtration and dry.

  • The crude product can be further purified by recrystallization or column chromatography.[2]

Synthesis_Workflow Reactants o-phenylenediamine + Diacetyl Reaction Stir at Room Temperature Reactants->Reaction Solvent_Catalyst Methanol, Saccharin Solvent_Catalyst->Reaction Monitoring TLC Monitoring Reaction->Monitoring Precipitation Pour into Water Monitoring->Precipitation Reaction Complete Isolation Filtration Precipitation->Isolation Purification Recrystallization/ Column Chromatography Isolation->Purification Product This compound Purification->Product

Synthesis Workflow
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for assessing the antimicrobial activity of a compound.[11]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal isolates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader

Procedure:

  • Prepare serial twofold dilutions of this compound in the broth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standard density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculate each well (except for a sterility control well) with the microbial suspension. Include a growth control well containing no compound.

  • Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Determination of IC50 by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of a compound.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[1]

Conclusion

This compound emerges as a promising heterocyclic scaffold in drug design, exhibiting significant antifungal activity. While its direct anticancer efficacy requires more extensive investigation, the broader family of quinoxaline derivatives demonstrates potent inhibition of key cancer-related signaling pathways. The synthetic accessibility of the quinoxaline core, coupled with the potential for diverse functionalization, makes it an attractive starting point for the development of novel therapeutic agents. Further structure-activity relationship (SAR) studies on this compound and its analogs are warranted to optimize its biological activity and elucidate its precise mechanisms of action.

References

Comparative In Vitro Toxicity Assessment: 2,3-Dimethylquinoxaline and Structurally Related Flavoring Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals evaluating the in vitro safety profile of 2,3-Dimethylquinoxaline (DMQ) in comparison to alternative flavoring agents: 2-Methylpyrazine, 2,5-Dimethylpyrazine, and 2-Acetylpyridine. This guide provides a comparative analysis of their performance in key toxicity assays, supported by experimental data and detailed methodologies.

Introduction

This compound (DMQ) is a heterocyclic compound that contributes to the flavor profile of various foods and has been investigated for its antimicrobial properties. As with any compound intended for potential widespread exposure, a thorough evaluation of its safety is paramount. This guide provides an objective comparison of the in vitro toxicity of DMQ with three structurally related flavoring agents: 2-Methylpyrazine, 2,5-Dimethylpyrazine, and 2-Acetylpyridine. The selection of these alternatives is based on their structural similarities as nitrogen-containing aromatic heterocycles and their use in the food and fragrance industry.

This comparison focuses on key in vitro toxicity endpoints, including cytotoxicity, cardiotoxicity, and nephrotoxicity, to provide a comprehensive overview for researchers, scientists, and professionals in the field of drug development and food safety.

Comparative In Vitro Toxicity Data

The following tables summarize the available quantitative data from in vitro toxicity studies on this compound and the selected alternatives.

Table 1: Hepatotoxicity Data (HepG2 Cells)

CompoundAssayEndpointConcentrationResultReference
This compound ATP QuantificationCell Viability (IC₅₀)≤100 μM>100 μM[1][2]
2-Acetylpyridine derivative (TSC01)Not SpecifiedCytotoxicityNot SpecifiedNo cytotoxicity observed[3]
2-MethylpyrazineData Not AvailableIC₅₀--
2,5-DimethylpyrazineData Not AvailableIC₅₀--

Table 2: Cardiotoxicity Data (hERG-expressing Cells)

CompoundAssayEndpointConcentrationResultReference
This compound hERG Channel InhibitionIC₅₀≤25 μMNo inhibition observed[1][2]
2-MethylpyrazineData Not AvailableIC₅₀--
2,5-DimethylpyrazineData Not AvailableIC₅₀--
2-AcetylpyridineData Not AvailableIC₅₀--

Table 3: Nephrotoxicity Data (RPTEC Cells)

CompoundAssayEndpointsConcentrationResultReference
This compound Biomarker AnalysisCell Count, Necrosis, Apoptosis, Cellular Proliferation≤100 μMNo significant effect[1]
2-MethylpyrazineData Not Available---
2,5-DimethylpyrazineData Not Available---
2-AcetylpyridineData Not Available---

Table 4: Genotoxicity Data

CompoundAssayTest SystemResultReference
This compound Ames TestSalmonella typhimuriumNegative[1]
2-MethylpyrazineRead-across from 2,3,5-trimethylpyrazineVariousNot expected to be genotoxic[4]
2,5-DimethylpyrazineAmes TestS. typhimurium TA98, TA100, TA102, TA1537Negative[5]
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsPositive (at high, near-toxic concentrations)[5]
2-AcetylpyridineMitotic Aneuploidy InductionSaccharomyces cerevisiaePositive[6]

Experimental Protocols

Detailed methodologies for the key in vitro toxicity assays are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][2][7][8]

  • Cell Plating: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.[1]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[2]

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay plate_cells Plate Cells in 96-well Plate incubate_24h Incubate for 24h plate_cells->incubate_24h add_compound Add Test Compound incubate_24h->add_compound incubate_exposure Incubate for Exposure Period add_compound->incubate_exposure add_mtt Add MTT Solution incubate_exposure->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer shake_plate Shake Plate add_solubilizer->shake_plate read_absorbance Read Absorbance at 570 nm shake_plate->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

ATP Quantification Assay for Cell Viability

This assay quantifies the amount of adenosine (B11128) triphosphate (ATP), an indicator of metabolically active cells.[9][10]

  • Cell Plating: Plate cells in an opaque-walled 96-well plate suitable for luminescence measurements.

  • Compound Treatment: Treat cells with the test compound and controls for the desired duration.

  • Cell Lysis: Add an ATP-releasing reagent to each well to lyse the cells and release ATP.[10]

  • Luminescence Reaction: Add a luciferin-luciferase reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.[10]

  • Signal Measurement: Measure the luminescence signal using a luminometer. The light intensity is directly proportional to the ATP concentration and, therefore, the number of viable cells.

ATP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay ATP Assay plate_cells Plate Cells in Opaque 96-well Plate incubate_24h Incubate for 24h plate_cells->incubate_24h add_compound Add Test Compound incubate_24h->add_compound incubate_exposure Incubate for Exposure Period add_compound->incubate_exposure add_lysis_reagent Add ATP Releasing Reagent incubate_exposure->add_lysis_reagent add_luciferase Add Luciferin-Luciferase Reagent add_lysis_reagent->add_luciferase measure_luminescence Measure Luminescence add_luciferase->measure_luminescence

Caption: Workflow for the ATP quantification assay.

hERG Channel Inhibition Assay

This electrophysiological assay assesses the potential of a compound to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential cardiotoxicity.[11][12]

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Electrophysiology: Employ the whole-cell patch-clamp technique, either in manual or automated format (e.g., QPatch).

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit the hERG current. A typical protocol involves a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing pulse to measure the characteristic tail current.[11]

  • Compound Application: After establishing a stable baseline current, apply the test compound at various concentrations.

  • Data Analysis: Measure the inhibition of the hERG tail current at each concentration to determine the half-maximal inhibitory concentration (IC₅₀).

hERG_Assay_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prepare_cells Prepare hERG-expressing Cells setup_patch_clamp Set up Patch-Clamp Rig prepare_cells->setup_patch_clamp establish_seal Establish Whole-Cell Configuration setup_patch_clamp->establish_seal record_baseline Record Baseline hERG Current establish_seal->record_baseline apply_compound Apply Test Compound record_baseline->apply_compound record_inhibition Record Current Inhibition apply_compound->record_inhibition calculate_inhibition Calculate % Inhibition record_inhibition->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the hERG channel inhibition assay.

Potential Signaling Pathways in Toxicity

The toxicity of quinoxalines, pyrazines, and pyridines can be mediated by several intracellular signaling pathways. Understanding these pathways provides mechanistic insights into their potential adverse effects.

Oxidative Stress Pathway

Many chemical toxicants induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components like DNA, proteins, and lipids. Cells respond by activating antioxidant defense mechanisms. Key signaling pathways involved in the oxidative stress response include:

  • Nrf2 Pathway: Under oxidative stress, the transcription factor Nrf2 translocates to the nucleus and activates the expression of antioxidant genes.

  • MAPK Pathways (JNK and p38): The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are activated by various stressors, including oxidative stress, and can lead to apoptosis.[13][14][15]

Oxidative_Stress_Pathway compound Toxicant (e.g., Quinoxaline, Pyrazine, Pyridine) ros Increased ROS Production compound->ros oxidative_stress Oxidative Stress ros->oxidative_stress damage Cellular Damage (DNA, Proteins, Lipids) oxidative_stress->damage nrf2 Nrf2 Activation oxidative_stress->nrf2 mapk JNK/p38 MAPK Activation oxidative_stress->mapk antioxidant Antioxidant Gene Expression nrf2->antioxidant apoptosis Apoptosis mapk->apoptosis

Caption: Simplified oxidative stress signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in the inflammatory response.[16] Some chemical toxicants can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines.

  • Canonical Pathway: In the canonical pathway, stimuli activate the IκB kinase (IKK) complex, which then phosphorylates IκB proteins. This targets IκB for degradation, allowing NF-κB to translocate to the nucleus and activate gene transcription.[16]

NFkB_Pathway toxicant Toxicant ikk IKK Activation toxicant->ikk ikb IκB Phosphorylation & Degradation ikk->ikb nfkb_release NF-κB Release ikb->nfkb_release nfkb_translocation NF-κB Nuclear Translocation nfkb_release->nfkb_translocation gene_transcription Pro-inflammatory Gene Transcription nfkb_translocation->gene_transcription

Caption: Canonical NF-κB signaling pathway.

p53 Signaling Pathway

The p53 tumor suppressor protein is a critical regulator of the cellular response to DNA damage.[17] Genotoxic compounds can activate p53, leading to cell cycle arrest, DNA repair, or apoptosis.

  • Activation: DNA damage activates kinases such as ATM and CHK2, which phosphorylate and stabilize p53.

  • Downstream Effects: Activated p53 translocates to the nucleus and induces the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., Bax).

p53_Pathway genotoxicant Genotoxicant dna_damage DNA Damage genotoxicant->dna_damage atm_chk2 ATM/CHK2 Activation dna_damage->atm_chk2 p53 p53 Activation & Stabilization atm_chk2->p53 cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest dna_repair DNA Repair p53->dna_repair apoptosis Apoptosis p53->apoptosis

References

The Structural Dance: Unraveling the Structure-Activity Relationship of 2,3-Dimethylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical modifications of the 2,3-dimethylquinoxaline scaffold reveals a fascinating interplay between structure and biological function. This guide provides a comparative analysis of these derivatives, offering researchers and drug development professionals a clear overview of their potential across various therapeutic areas, supported by experimental data and detailed protocols.

The quinoxaline (B1680401) core, a bicyclic system composed of a benzene (B151609) and a pyrazine (B50134) ring, is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and protein kinase inhibitory effects.[1][2] The this compound framework, in particular, serves as a crucial starting point for the development of potent and selective therapeutic agents. The strategic placement of methyl groups at the 2 and 3 positions influences the molecule's electronic and steric properties, providing a foundation for further structural modifications to fine-tune its biological activity.

Anticancer Activity: A Tale of Substituents

The anticancer potential of this compound derivatives has been a primary focus of research. The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the benzene ring of the quinoxaline nucleus play a pivotal role in their cytotoxic efficacy.

For instance, the introduction of different functional groups at the 6- and 7-positions can significantly modulate the antiproliferative activity against various cancer cell lines. While specific SAR studies focusing solely on a broad range of 6/7-substituted 2,3-dimethylquinoxalines are not extensively detailed in the provided literature, the general principles observed for the broader quinoxaline class can be extrapolated. For example, electron-donating groups like methoxy (B1213986) (-OCH3) and electron-withdrawing groups such as halogens (-Cl, -F) or nitro (-NO2) groups can alter the molecule's ability to interact with biological targets.[2]

A comparative analysis of closely related 2,3-disubstituted quinoxalin-6-amine analogs has shown that heteroaromatic substitutions at the 2 and 3 positions, such as difuranyl groups, can lead to superior antiproliferative efficacy compared to diphenyl substitutions.[3] This suggests that exploring variations beyond simple alkyl groups at these positions, even in the context of a 2,3-dimethyl base, could be a fruitful avenue for enhancing anticancer activity.

Table 1: Comparative Anticancer Activity of Quinoxaline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoxaline Derivative 8HCT-116 (Colon)Lower than DoxorubicinDoxorubicinNot specified
Quinoxaline Derivative 9HCT-116 (Colon)Lower than DoxorubicinDoxorubicinNot specified
Quinoxaline Derivative 14HCT-116 (Colon)Lower than DoxorubicinDoxorubicinNot specified
Quinoxaline Derivative 14MCF-7 (Breast)Similar to SorafenibSorafenib0.076

Note: The specific structures for compounds 8, 9, and 14 were not detailed in the provided search results, but their superior activity highlights the potential of substituted quinoxalines.[1]

Kinase Inhibition: Targeting Cellular Signaling

Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[1][3] The this compound scaffold can be a core component of potent kinase inhibitors. The substituents on the quinoxaline ring can be tailored to achieve selectivity for specific kinases, such as VEGFR-2, EGFR, or those in the PI3K/AKT/mTOR pathway.[3][4]

For example, a study on quinoxaline-3-propanamides revealed that these derivatives could effectively reduce VEGFR-2 levels, with one compound displaying inhibitory activity similar to the known kinase inhibitor sorafenib.[1] This underscores the potential of modifying the this compound core with side chains that can interact with the ATP-binding pocket of kinases.

Below is a diagram illustrating a general workflow for a structure-activity relationship study, a crucial process in the development of kinase inhibitors.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization A Lead Compound (e.g., this compound) B Chemical Modification (Substitution at various positions) A->B C Synthesis of Derivatives B->C D In vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) C->D E Data Collection (IC50, Ki values) D->E F SAR Analysis E->F G Identify Key Structural Features F->G G->A Lead Optimization H Design of New Derivatives G->H H->B

A general workflow for a structure-activity relationship (SAR) study.

The following diagram depicts a simplified signaling pathway that can be targeted by quinoxaline-based kinase inhibitors.

Kinase_Signaling_Pathway cluster_pathway Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibition Synthetic_Route OPD o-Phenylenediamine Step1 Condensation OPD->Step1 Pyruvate Ethyl Pyruvate Pyruvate->Step1 Quinoxalinone 2-Hydroxy-3-methylquinoxaline Step1->Quinoxalinone POCl3 POCl3 Quinoxalinone->POCl3 Chloroquinoxaline 2-Chloro-3-methylquinoxaline POCl3->Chloroquinoxaline Aryl_OH Ar-OH Chloroquinoxaline->Aryl_OH Ether_Derivative 2-Aryloxy-3-methylquinoxaline Aryl_OH->Ether_Derivative

References

2,3-Dimethylquinoxaline: A Comparative Analysis Against Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of 2,3-Dimethylquinoxaline (DMQ) against established standard antimicrobial agents. The information presented herein is curated from scientific literature to support further research and development in the field of antimicrobial drug discovery.

Executive Summary

This compound is a heterocyclic organic compound belonging to the quinoxaline (B1680401) family. Quinoxaline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties. This guide focuses on the antimicrobial efficacy of this compound, presenting available quantitative data, detailed experimental methodologies, and a proposed mechanism of action.

Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and standard antimicrobial agents against common pathogenic microbes. This data provides a quantitative benchmark for evaluating the antimicrobial potential of DMQ.

Table 1: Antibacterial Activity

CompoundOrganismStrainMIC (µg/mL)MBC (µg/mL)
This compound Derivative Staphylococcus aureus (MRSA)Clinical Isolates1 - 4[1][2][3]Not Reported
Vancomycin Staphylococcus aureus (MRSA)Clinical Isolates1 - 2[2][3]Not Reported
Ciprofloxacin Escherichia coliATCC 259220.004 - 0.015[4]Not Reported
2,3-Disubstituted Quinoxaline Derivative Pseudomonas aeruginosaATCC 27853>125[5]Not Reported

Table 2: Antifungal Activity of this compound

OrganismStrainMIC (µg/mL)
Cryptococcus neoformansClinical Isolate9
Candida albicansATCC 10231Not Specified
Candida tropicalisClinical Isolate1125

Note: Data for this compound against specific ATCC bacterial strains was not available in the reviewed literature. Data for a closely related quinoxaline derivative is presented for comparative context.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standardized protocols.[4][6][7][8][9]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound and standard antimicrobial agents in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.

  • Preparation of Inoculum: Culture the microbial strains on appropriate agar (B569324) plates. Prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the serially diluted antimicrobial agent with the prepared inoculum. Include positive (microorganism and broth, no antimicrobial) and negative (broth only) control wells. Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Minimum Bactericidal Concentration (MBC) Assay
  • Subculturing from MIC plate: Following the determination of the MIC, take a 10-100 µL aliquot from each well showing no visible growth (the MIC well and wells with higher concentrations).

  • Plating and Incubation: Spread the aliquots onto appropriate agar plates (e.g., Tryptic Soy Agar for bacteria). Incubate the plates under the same conditions as the initial MIC assay.

  • Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).[7]

Mechanism of Action

The antimicrobial mechanism of quinoxaline derivatives is believed to involve the inhibition of bacterial DNA synthesis.[10][11][12][13] Specifically, these compounds are thought to target DNA gyrase, an essential enzyme responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[10][11][12][13]

antimicrobial_mechanism cluster_bacterial_cell Bacterial Cell DMQ This compound DNA_gyrase DNA Gyrase DMQ->DNA_gyrase Inhibits DNA Bacterial DNA DNA_gyrase->DNA Supercoiling Replication DNA Replication & Transcription DNA_gyrase->Replication DNA->Replication Cell_Death Cell Death Replication->Cell_Death

Proposed mechanism of action for this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the antimicrobial susceptibility of a compound like this compound.

experimental_workflow cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start prep_compound Prepare this compound and Standard Agents start->prep_compound prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum mic_assay Perform Broth Microdilution (MIC Assay) prep_compound->mic_assay prep_inoculum->mic_assay read_mic Read MIC Results (18-24h incubation) mic_assay->read_mic mbc_assay Perform MBC Assay (Subculture from clear wells) read_mic->mbc_assay read_mbc Read MBC Results (24h incubation) mbc_assay->read_mbc data_analysis Data Analysis and Comparison read_mbc->data_analysis end End data_analysis->end

Workflow for MIC and MBC determination.

References

A Comparative Analysis of the Physicochemical Properties of Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline (B1680401) and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The physicochemical characteristics of these compounds are paramount as they directly influence their pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion, and target engagement. This guide provides a comparative analysis of key physicochemical properties of substituted quinoxalines, supported by experimental data and detailed methodologies, to aid in the rational design and development of novel quinoxaline-based therapeutic agents.

Data Presentation: Physicochemical Properties

The introduction of various substituents to the quinoxaline scaffold allows for the fine-tuning of its physicochemical properties. The following tables summarize key data points for unsubstituted quinoxaline and a selection of its derivatives, highlighting the impact of substitution on these characteristics.

Table 1: General Physicochemical Properties of Unsubstituted Quinoxaline

PropertyValueReference
Molecular FormulaC₈H₆N₂[1]
Molecular Weight130.15 g/mol [1]
Melting Point29–30 °C[1]
Solubility in WaterSoluble[1]
pKa0.56[1]

Table 2: Comparative Physicochemical Data of Selected Substituted Quinoxalines

Compound/SubstituentMolecular FormulaMelting Point (°C)LogP (Calculated)pKa (Predicted)SolubilityReference
QuinoxalineC₈H₆N₂29-301.630.56Soluble in water[1]
2,3-DimethylquinoxalineC₁₀H₁₀N₂1062.151.21Sparingly soluble-
2,3-DiphenylquinoxalineC₂₀H₁₄N₂124-1264.58-0.15Insoluble in water-
2-ChloroquinoxalineC₈H₅ClN₂47-492.21-1.13Insoluble in water-
2-AminoquinoxalineC₈H₇N₃155-1570.983.54Slightly soluble-
Quinoxaline-2-carboxylic acidC₉H₆N₂O₂208-2101.142.85 (acidic), -0.21 (basic)Slightly soluble-

Note: LogP and pKa values for substituted quinoxalines are predicted using computational models and are intended for comparative purposes. Experimental values may vary.

Experimental Protocols

The accurate determination of physicochemical properties is crucial for drug development. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a compound is a fundamental physical property indicating its purity.

Apparatus:

  • Capillary melting point apparatus

  • Sealed capillary tubes

Procedure:

  • A small, dry sample of the synthesized quinoxaline derivative is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Determination of Solubility

Solubility is a critical factor influencing a drug's bioavailability. The following protocol outlines a general method for determining aqueous solubility.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Shaker or vortex mixer

  • Centrifuge

  • HPLC-UV or UV-Vis spectrophotometer

Procedure:

  • An excess amount of the test compound is added to a known volume of purified water (or a specific buffer solution) in a sealed vial.

  • The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then centrifuged to separate the undissolved solid.

  • A known volume of the supernatant is carefully removed and diluted with a suitable solvent.

  • The concentration of the dissolved compound in the diluted supernatant is determined using a calibrated HPLC-UV or UV-Vis spectrophotometer.

  • The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Determination of Lipophilicity (LogP) by RP-HPLC

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ability to cross cell membranes. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common method for its estimation.

Apparatus:

Procedure:

  • A series of standard compounds with known LogP values are selected.

  • The retention times of the standard compounds and the test quinoxaline derivatives are determined under isocratic RP-HPLC conditions.

  • The logarithm of the retention factor (log k) is calculated for each compound using the formula: log k = log((t_R - t_0) / t_0), where t_R is the retention time of the compound and t_0 is the column dead time.

  • A calibration curve is generated by plotting the known LogP values of the standard compounds against their corresponding log k values.

  • The LogP of the test quinoxaline derivatives is then determined by interpolating their log k values on the calibration curve.

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different physiological pH values, which affects its solubility and absorption.

Apparatus:

  • UV-Vis spectrophotometer

  • pH meter

  • A series of buffer solutions with a range of pH values

Procedure:

  • A stock solution of the quinoxaline derivative is prepared in a suitable solvent (e.g., methanol or DMSO).

  • A series of solutions are prepared by diluting an aliquot of the stock solution with buffers of varying pH.

  • The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

  • The absorbance at a wavelength where the ionized and unionized forms of the compound have different molar absorptivities is plotted against the pH.

  • The resulting data is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the sigmoidal curve.

Mandatory Visualization

Signaling Pathway Inhibition by Quinoxaline Derivatives

Several quinoxaline derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, which is frequently dysregulated in cancer. The following diagram illustrates a simplified representation of this pathway and the points of inhibition by these compounds.

PI3K_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Quinoxaline Derivative Quinoxaline Derivative Quinoxaline Derivative->PI3K Quinoxaline Derivative->mTORC1 Experimental_Workflow Synthesis of Quinoxaline Derivatives Synthesis of Quinoxaline Derivatives Purification & Structural Characterization Purification & Structural Characterization Physicochemical Property Determination Physicochemical Property Determination Purification & Structural Characterization->Physicochemical Property Determination Melting Point Melting Point Physicochemical Property Determination->Melting Point Solubility Solubility Physicochemical Property Determination->Solubility Lipophilicity (LogP) Lipophilicity (LogP) Physicochemical Property Determination->Lipophilicity (LogP) pKa pKa Physicochemical Property Determination->pKa Data Analysis & SAR Data Analysis & SAR Melting Point->Data Analysis & SAR Solubility->Data Analysis & SAR Lipophilicity (LogP)->Data Analysis & SAR pKa->Data Analysis & SAR

References

Efficacy of 2,3-Disubstituted Quinoxaline-Based Inhibitors in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline (B1680401) derivatives have emerged as a promising class of heterocyclic compounds in the development of novel anticancer agents. Their versatile scaffold allows for diverse chemical modifications, leading to compounds with a wide range of biological activities. This guide provides a comparative overview of the efficacy of 2,3-disubstituted quinoxaline-based inhibitors against various cancer cell lines, summarizing key experimental data, detailing methodologies for crucial experiments, and visualizing relevant signaling pathways. While direct comparative studies on a homologous series of 2,3-dimethylquinoxaline-based inhibitors are limited in publicly available literature, this guide synthesizes data from structurally related quinoxaline compounds to offer valuable insights for researchers in the field of oncology drug discovery.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic activity of various quinoxaline derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) values from different studies are summarized below. Lower IC50 values indicate greater potency.

Table 1: Cytotoxicity of 2,3-Disubstituted Quinoxaline Analogs

Compound IDR2 SubstituentR3 SubstituentCancer Cell LineIC50 (µM)
6j PhenylPhenylA549 (Lung)>10
AsPC-1 (Pancreatic)>10
HT-29 (Colon)>10
MDA-MB-231 (Breast)>10
PC-3 (Prostate)>10
SK-OV-3 (Ovarian)>10
U-2 OS (Bone)>10
6k FuranylFuranylA549 (Lung)0.89
AsPC-1 (Pancreatic)0.76
HT-29 (Colon)1.23
MDA-MB-231 (Breast)1.11
PC-3 (Prostate)1.02
SK-OV-3 (Ovarian)0.95
U-2 OS (Bone)1.34

Data from a study on 2,3-substituted quinoxalin-6-amine analogs highlights the significant impact of the nature of the substituent at the 2 and 3 positions on antiproliferative activity.[1]

Table 2: Cytotoxicity of Other Quinoxaline Derivatives

Compound IDCancer Cell LineIC50 (µM)Notes
GDK-100017 A549/Wnt2 (Lung)~102,3,6-trisubstituted quinoxaline derivative.[2]
Compound 17b MCF-7 (Breast)2.33-methylquinoxaline-based derivative.[3]
HepG-2 (Liver)5.83-methylquinoxaline-based derivative.[3]
Compound IV PC-3 (Prostate)2.11Quinoxaline-based derivative.[3]
HepG2 (Liver)4.11Quinoxaline-based derivative.[3]
Compound 10 MKN 45 (Gastric)0.073Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione.[4]

Signaling Pathways and Mechanisms of Action

Quinoxaline derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is frequently dysregulated in cancer. Some quinoxaline derivatives have been shown to inhibit this pathway, leading to decreased proliferation and cell cycle arrest.

Wnt_Pathway cluster_destruction Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin P CK1 CK1 CK1->beta_catenin P Axin Axin Axin->beta_catenin APC APC APC->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Target_Genes Target Genes (e.g., c-myc, cyclin D1) TCF_LEF->Target_Genes Transcription Inhibitor Quinoxaline Inhibitor (e.g., GDK-100017) Inhibitor->beta_catenin Blocks Interaction with TCF/LEF

Caption: Inhibition of the Wnt/β-catenin signaling pathway by a quinoxaline derivative.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its hyperactivation is a hallmark of many cancers. Several quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR.[5]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates Inhibitor Quinoxaline Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Dual inhibition of the PI3K/Akt/mTOR pathway by a quinoxaline derivative.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of findings. Below are methodologies for key assays used in the evaluation of quinoxaline-based inhibitors.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG-2, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Western Blot Analysis

Objective: To investigate the effect of the test compounds on the expression levels of specific proteins involved in signaling pathways.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in lysis buffer. Quantify the protein concentration using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram illustrates a typical workflow for the initial evaluation of a novel 2,3-disubstituted quinoxaline-based inhibitor.

Experimental_Workflow Synthesis Synthesis of Quinoxaline Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Lead_Selection Lead Compound Selection Cytotoxicity->Lead_Selection Mechanism Mechanism of Action Studies Lead_Selection->Mechanism In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Selection->In_Vivo Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis Western_Blot Western Blot (Target Protein Expression) Mechanism->Western_Blot

Caption: A typical experimental workflow for evaluating novel quinoxaline inhibitors.

References

Pharmacokinetic profile of 2,3-Dimethylquinoxaline derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline (B1680401) and its derivatives represent a versatile class of heterocyclic compounds with a wide array of biological activities, making them promising candidates for drug development.[1] A thorough understanding of their pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for their advancement as therapeutic agents. This guide provides a comparative analysis of the available pharmacokinetic data for derivatives of the parent compound, 2,3-dimethylquinoxaline, details the experimental methodologies used in these studies, and visualizes key pathways and workflows.

While comprehensive, directly comparative in-vivo pharmacokinetic data for a broad range of this compound derivatives remains limited in publicly available literature, this guide synthesizes existing information to offer a valuable resource.

Comparative Pharmacokinetic Data

The development of novel quinoxaline derivatives has led to preliminary pharmacokinetic assessments. However, a direct comparison to the parent compound, this compound, is often not available in the same studies. The following table summarizes key pharmacokinetic parameters for a selected derivative, IN-1130, a novel ALK5 inhibitor.

ParameterMouseRatDogMonkey
Plasma Half-life (t½) 62.6 min156.1 ± 19.3 min76.6 ± 10.6 min159.9 ± 59.9 min
Oral Bioavailability 8.95% (at 50.3 mg/kg)11.4% (at 50.3 mg/kg)84.9% (at 5.5 mg/kg)34.4% (at 5.5 mg/kg)
Major Metabolite M1 (hydroxylated form)M1 (hydroxylated form)Not specifiedNot specified
Data for IN-1130, a 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide derivative.[2]

In another study focusing on a radiolabeled 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide derivative, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, biodistribution was assessed.[1][3] The results were presented as the percentage of injected dose per gram of tissue (%ID/g), offering insights into the distribution profile of this particular derivative.[1]

Experimental Protocols

The determination of the pharmacokinetic profiles of this compound derivatives involves a series of established experimental protocols.

In Vivo Pharmacokinetic Study of IN-1130

This study aimed to determine the plasma half-life and oral bioavailability of the novel ALK5 inhibitor, IN-1130, in various animal models.

1. Animal Models:

  • Mice, rats, dogs, and monkeys were used in the study.[2]

2. Drug Administration:

  • For oral administration, IN-1130 was given at doses of 50.3 mg/kg for mice and rats, and 5.5 mg/kg for dogs and monkeys.[2]

3. Sample Collection:

  • Blood samples were collected at various time points post-administration.

4. Bioanalysis:

  • Plasma concentrations of IN-1130 and its major metabolite (M1) were determined using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS).[4]

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including plasma half-life and bioavailability, were calculated from the plasma concentration-time data.[2]

Biodistribution Study of a Radiolabeled Quinoxaline-2,3-dione Derivative

This study investigated the distribution pattern of a novel DPP-4 inhibitor in normal rats.

1. Radiolabeling:

  • The quinoxaline-2,3-dione derivative was radiolabeled with Iodine-131.[1]

  • The radiolabeled compound was purified to remove any free radionuclide.

  • Radiochemical purity was confirmed using techniques like thin-layer chromatography (TLC).[1]

2. Animal Handling and Administration:

  • Healthy adult Wistar or Sprague-Dawley rats were used.[1]

  • The radiolabeled compound was administered to the animals, likely via injection.

3. Tissue Collection and Measurement:

  • At various time points post-injection, animals were euthanized, and different organs and tissues were collected.

  • The radioactivity in each tissue sample was measured using a gamma counter.

4. Data Analysis:

  • The results were expressed as the percentage of the injected dose per gram of tissue (%ID/g), providing a quantitative measure of the compound's distribution.[1]

Signaling Pathway and Experimental Workflow

To provide a broader context for the research and development of these compounds, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

DPP4_Inhibition_Pathway cluster_bloodstream Bloodstream cluster_pancreas Pancreas GLP-1 GLP-1 Pancreatic_Beta_Cells Pancreatic_Beta_Cells GLP-1->Pancreatic_Beta_Cells Activates GIP GIP GIP->Pancreatic_Beta_Cells Activates DPP-4 DPP-4 DPP-4->GLP-1 Inactivates DPP-4->GIP Inactivates Insulin_Secretion Insulin_Secretion Pancreatic_Beta_Cells->Insulin_Secretion Increases Quinoxaline_Derivative Quinoxaline Derivative (DPP-4 Inhibitor) Quinoxaline_Derivative->DPP-4 Inhibits

Caption: DPP-4 Inhibition Signaling Pathway.

PK_Workflow cluster_preclinical Preclinical Pharmacokinetic Study A Compound Synthesis & Characterization B In Vitro ADME Assays (e.g., Caco-2 permeability, metabolic stability) A->B C Animal Model Selection & Acclimatization B->C D Dose Formulation & Administration C->D E Biological Sample Collection (Blood, Tissues) D->E G Sample Analysis E->G F Bioanalytical Method Development & Validation (LC-MS/MS) F->G H Pharmacokinetic Data Analysis G->H I Reporting & Interpretation H->I

Caption: General Experimental Workflow for a Preclinical Pharmacokinetic Study.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2,3-Dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,3-Dimethylquinoxaline, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is vital for protecting personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use the appropriate Personal Protective Equipment (PPE). The compound is classified as toxic if swallowed and can cause skin and serious eye irritation.[1][2][3]

Table 1: Hazard Identification and Recommended Personal Protective Equipment (PPE)

HazardGHS ClassificationRecommended PPE
Acute Oral ToxicityCategory 3Chemical-resistant gloves (e.g., nitrile), Lab coat
Skin Corrosion/IrritationCategory 2Chemical-resistant gloves (e.g., nitrile), Lab coat
Serious Eye Damage/IrritationCategory 2Safety goggles or a face shield
Specific target organ toxicityCategory 3 (Respiratory irritation)Work in a well-ventilated area, preferably a chemical fume hood

Data sourced from multiple safety data sheets.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in accordance with all local, regional, and national regulations.[1][2] Under no circumstances should it be discarded in regular trash or poured down the drain.[1][4]

1. Waste Identification and Segregation:

  • Designate any unwanted this compound, including contaminated materials (e.g., weighing paper, gloves, and empty containers), as hazardous waste.

  • Segregate this waste from other laboratory waste streams to avoid incompatible chemical reactions. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]

2. Selection of an Appropriate Waste Container:

  • Use a container that is chemically compatible with this compound. Plastic containers are often preferred to glass to minimize the risk of breakage.[4]

  • Ensure the container is in good condition, free of leaks or cracks, and has a secure, tightly fitting cap.[4] The original container may be used if it is in good condition.[4]

3. Labeling the Waste Container:

  • Attach a completed hazardous waste tag from your institution's Environmental Health and Safety (EHS) department to the container.[4]

  • The label must clearly include:

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]

    • The appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant).

    • The accumulation start date.

    • The name of the principal investigator or laboratory contact.

4. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[5]

5. Arranging for Disposal:

  • Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS department to arrange for a hazardous waste pickup.

  • Do not attempt to transport the hazardous waste off-site yourself.

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, clean up spills immediately to avoid generating dust.[5][6]

    • Gently sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][2]

    • Decontaminate the area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS department or emergency response team.

    • Prevent the spilled material from entering drains or waterways.[6]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2,3-Dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of 2,3-Dimethylquinoxaline, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 2379-55-7

  • Molecular Formula: C₁₀H₁₀N₂

Hazard Identification and Safety Data Summary

This compound is classified as a hazardous substance. The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] The toxicological properties of this material have not been fully investigated, warranting cautious handling.[3]

PropertyValueReference
Appearance Yellow-beige powder[3]
Physical State Powder Solid[2]
Odor No information available[2]
Melting Point/Range 102 - 107 °C / 215.6 - 224.6 °F[2]
Boiling Point/Range 257 - 259 °C / 494.6 - 498.2 °F[2]
Water Solubility Low water solubility[1][2]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[1]
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryDescriptionRationale
Eye and Face Protection Chemical safety goggles or a face shield.[4]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[4] It is recommended to use double gloves.Prevents skin contact, which can cause irritation.[1][2]
Skin and Body Protection A long-sleeved laboratory coat kept buttoned.[5] Disposable coveralls may also be used.Protects skin from accidental contact with the chemical.[3]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is required if there is a risk of generating dust or if work is not performed in a fume hood.[5]Prevents inhalation of the powder, which may cause respiratory tract irritation.[1][2]
Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to experimental use.

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Ensure the container is properly labeled.

  • Storage:

    • Store in a tightly closed container in a cool, dry, well-ventilated area.[2][3]

    • Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[1]

    • The storage area should be clearly marked with the appropriate hazard symbols.

  • Handling and Weighing:

    • All handling of this compound powder must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[1][2]

    • Before handling, ensure an eyewash station and safety shower are readily accessible.[6]

    • Don all required PPE as specified in the table above.

    • When weighing, use a draft shield or perform the task in a fume hood to prevent the powder from becoming airborne.

    • Use dedicated spatulas and weigh boats.

    • After weighing, securely close the container and wipe it with a damp cloth before returning to storage.

  • Experimental Use:

    • When adding the compound to a reaction vessel, do so carefully to avoid splashing or creating dust.

    • Maintain adequate ventilation throughout the experiment.

Spill and Emergency Procedures

Spill Cleanup:

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently sweep or vacuum the spilled material and place it into a suitable, sealed, and labeled container for disposal.[1][3]

    • Avoid generating dust.[1][3]

    • Clean the spill area with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory and notify the institutional Environmental Health and Safety (EHS) department immediately.[5]

    • Prevent the spill from entering drains or waterways.[5]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.[5]

  • Inhalation: Remove the individual from exposure to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][5]

  • Waste Segregation:

    • Collect all unused this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) in a dedicated, compatible, and clearly labeled hazardous waste container.[6]

  • Waste Container:

    • Use a leak-proof container with a secure lid.[4]

    • The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]

  • Waste Storage:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • Keep the container closed except when adding waste.

  • Waste Pickup:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Workflow and Logic Diagrams

The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.

cluster_handling Safe Handling Workflow prep Preparation - Don appropriate PPE - Verify fume hood function weigh Weighing - Use draft shield - Minimize dust prep->weigh Proceed transfer Transfer to Reaction - Handle with care weigh->transfer Proceed cleanup Cleanup - Decontaminate surfaces - Segregate waste transfer->cleanup Experiment Complete

Caption: Workflow for the safe handling of this compound.

cluster_disposal Disposal Workflow collect Collect Waste - Unused chemical - Contaminated items container Select & Label Container - Compatible & leak-proof - 'Hazardous Waste' label collect->container Step 1 store Store Safely - Designated satellite area - Keep container closed container->store Step 2 pickup Arrange Pickup - Contact EHS store->pickup Step 3

Caption: Step-by-step disposal plan for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethylquinoxaline
Reactant of Route 2
2,3-Dimethylquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.